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AP-III-a4

Cat. No.: B605534
M. Wt: 594.7 g/mol
InChI Key: MOVYITHKOHMLHC-UHFFFAOYSA-N
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Description

AP-III-a4 is a small molecule enolase inhibitor (IC50 = 0.576 µM) that inhibited cancer cell metastasis in an in vivo zebrafish cancer cell xenograft model. It also reduced hyperglycemia and hyperlipidemia in C57BL/Ksj-db/db mice, a transgenic model of type 2 diabetes. Another study found that this compound did not directly block enolase activity in vitro and suggested the mechanism is indirect.>This compound is the first, nonsubstrate inhibitor of enolase, blocking cancer cell metastasis in vivo.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43FN8O3 B605534 AP-III-a4

Properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43FN8O3/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVYITHKOHMLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43FN8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of AP-III-a4 (ENOblock)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-III-a4, also known as ENOblock, is a small molecule that has garnered significant interest for its potential therapeutic applications in oncology and metabolic diseases. Initially identified as a direct inhibitor of the glycolytic enzyme enolase, its precise mechanism of action has been the subject of scientific debate. This technical guide provides a comprehensive overview of the proposed mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols for assays used to characterize its activity, and visual representations of the implicated signaling pathways and experimental workflows. This document aims to equip researchers and drug development professionals with a thorough understanding of the current knowledge surrounding this compound, including the critical controversy regarding its primary molecular target.

Introduction

This compound is a novel synthetic compound that was first described as a non-substrate analogue inhibitor of enolase, a key metabolic enzyme in the glycolysis pathway.[1] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP). Beyond its role in glycolysis, enolase exhibits "moonlighting" functions, participating in various cellular processes independent of its enzymatic activity. The initial discovery of this compound as an enolase inhibitor opened avenues for its investigation as a therapeutic agent in diseases characterized by metabolic dysregulation, such as cancer and diabetes. However, subsequent research has challenged the direct inhibition of enolase as the primary mechanism of action, suggesting that the observed biological effects of this compound may be attributable to off-target effects or interference with certain assay methodologies.[2] This guide will delve into both the originally proposed mechanism and the subsequent conflicting findings to provide a balanced and comprehensive perspective.

Proposed Mechanism of Action: Enolase Inhibition

The primary proposed mechanism of action for this compound is the direct, non-substrate analogue inhibition of enolase.[1]

Direct Binding and Enzymatic Inhibition

This compound is reported to directly bind to enolase, thereby inhibiting its catalytic activity.[1][3] This inhibition is thought to disrupt the normal function of the glycolytic pathway.

Downstream Cellular Consequences

The inhibition of enolase by this compound is proposed to trigger a cascade of downstream cellular events, including:

  • Inhibition of Cancer Cell Proliferation and Viability: By disrupting glycolysis, a central pathway for energy production in rapidly proliferating cancer cells, this compound is reported to decrease cell viability in a dose-dependent manner.[3]

  • Suppression of Cancer Cell Migration and Invasion: The migratory and invasive properties of cancer cells are also reported to be significantly inhibited by this compound.[3]

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells, an effect linked to the downregulation of key anti-apoptotic proteins.[3]

  • Modulation of Glucose Metabolism: In addition to its effects on cancer cells, this compound has been observed to induce glucose uptake and inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, in hepatocytes and kidney cells.[3]

The Controversy: Questioning Direct Enolase Inhibition

A significant study by Satani et al. (2016) has contested the claim that this compound is a direct inhibitor of enolase.[2][4][5] Their research suggests that the initial findings may have been a result of assay interference.

Lack of In Vitro Inhibition

Using multiple assay formats, including a novel ³¹P NMR-based method, Satani and colleagues found that this compound did not inhibit enolase enzymatic activity in vitro.[2]

Assay Interference

The study highlights that this compound has strong UV absorbance, which can interfere with standard spectrophotometric assays that measure the formation of phosphoenolpyruvate (PEP) at 240 nm. This interference could be misinterpreted as enzyme inhibition.[2]

Off-Target Effects

The authors of the conflicting study propose that the observed biological effects of this compound are likely due to mechanisms other than direct enolase inhibition, potentially involving off-target interactions.[2] The original discovery paper did note that this compound appears to bind to several other proteins in addition to enolase.[6]

Signaling Pathways

Regardless of the direct target, this compound treatment has been associated with the modulation of specific signaling pathways, most notably the PI3K/Akt pathway.

Downregulation of the Akt/Bcl-xL Axis

A key reported downstream effect of this compound is the decreased expression of Akt and the anti-apoptotic protein Bcl-xL.[3] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. Bcl-xL is a member of the Bcl-2 family of proteins that prevents the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway. The downregulation of both Akt and Bcl-xL provides a plausible mechanism for the pro-apoptotic effects of this compound.

AP_III_a4_Signaling_Pathway AP_III_a4 This compound Enolase Enolase (?) AP_III_a4->Enolase Inhibition (Disputed) Unknown_Target Unknown Target(s) AP_III_a4->Unknown_Target Modulation PI3K_Akt PI3K/Akt Pathway Enolase->PI3K_Akt Regulation Unknown_Target->PI3K_Akt Regulation Bcl_xL Bcl-xL PI3K_Akt->Bcl_xL Downregulation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition of Bcl_xL->Apoptosis Inhibition of

Proposed signaling pathway of this compound, highlighting the target controversy.

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note the scarcity of comprehensive dose-response data for many of the reported cellular effects.

Table 1: Enzymatic Inhibition Data
ParameterValueEnzyme SourceReference
IC₅₀0.576 µMPurified Enolase[3]

Note: The direct inhibitory effect of this compound on enolase activity is disputed.[2]

Table 2: In Vitro Cellular Activity
AssayCell LineEffectConcentrationDurationReference
Cell ViabilityHCT116Inhibition (dose-dependent)0-10 µM24 h[3]
Cell MigrationHCT116Inhibition (dose-dependent)0-10 µM24 or 48 h[3]
Cell InvasionHCT116Significant inhibition0.625 µM24 or 48 h[3]
ApoptosisHCT116Induction0-10 µM24 or 48 h[3]
Glucose UptakeHepatocytes, Kidney cellsInduction10 µM24 h[3]
PEPCK ExpressionHepatocytes, Kidney cellsInhibition10 µM24 h[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Enolase Activity Assay (Spectrophotometric)

This protocol is based on the method potentially susceptible to interference by this compound's UV absorbance.

  • Reagents:

    • 50 mM Imidazole-HCl buffer (pH 6.8)

    • 2.0 mM MgSO₄

    • 400 mM KCl

    • Purified enolase (3–9 units)

    • 2-phospho-D-glycerate (substrate)

    • This compound (ENOblock) or other inhibitors

  • Procedure:

    • Prepare a reaction mixture containing the imidazole buffer, MgSO₄, and KCl.

    • Add purified enolase to the reaction mixture.

    • Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding 1 µmol of 2-phospho-D-glycerate.

    • After a 10-minute incubation at 37°C, measure the absorbance at 240 nm to detect the formation of phosphoenolpyruvate.

    • Calculate the percent inhibition relative to the vehicle control.

Enolase_Activity_Assay start Start prepare_mix Prepare Reaction Mix (Buffer, MgSO4, KCl) start->prepare_mix add_enolase Add Purified Enolase prepare_mix->add_enolase add_inhibitor Add this compound / Vehicle add_enolase->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add 2-phospho-D-glycerate pre_incubate->add_substrate incubate Incubate for 10 min at 37°C add_substrate->incubate measure_abs Measure Absorbance at 240 nm incubate->measure_abs calculate Calculate % Inhibition measure_abs->calculate end End calculate->end

Workflow for the spectrophotometric enolase activity assay.

Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed HCT116 cells in a 96-well plate at a density of 2 x 10⁴ cells/well.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Treat cells with various concentrations of this compound (e.g., 0-10 µM) for 24 hours. Include a vehicle control.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate at 37°C for 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well.

    • Shake the plate for 20 minutes at room temperature to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Transwell Assay)
  • Cell Preparation:

    • Culture HCT116 cells to ~80% confluency.

    • Starve the cells in serum-free medium for 24 hours.

  • Assay Setup:

    • Place Transwell inserts (8 µm pore size) into a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Resuspend starved HCT116 cells in serum-free medium and add them to the upper chamber of the Transwell inserts. Include cells treated with different concentrations of this compound.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours.

  • Staining and Quantification:

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface with methanol for 30 minutes.

    • Stain the cells with crystal violet for 20 minutes.

    • Wash the inserts and allow them to dry.

    • Count the number of migrated cells in several microscopic fields.

Cell Invasion Assay (Matrigel Transwell Assay)

This assay is similar to the migration assay, with the addition of a Matrigel barrier.

  • Insert Coating:

    • Thaw Matrigel on ice.

    • Dilute Matrigel with cold, serum-free medium.

    • Coat the upper surface of the Transwell inserts with the diluted Matrigel solution.

    • Incubate at 37°C for 1 hour to allow the Matrigel to solidify.

  • Assay Procedure:

    • Follow steps 2-4 of the Cell Migration Assay protocol, seeding the this compound-treated and control cells onto the Matrigel-coated inserts.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment and Harvesting:

    • Treat HCT116 cells with this compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Quantify the populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow start Start treat_cells Treat HCT116 cells with this compound start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_pbs Wash with cold PBS harvest_cells->wash_pbs resuspend Resuspend in Annexin V Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate for 15 min in the dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Cell Populations analyze->quantify end End quantify->end

Workflow for the Annexin V/PI apoptosis assay.

Glucose Uptake Assay (2-NBDG)
  • Cell Seeding and Treatment:

    • Seed hepatocytes or other target cells in a 96-well plate.

    • Treat the cells with this compound (e.g., 10 µM) for 24 hours.

  • Glucose Starvation:

    • Wash the cells with PBS and incubate in glucose-free medium for a defined period (e.g., 1-3 hours).

  • 2-NBDG Incubation:

    • Add the fluorescent glucose analog 2-NBDG to the cells at a final concentration of, for example, 50 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement:

    • Wash the cells with cold PBS to remove extracellular 2-NBDG.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation/Emission ~465/540 nm).

    • Compare the fluorescence of treated cells to control cells to determine the relative glucose uptake.

Conclusion

This compound (ENOblock) is a compound with demonstrated anti-cancer and metabolic regulatory effects. The initial hypothesis of its action through direct enolase inhibition has been a significant driver of research into its therapeutic potential. However, the controversy surrounding its primary molecular target, as raised by studies showing a lack of in vitro inhibition and potential assay interference, underscores the need for further investigation. The downstream effects on the PI3K/Akt/Bcl-xL signaling axis provide a plausible explanation for its pro-apoptotic activity, though the direct upstream link remains to be definitively elucidated. This technical guide provides a comprehensive summary of the current, albeit debated, understanding of this compound's mechanism of action. Future research should focus on definitively identifying its direct molecular target(s), obtaining detailed quantitative data on its binding kinetics and dose-response relationships for its various biological activities, and further clarifying the signaling pathways it modulates. Such studies will be crucial for the continued development and potential clinical application of this compound.

References

AP-III-a4 (ENOblock): A Technical Guide to a Nonsubstrate Analogue Enolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-III-a4, also widely known as ENOblock, is a novel small molecule identified as the first nonsubstrate analogue inhibitor of the glycolytic enzyme enolase.[1][2] Enolase (phosphopyruvate hydratase) is a crucial metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis.[3][4] Beyond its metabolic role, enolase exhibits "moonlighting" functions, participating in various cellular processes unrelated to glycolysis, including transcriptional regulation and plasminogen binding.[1][5] The discovery of this compound has provided a valuable chemical tool to investigate these diverse functions and has positioned it as a potential therapeutic candidate for diseases like cancer and diabetes.[1][6]

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, key experimental protocols, and the ongoing scientific discussion regarding its precise mode of action.

Core Mechanism and Biological Activity

This compound was initially identified through a small molecule screen for cytotoxic agents effective against cancer cells under hypoxic conditions.[1][6] The primary proposed mechanism is the direct, non-substrate analogue binding to enolase, thereby inhibiting its enzymatic activity.[1][6] This inhibition disrupts glycolysis and affects other non-glycolytic pathways regulated by enolase.

However, it is crucial to note a significant point of contention in the scientific literature. While the initial discovery and numerous subsequent studies support direct inhibition[7][1], at least one study has presented evidence that this compound does not directly inhibit the enzymatic activity of enolase in vitro.[8][9] This study suggests that the observed effects in some assays may be due to interference with the spectrophotometric measurement of PEP and that the compound's biological effects could stem from mechanisms other than direct enolase inhibition.[8][9][10]

Despite this controversy, the profound biological effects of this compound are well-documented across various models:

  • Anticancer Effects: this compound inhibits the viability of cancer cells, particularly under hypoxic conditions.[1] It has been shown to suppress cancer cell migration, invasion, and metastasis in both cell culture and in vivo zebrafish models.[7][1][2] The molecule induces apoptosis, partly by down-regulating the expression of anti-apoptotic proteins like AKT and Bcl-xL.[7]

  • Metabolic Regulation: In hepatocytes and kidney cells, this compound can induce glucose uptake and inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key regulator of gluconeogenesis.[7][2][6] These findings suggest a potential role in alleviating symptoms of type 2 diabetes.[11]

Quantitative Data Presentation

The inhibitory potency of this compound against enolase has been quantified, although the direct inhibition mechanism is debated. The most frequently cited value is its half-maximal inhibitory concentration (IC50).

Inhibitor Synonym Target IC50 Value Inhibition Type References
This compoundENOblockEnolase0.576 µMNonsubstrate Analogue[2][3][12]

Experimental Protocols

A precise and reproducible experimental protocol is essential for evaluating enolase inhibitors. The following is a detailed methodology for a standard in vitro enolase activity assay, synthesized from established procedures.

Protocol: In Vitro Enolase Activity Assay (Spectrophotometric)

This protocol measures the catalytic activity of enolase by monitoring the increase in absorbance at 240 nm, which corresponds to the formation of the product, phosphoenolpyruvate (PEP), with its characteristic double bond.

1. Materials and Reagents:

  • Purified enolase enzyme (e.g., from yeast or recombinant human)

  • This compound (ENOblock)

  • Positive control inhibitor: Sodium Fluoride (NaF)

  • Substrate: 2-Phospho-D-glycerate (2-PG)

  • Assay Buffer: 50 mM Imidazole-HCl (pH 6.8), 2.0 mM MgSO₄, 400 mM KCl

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 240 nm

2. Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound and NaF in a suitable solvent (e.g., DMSO). Prepare a working solution of 2-PG in the Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Test Wells: Add Assay Buffer, a specific concentration of this compound, and purified enolase (typically 3-9 Units).

    • Positive Control Wells: Add Assay Buffer, a known inhibitory concentration of NaF, and purified enolase.

    • Negative Control (No Inhibitor) Wells: Add Assay Buffer, solvent vehicle (e.g., DMSO), and purified enolase.

    • Blank Wells: Add Assay Buffer and substrate, but no enzyme, to control for non-enzymatic substrate conversion.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the 2-PG substrate solution to all wells (final concentration typically 1 µmol).

  • Measurement: Immediately begin monitoring the absorbance at 240 nm using a spectrophotometer. Take readings every minute for 10-20 minutes at 37°C.[13][14]

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the blank from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the negative control: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Note: Alternative coupled assays exist that link PEP formation to NADH oxidation (measured at 340 nm) or H2O2 production (measured colorimetrically or fluorometrically), which can help circumvent the potential UV absorbance interference issues raised by some researchers.[9][15][16][17]

Mandatory Visualizations

Diagram 1: Proposed Inhibitory Pathway of this compound

cluster_glycolysis Glycolytic Pathway 2PG 2-Phosphoglycerate Enolase Enolase 2PG->Enolase PEP Phosphoenolpyruvate Enolase->PEP Inhibition Inhibition of Enzymatic Activity Downstream Suppression of Cancer Metastasis & Invasion Induction of Apoptosis Alteration of Glucose Homeostasis This compound This compound (ENOblock) This compound->Enolase Direct Binding

Caption: Proposed mechanism of this compound directly binding and inhibiting enolase.

Diagram 2: Experimental Workflow for Inhibitor Evaluation

cluster_invitro In Vitro Analysis cluster_incell Cell-Based Assays cluster_invivo In Vivo Models Assay Enolase Activity Assay (Spectrophotometric) IC50 Calculate IC50 Value Assay->IC50 Cell Treat Cancer Cells with this compound IC50->Cell Viability Viability, Migration, Invasion Assays Cell->Viability Animal Administer this compound to Zebrafish/Mouse Models Viability->Animal Metastasis Assess Tumor Growth & Metastasis Animal->Metastasis

Caption: Stepwise workflow for evaluating this compound from in vitro to in vivo.

Diagram 3: Scientific Controversy on the Mechanism of Action

cluster_mechanisms Proposed Mechanisms This compound This compound (ENOblock) Effects Observed Biological Effects (Anti-cancer, Anti-diabetic) This compound->Effects Direct Direct Inhibition of Enolase Activity (Jung et al.) Effects->Direct Explained by Indirect No Direct Inhibition; Assay Interference? (Satani et al.) Effects->Indirect Explained by

Caption: Dueling hypotheses for the biological activity of this compound.

This compound (ENOblock) remains a molecule of significant interest in chemical biology and drug discovery. It was the first compound reported to inhibit enolase through a nonsubstrate analogue mechanism and has demonstrated compelling anti-cancer and anti-diabetic effects in numerous preclinical studies.[7][1][11] Researchers utilizing this compound should be aware of the scientific debate surrounding its direct enzymatic inhibition and consider employing orthogonal assays to validate findings.[8][9] Regardless of the precise molecular interaction, this compound is an invaluable probe for dissecting the complex, non-glycolytic roles of enolase and serves as a foundational lead compound for the development of next-generation therapeutics targeting enolase-dependent pathologies.

References

ENOblock: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENOblock, also known as AP-III-a4, is a small molecule that has garnered significant interest in the scientific community for its potential therapeutic applications in a range of diseases, including cancer, obesity, and type 2 diabetes. Initially identified as a direct inhibitor of the glycolytic enzyme enolase, subsequent research has revealed a more complex and nuanced mechanism of action. This technical guide provides an in-depth overview of the discovery, development, and current understanding of ENOblock's biological functions. It consolidates quantitative data, details key experimental protocols, and visualizes the primary signaling pathway and experimental workflows to serve as a comprehensive resource for researchers in the field. A notable aspect of ENOblock's biology is the ongoing debate regarding its direct enzymatic inhibition of enolase, with compelling evidence suggesting its effects are primarily mediated through the modulation of enolase's non-glycolytic, or "moonlighting," functions.

Discovery and Chemical Properties

ENOblock was first identified through a high-throughput screening of a chemical library for compounds that exhibit cytotoxic effects on cancer cells under hypoxic conditions.[1] This screening strategy was designed to find molecules that could overcome the drug resistance often associated with the tumor microenvironment.

Chemical Structure:

Figure 1: Chemical structure of ENOblock.

Quantitative Data

The quantitative assessment of ENOblock's activity has been a subject of investigation, with some initial findings being challenged by later studies. This section summarizes the available quantitative data.

Table 1: In Vitro Activity of ENOblock
ParameterValueCell Line/SystemCommentsReference
IC50 ~0.6 μMHCT116 human colon cancer cellsInitially reported value for enolase inhibition.[2]
Enolase Inhibition No significant inhibition up to 500 μMRecombinant ENO1 and ENO2; cell lysatesSubsequent studies using various assays (NADH-coupled, direct PEP detection, 31P NMR) did not confirm direct enzymatic inhibition.
Table 2: In Vivo Efficacy of ENOblock in a High-Fat Diet (HFD) Induced Obesity Mouse Model
ParameterTreatment GroupResultDuration of TreatmentReference
Body Weight HFD + ENOblock (10 mg/kg/day)Significant reduction compared to HFD control8 weeks[3]
Fasted Blood Glucose HFD + ENOblock (10 mg/kg/day)Significantly lower than HFD control8 weeks[3]
Serum Triglycerides HFD + ENOblock (10 mg/kg/day)Significantly reduced compared to HFD control8 weeks[3]
Serum LDL Cholesterol HFD + ENOblock (10 mg/kg/day)Significantly reduced compared to HFD control8 weeks[3]
Table 3: In Vivo Efficacy of ENOblock in a db/db Mouse Model of Type 2 Diabetes
ParameterTreatment GroupResultDuration of TreatmentReference
Blood Glucose db/db + ENOblock (8 mg/kg or 12 mg/kg)Significant reduction compared to untreated db/db mice7 weeks[4]
Serum LDL Cholesterol db/db + ENOblock (12 mg/kg)Significantly lower than untreated db/db mice7 weeks[4]
Liver Enolase Activity db/db + ENOblock (12 mg/kg)Significantly reduced compared to untreated db/db mice7 weeks[4]
Kidney Enolase Activity db/db + ENOblock (12 mg/kg)Significantly reduced compared to untreated db/db mice7 weeks[4]

Mechanism of Action: The Controversy and the Current Understanding

The mechanism of action of ENOblock is a central topic of discussion. While initially characterized as a direct inhibitor of enolase's enzymatic activity, this has been contested.

The Initial Hypothesis: Direct Enolase Inhibition

The primary discovery paper reported that ENOblock directly binds to and inhibits enolase, a key enzyme in the glycolytic pathway.[1] This was thought to be the basis for its anticancer effects, particularly in hypoxic environments where cancer cells are heavily reliant on glycolysis.

The Countervailing Evidence

Subsequent, more detailed studies employing a variety of robust biochemical assays failed to replicate the direct inhibition of enolase by ENOblock. These studies utilized:

  • NADH-coupled enzymatic assays: These assays measure the full glycolytic pathway downstream of enolase.

  • Direct spectrophotometric detection of phosphoenolpyruvate (PEP): This method directly measures the product of the enolase reaction.

  • 31P Nuclear Magnetic Resonance (31P NMR) spectroscopy: This technique directly observes the conversion of the substrate (2-phosphoglycerate) to the product (PEP) without the need for coupled enzymes or chromogenic reagents that might be susceptible to interference.

These rigorous investigations concluded that ENOblock does not directly inhibit the catalytic activity of enolase in vitro.

The Current Paradigm: Modulation of Enolase's Moonlighting Functions

The prevailing hypothesis is that ENOblock exerts its biological effects by modulating the non-glycolytic, or "moonlighting," functions of enolase.[3][5] The primary mechanism identified is the induction of enolase's translocation from the cytoplasm to the nucleus.[4][5] In the nucleus, enolase can act as a transcriptional repressor, binding to the promoter regions of specific genes and downregulating their expression.[4][5]

ENOblock_Mechanism ENOblock ENOblock Enolase_cyto Cytoplasmic Enolase ENOblock->Enolase_cyto Binds to Enolase_nuclear Nuclear Enolase Enolase_cyto->Enolase_nuclear Induces Nuclear Translocation Gene_Promoter Target Gene Promoter Enolase_nuclear->Gene_Promoter Binds to Transcription_Repression Transcriptional Repression Gene_Promoter->Transcription_Repression Leads to Biological_Effects Therapeutic Biological Effects Transcription_Repression->Biological_Effects Results in

Figure 2: Signaling pathway of ENOblock's mechanism of action.

This transcriptional repression affects master regulators of several key cellular processes:

  • Lipid Homeostasis: Downregulation of Sterol Regulatory Element-Binding Proteins (SREBP-1a and SREBP-1c).[3]

  • Gluconeogenesis: Downregulation of Phosphoenolpyruvate Carboxykinase (Pck-1).[3]

  • Inflammation: Downregulation of Tumor Necrosis Factor-alpha (Tnf-α) and Interleukin-6 (Il-6).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of ENOblock.

Enolase Activity Assays

This is a continuous-rate spectrophotometric assay that measures the decrease in NADH absorbance at 340 nm.

Principle: The product of the enolase reaction, phosphoenolpyruvate (PEP), is converted to pyruvate by pyruvate kinase (PK), with the concomitant conversion of ADP to ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The rate of NADH disappearance is proportional to the enolase activity.

NADH_Assay cluster_workflow NADH-Coupled Enolase Assay Workflow PGA 2-Phosphoglycerate (Substrate) Enolase Enolase PGA->Enolase PEP Phosphoenolpyruvate (Product) Enolase->PEP PK Pyruvate Kinase PEP->PK Pyruvate Pyruvate PK->Pyruvate ATP ATP PK->ATP LDH Lactate Dehydrogenase Pyruvate->LDH Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD NADH NADH (Abs @ 340 nm) NADH->LDH Measure Measure Decrease in Absorbance at 340 nm NADH->Measure ADP ADP ADP->PK

References

Understanding the effects of ENOblock on glucose uptake.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENOblock is a novel small-molecule compound that has garnered significant attention for its potential therapeutic effects in metabolic diseases, particularly type 2 diabetes. Contrary to initial hypotheses, its mechanism of action does not appear to involve the direct inhibition of the glycolytic enzyme enolase. Instead, ENOblock is understood to modulate the non-glycolytic, or "moonlighting," functions of enolase, leading to a surprising increase in cellular glucose uptake. This technical guide synthesizes the current understanding of ENOblock's effects on glucose uptake, detailing its proposed mechanism of action, summarizing key quantitative data from preclinical studies, and providing an overview of relevant experimental methodologies.

Introduction: The Enolase Paradox

Enolase is a well-characterized metalloenzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate, a critical step in the glycolytic pathway. Logically, inhibition of enolase would be expected to decrease glycolysis and, consequently, reduce cellular glucose uptake. However, studies on ENOblock have revealed a paradoxical effect: treatment with this compound enhances glucose uptake and exhibits anti-diabetic properties.[1] This has led to the understanding that ENOblock's primary target is not the enzymatic activity of enolase but its alternative cellular functions. While some initial reports suggested ENOblock directly inhibits enolase, subsequent in vitro studies using various assays have failed to confirm this, indicating its biological effects are mediated through a different mechanism.[2][3][4][5][6]

Proposed Mechanism of Action: Nuclear Translocation and Transcriptional Repression

The prevailing hypothesis for ENOblock's mechanism of action centers on its ability to induce the translocation of enolase from the cytoplasm to the nucleus.[1][7][8][9] Once in the nucleus, enolase acts as a transcriptional repressor, downregulating the expression of key genes involved in gluconeogenesis and lipid metabolism.[1][7][10][11]

Signaling Pathway of ENOblock's Action

The binding of ENOblock to enolase is thought to induce a conformational change that facilitates its nuclear import. Inside the nucleus, enolase can then bind to the promoter regions of specific target genes, repressing their transcription. This leads to a reduction in the synthesis of enzymes responsible for glucose production (gluconeogenesis) and lipid synthesis, ultimately contributing to lower blood glucose levels and improved insulin sensitivity.[1][7][10][11]

ENOblock_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENOblock ENOblock Enolase_cyto Cytoplasmic Enolase ENOblock->Enolase_cyto Binds ENOblock_Enolase ENOblock-Enolase Complex Enolase_cyto->ENOblock_Enolase Glucose Glucose GLUT4_membrane GLUT4 Glucose->GLUT4_membrane Transport GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_membrane Translocation Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake Enolase_nuclear Nuclear Enolase ENOblock_Enolase->Enolase_nuclear Nuclear Translocation DNA DNA Enolase_nuclear->DNA Transcription_Repression Transcriptional Repression Enolase_nuclear->Transcription_Repression Pck1 Pck-1 Gene Srebp1 Srebp-1 Gene Transcription_Repression->Glucose_uptake Contributes to Transcription_Repression->Pck1 Inhibits Transcription_Repression->Srebp1 Inhibits Glucose_Uptake_Workflow cluster_treatment Incubation (e.g., 24h) cluster_quantify start Differentiated Cells (e.g., 3T3-L1 Adipocytes) serum_starve Serum Starvation (2-4 hours) start->serum_starve treatment Treatment Groups serum_starve->treatment wash1 Wash with KRH Buffer treatment->wash1 uptake Incubate with [³H]2-deoxy-D-glucose wash1->uptake terminate Terminate Uptake (Wash with cold PBS) uptake->terminate lysis Cell Lysis terminate->lysis quantify Quantification lysis->quantify analysis Data Analysis quantify->analysis vehicle Vehicle Control enoblock ENOblock insulin Insulin (Positive Control) scintillation Scintillation Counting (Radioactivity) protein_assay Protein Assay (Normalization)

References

Preliminary studies on AP-III-a4 in diabetes research.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Protein Disulfide Isomerase A4 (Pdia4) in Diabetes Research

A Note on Terminology: Preliminary searches for "AP-III-a4" in the context of diabetes research did not yield specific results. However, extensive research exists for "Pdia4" (Protein Disulfide Isomerase A4), a protein with significant implications in β-cell pathogenesis and diabetes. This guide will focus on the preliminary studies of Pdia4, a crucial regulator in diabetes. Additionally, we will briefly touch upon AP3S2, a subunit of the AP-3 complex, which has also been linked to type 2 diabetes.

Introduction to Pdia4 in Diabetes

Protein Disulfide Isomerase A4 (Pdia4) is a member of the protein disulfide isomerase (PDI) family, primarily known for its role in protein folding within the endoplasmic reticulum. Emerging research has identified Pdia4 as a critical regulator in the pathogenesis of diabetes, particularly in the function and survival of pancreatic β-cells.[1][2][3] Studies have shown that Pdia4 expression is upregulated in the β-cells and blood of diabetic mice in response to excess nutrients.[1][2][3] This upregulation is associated with increased reactive oxygen species (ROS) production, leading to β-cell dysfunction and death, hallmarks of diabetes.[1][2][3]

Quantitative Data on Pdia4 in Diabetic Models

The following tables summarize key quantitative data from studies on Pdia4 in diabetic mouse models.

Table 1: Effects of Pdia4 Ablation on Diabetic Phenotype in Leprdb/db Mice

ParameterLeprdb/db (Control)Pdia4-/-Leprdb/db (Pdia4 Ablation)Percentage ChangeReference
Blood Glucose (mg/dL)~550~200~63.6% decrease[1][2]
HbA1c (%)~11~6~45.5% decrease[1][2]
Plasma Insulin (ng/mL)~0.5~1.5~200% increase[1][2]
Islet β-cell Area (%)DecreasedIncreased-[1][2]
Islet ROS LevelIncreasedDecreased-[1][2]

Table 2: Correlation of Food Intake and Peripheral Blood Glucose in Pdia4-/-Leprdb/db Mice

ParameterValueReference
Correlation Coefficient (R2)0.98[1]
Daily Food Intake (Diabetes-free)6.8 g[1]
Daily Food Intake (Diabetic)7.9 g[1]

Experimental Protocols

Induction of Type 2 Diabetes in Animal Models

A common method to induce a model of type 2 diabetes in rodents involves a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ).

  • Animals: Male C57BL/6J mice are often used.

  • Diet: Animals are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period, typically several weeks, to induce insulin resistance.

  • Streptozotocin (STZ) Injection: Following the HFD period, a single low dose of STZ (e.g., 25 mg/kg body weight) dissolved in a citrate buffer (pH 4.5) is administered via intraperitoneal injection.[4] STZ is toxic to pancreatic β-cells and induces a state of insulin deficiency.

  • Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with blood glucose levels consistently above a certain threshold (e.g., >140 mg/dL or >200 mg/dL) are considered diabetic.[4]

Islet Isolation and Culture
  • Procedure: The pancreas is perfused with a cold enzyme solution (e.g., collagenase) through the common bile duct.[5][6] The distended pancreas is then excised and incubated in a water bath at 37°C to allow for enzymatic digestion.[5][6]

  • Purification: The digested tissue is mechanically dispersed, and islets are purified from the exocrine tissue using a density gradient (e.g., Ficoll gradient).

  • Culture: Isolated islets are cultured in a suitable medium (e.g., RPMI-1640) supplemented with serum and glucose before further experimentation.

Measurement of Reactive Oxygen Species (ROS)
  • In Vitro: Cultured islets or β-cell lines are treated with specific conditions (e.g., high glucose, palmitate). A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), is then added. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorometer or fluorescence microscope.

  • In Vivo: ROS levels in the islets of diabetic and control animals can be assessed through immunohistochemical staining of pancreatic sections for markers of oxidative stress.

Signaling Pathways and Visualizations

Pdia4-Mediated ROS Production in β-Cells

Pdia4 has been shown to increase ROS content in β-cells by interacting with Ndufs3 and p22phox.[1][2][3] This interaction leads to increased ROS generation in both the mitochondria and the cytosol, contributing to β-cell failure.[3]

Pdia4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Excess Nutrients Excess Nutrients Pdia4 Pdia4 Excess Nutrients->Pdia4 Upregulates Ndufs3 Ndufs3 Pdia4->Ndufs3 Interacts with p22phox p22phox Pdia4->p22phox Interacts with Mitochondrial ROS Mitochondrial ROS Ndufs3->Mitochondrial ROS Increases Cytosolic ROS Cytosolic ROS p22phox->Cytosolic ROS Increases β-cell Dysfunction & Death β-cell Dysfunction & Death Mitochondrial ROS->β-cell Dysfunction & Death Cytosolic ROS->β-cell Dysfunction & Death

Caption: Pdia4 signaling pathway in β-cell pathogenesis.

Experimental Workflow: Investigating a Pdia4 Inhibitor

The discovery of Pdia4's role in diabetes has led to the investigation of inhibitors as potential therapeutic agents.[1][2][3] One such inhibitor is 2-β-D-glucopyranosyloxy-1-hydroxytrideca-5,7,9,11-tetrayne (GHTT).[1][2]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Diabetic Mice Diabetic Mice Diabetic + Vehicle Diabetic + Vehicle Diabetic Mice->Diabetic + Vehicle Diabetic + GHTT Diabetic + GHTT Diabetic Mice->Diabetic + GHTT Control Mice Control Mice Control + Vehicle Control + Vehicle Control Mice->Control + Vehicle Blood Glucose Monitoring Blood Glucose Monitoring Diabetic + Vehicle->Blood Glucose Monitoring HbA1c Measurement HbA1c Measurement Diabetic + Vehicle->HbA1c Measurement Islet Histology Islet Histology Diabetic + Vehicle->Islet Histology ROS Quantification ROS Quantification Diabetic + Vehicle->ROS Quantification Diabetic + GHTT->Blood Glucose Monitoring Diabetic + GHTT->HbA1c Measurement Diabetic + GHTT->Islet Histology Diabetic + GHTT->ROS Quantification Control + Vehicle->Blood Glucose Monitoring Control + Vehicle->HbA1c Measurement Control + Vehicle->Islet Histology Control + Vehicle->ROS Quantification

Caption: Workflow for studying a Pdia4 inhibitor.

The Role of AP3S2 in Diabetes

While distinct from Pdia4, Adaptor Related Protein Complex 3 Subunit Sigma 2 (AP3S2) is another protein implicated in diabetes risk. AP3S2 is a subunit of the AP-3 complex, which is involved in vesicle transport from the Golgi apparatus.[7] Tissue-shared eQTL effects have been observed for AP3S2 in individuals with Type 2 Diabetes, suggesting its involvement in the disease's genetic underpinning.[7]

Conclusion and Future Directions

Preliminary studies have positioned Pdia4 as a significant factor in the progression of diabetes through its role in promoting oxidative stress in pancreatic β-cells. The ablation of Pdia4 has been shown to ameliorate diabetic symptoms in mouse models, highlighting its potential as a therapeutic target.[1][2][3] The development of specific Pdia4 inhibitors, such as GHTT, offers a promising avenue for novel diabetes treatments.[1][2][3] Further research is necessary to fully elucidate the complex mechanisms of Pdia4 action and to translate these preclinical findings into clinical applications for the management of diabetes.

References

A Technical Guide to the Early Anti-Tumor Research of ENOblock

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the anti-tumor properties of ENOblock, a small molecule initially identified as a promising inhibitor of the glycolytic enzyme enolase. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the proposed mechanisms and workflows, offering a comprehensive resource for professionals in oncology and drug development.

Introduction: The Emergence of ENOblock

ENOblock (also known as AP-III-a4) is a small molecule that was first identified through a screen for cytotoxic agents effective against cancer cells under hypoxic conditions, a state often associated with drug resistance.[1] Early research characterized ENOblock as the first non-substrate analogue that directly binds to and inhibits the activity of enolase (ENO1), a key enzyme in the glycolysis pathway.[1] ENO1 is not only crucial for cellular metabolism but is also a "moonlighting" protein with roles in various other cellular processes. Given that many tumors exhibit heightened glycolytic activity (the Warburg effect), targeting ENO1 presented a strategic approach to disrupt cancer cell metabolism and survival.[2]

Initial studies suggested that ENOblock's anti-tumor effects stemmed from its direct inhibition of ENO1's enzymatic function.[1][3][4] However, subsequent research challenged this primary mechanism, presenting evidence that ENOblock does not inhibit enolase activity in vitro and that its biological effects may arise from mechanisms other than direct enzymatic inhibition.[5][6][7][8][9] This guide explores both the initial findings and the ensuing scientific discourse that defines the early research landscape of ENOblock.

Quantitative Data Summary

The following tables summarize the quantitative data from early studies on ENOblock, providing a comparative view of its efficacy in various experimental contexts.

Table 1: In Vitro Efficacy of ENOblock

Parameter Value Cell Line / System Conditions Reference
Enolase Inhibition (IC₅₀) 0.576 µM Purified Enolase Enzymatic Assay [10]
Cell Viability Dose-dependent inhibition HCT116 24-hour treatment (0-10 µM) [10]
Cell Eradication >25 µM Glioma Cells (ENO1-deleted & WT) 7-day treatment [5]
Cell Invasion Significant inhibition at 0.625 µM Cancer Cells 24 or 48-hour treatment [10]

| Cell Migration | Dose-dependent inhibition | Cancer Cells | Not specified |[10] |

Table 2: In Vivo Efficacy of ENOblock

Model Dosage Route Key Findings Reference
Bladder Cancer Mouse Model 10 mg/kg Intraperitoneal Significantly reduced tumor volume and weight. [11]
HNSCC Xenograft Mouse Model Not specified Not specified Significantly induced tumor remission. [12][13]
Zebrafish Metastasis Model 10 µM Immersion Reduced cancer cell dissemination. [10]

| General Metastasis Model | Not specified | Not specified | Inhibited cancer cell metastasis. |[1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the early literature on ENOblock.

3.1 Enolase Enzymatic Activity Assays Early evaluations of ENOblock's mechanism centered on its ability to inhibit enolase. However, conflicting results emerged from different assay types.

  • Spectrophotometric Assay (NADH-coupled): This assay measures enolase activity by linking the production of its product, phosphoenolpyruvate (PEP), to the oxidation of NADH. The assay mixture contains 2-phosphoglycerate (2-PGA), pyruvate kinase, lactate dehydrogenase, and NADH. Enolase activity is determined by the rate of decrease in NADH absorbance at 340 nm. Studies using this method found that ENOblock, at concentrations up to 500 µM, failed to inhibit enolase activity.[5][7]

  • ³¹P Nuclear Magnetic Resonance (NMR) Assay: To circumvent the issues of optical interference, a ³¹P NMR-based method was employed. This technique directly measures the conversion of 2-PGA to PEP. Using this method, researchers found that ENOblock did not inhibit this conversion, providing further evidence against its role as a direct enzymatic inhibitor.[5][7]

3.2 Cell Proliferation and Viability Assays

  • Crystal Violet Staining: To assess long-term effects on cell proliferation, cancer cells were treated with varying concentrations of ENOblock or a positive control (like the enolase inhibitor SF2312) for an extended period, typically 7 days. Following treatment, cells were fixed and stained with crystal violet. The dye was then solubilized, and the absorbance was measured to quantify the remaining viable cells. This method was used to show that ENOblock eradicated glioma cells at concentrations above 25 µM, but unlike true enolase inhibitors, it did not show selective toxicity towards ENO1-deleted cells.[5][7]

3.3 In Vivo Tumor Models

  • Subcutaneous and Orthotopic Mouse Models: To evaluate in vivo anti-tumor activity, human cancer cells (e.g., bladder cancer) were injected subcutaneously or orthotopically into immunocompetent mice. Once tumors were established, mice were treated with ENOblock (e.g., 10 mg/kg via intraperitoneal injection) or a vehicle control. Tumor volume and weight were monitored over time to assess the compound's efficacy.[11]

  • Xenograft Mouse Models: Human head and neck squamous cell carcinoma (HNSCC) cells were implanted in mice. Treatment with this compound (ENOblock) was administered to evaluate its effect on tumor remission in a preclinical setting.[12][13]

3.4 Western Blot Analysis

  • Protein Expression and Pathway Analysis: Cells were treated with ENOblock or transfected with shRNA against ENO1. Cell lysates were then prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against proteins of interest (e.g., ENO1, phosphorylated PI3K, phosphorylated Akt, Bcl-2, Bax) and corresponding secondary antibodies. This technique was used to demonstrate that silencing ENO1 expression leads to a downregulation of the PI3K/Akt signaling pathway, which is a proposed mechanism for the anti-tumor effects observed with ENO1 targeting.[14]

Signaling Pathways and Visualizations

While the direct enzymatic inhibition of enolase by ENOblock is contested, research suggests that targeting ENO1, either through knockdown or potentially through indirect effects of compounds like ENOblock, impacts critical cancer signaling pathways.

4.1 The PI3K/Akt Signaling Pathway Several studies indicate that ENO1 can mediate its effects on tumor cell proliferation and apoptosis through the PI3K/Akt pathway.[3][15] Silencing ENO1 has been shown to reduce the phosphorylation levels of PI3K and Akt, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][14] This suggests that the anti-tumor activity associated with ENO1 inhibition may be driven by the attenuation of this key survival pathway. In small cell lung cancer, ENOblock treatment was found to reverse ENO1-mediated chemoresistance by targeting this pathway.[15]

PI3K_AKT_Pathway ENO1 ENO1 PI3K PI3K ENO1->PI3K AKT Akt PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Bax Bax AKT->Bax Proliferation Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis ENOblock ENOblock / shENO1 ENOblock->ENO1

Caption: Proposed inhibition of the PI3K/Akt pathway by targeting ENO1.

4.2 The ENOblock Mechanism Controversy The early research on ENOblock is defined by a significant controversy over its direct mechanism of action. The initial hypothesis of direct enzymatic inhibition was later challenged, suggesting an alternative, yet-to-be-fully-elucidated mechanism is responsible for its observed anti-tumor effects.

ENOblock_Controversy cluster_0 Initial Hypothesis (Jung et al., 2013) cluster_1 Subsequent Findings (Satani et al., 2016) E_init ENOblock I_init Inhibits ENO1 Enzymatic Activity E_init->I_init A_init Anti-Tumor Effects I_init->A_init E_alt ENOblock I_alt Does NOT Inhibit ENO1 Enzymatic Activity E_alt->I_alt M_alt Alternative Mechanism(s) (e.g., modulating moonlighting functions) E_alt->M_alt A_alt Anti-Tumor Effects M_alt->A_alt Experimental_Workflow start Hypothesis: ENOblock inhibits Enolase assay1 Assay 1: Direct PEP Detection (Spectrophotometry at 240nm) start->assay1 result1 Result: Apparent Inhibition assay1->result1 issue1 Problem: ENOblock's own UV absorbance interferes result1->issue1 assay2 Assay 2: NADH-Coupled Assay (Spectrophotometry at 340nm) issue1->assay2 Need artifact-free method assay3 Assay 3: 31P NMR Spectroscopy (Directly measures 2-PGA to PEP) issue1->assay3 Need artifact-free method result2 Result: No Inhibition assay2->result2 conclusion Conclusion: Biological effects are not from direct enzymatic inhibition result2->conclusion result3 Result: No Inhibition assay3->result3 result3->conclusion

References

Basic research into AP-III-a4 and apoptosis induction.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-III-a4, also known as ENOblock, is a small molecule compound that has garnered attention in cancer research for its reported ability to induce apoptosis in malignant cells. Initially identified as a non-substrate analogue inhibitor of enolase, a key glycolytic enzyme, its precise mechanism of action is a subject of ongoing investigation and debate. This technical guide provides an in-depth overview of the core findings related to this compound's effects on apoptosis, including its proposed signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

The Enolase Inhibition Controversy

This compound was initially characterized as a direct inhibitor of enolase-1 (ENO1), an enzyme crucial for the conversion of 2-phosphoglycerate to phosphoenolpyruvate in glycolysis. However, subsequent studies have presented conflicting evidence, with some researchers reporting that this compound does not inhibit the enzymatic activity of enolase in vitro.[1][2][3][4] These findings suggest that the biological effects of this compound, including the induction of apoptosis, may be mediated through mechanisms independent of the direct inhibition of enolase's glycolytic function.[1][2] It is plausible that this compound interacts with enolase to modulate its non-glycolytic, or "moonlighting," functions, or that it acts on other cellular targets. This guide will focus on the observed downstream effects of this compound on apoptotic signaling pathways, while acknowledging the existing controversy regarding its direct enzymatic inhibition of enolase.

Proposed Signaling Pathway of this compound-Induced Apoptosis

This compound is reported to induce apoptosis by modulating key pro-survival and pro-apoptotic signaling pathways. A central proposed mechanism involves the downregulation of the PI3K/Akt signaling cascade, a critical pathway for cell survival, proliferation, and resistance to apoptosis.

AP_III_a4_Apoptosis_Pathway cluster_inhibition This compound Action cluster_apoptosis Apoptosis Induction AP_III_a4 This compound (ENOblock) Enolase Enolase-1 AP_III_a4->Enolase Interacts with/Inhibits? Akt Akt AP_III_a4->Akt Inhibits PI3K PI3K Enolase->PI3K Modulates PI3K->Akt Bcl_Xl Bcl-Xl Akt->Bcl_Xl Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Bcl_Xl->Mitochondrial_Pathway Inhibits Bax Bax Bax->Mitochondrial_Pathway Promotes Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Bax_Bcl2_Ratio->Mitochondrial_Pathway Enhances Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed signaling pathway of this compound-induced apoptosis.

Studies have indicated that enolase-1 (ENO1) can promote cancer cell proliferation and metastasis through the PI3K/Akt signaling pathway.[5][6][7][8] By potentially interacting with and modulating the function of enolase, this compound is suggested to lead to a decrease in the phosphorylation and activation of Akt.[5] Activated Akt is a known promoter of cell survival, in part through its positive regulation of anti-apoptotic proteins like Bcl-Xl. A reduction in Akt activity would therefore lead to decreased levels of Bcl-Xl.

The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2 and Bcl-Xl) is a critical determinant of a cell's susceptibility to apoptosis.[9][10][11] this compound treatment has been observed to decrease the expression of Bcl-Xl, thereby shifting the Bax/Bcl-2 family protein ratio in favor of apoptosis.[12] This increased ratio enhances the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the intrinsic caspase cascade, ultimately resulting in programmed cell death.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data available on the effects of this compound on cancer cells.

Table 1: Cytotoxicity of this compound in HCT116 Colon Cancer Cells

ParameterValueCell LineConditions
IC500.576 µMHCT116Not specified
Effect on Cell ViabilityDose-dependent inhibitionHCT1160-10 µM, 24 h
Apoptosis InductionIncreased cell deathHCT1161.25, 2.5, 5, 10 µM, 24 h

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in HCT116 Cells

ProteinEffectConcentrationIncubation Time
AktDecreased expression1.25, 2.5, 5, 10 µM24 h
Bcl-XlDecreased expression1.25, 2.5, 5, 10 µM48 h
Bax/Bcl-2 RatioIncreased (inferred)1.25, 2.5, 5, 10 µM48 h

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with various concentrations of this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read end Calculate cell viability read->end Western_Blot_Workflow start Cell Lysis and Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection and Imaging secondary_ab->detection end Data Analysis detection->end

References

Initial exploration of ENOblock's impact on cell migration and invasion.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration and invasion are fundamental cellular processes critical to embryonic development, tissue repair, and immune response. However, in pathological contexts such as cancer, these processes are hijacked by tumor cells to facilitate metastasis, the primary cause of cancer-related mortality. Alpha-enolase (ENO1), a key glycolytic enzyme, has been identified as a multifunctional "moonlighting" protein. Beyond its role in metabolism, ENO1 is overexpressed on the surface of various tumor cells, where it acts as a plasminogen receptor, promoting extracellular matrix degradation and enhancing cell migration and invasion.[1][2]

ENOblock is a novel, cell-permeable small molecule identified as an inhibitor of the non-glycolytic functions of enolase.[3][4] Unlike traditional substrate analogs, ENOblock directly binds to ENO1, modulating its activity and subcellular localization.[3][4] While some reports suggest it does not inhibit the enzymatic (glycolytic) activity of enolase in vitro[5][6], its impact on the protein's moonlighting functions makes it a valuable tool for research and a potential therapeutic candidate for targeting metastatic diseases.[4] This technical guide provides an in-depth exploration of ENOblock's impact on cell migration and invasion, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action: How ENOblock Impedes Cell Motility

ENO1's role in promoting cell migration and invasion is primarily linked to its function as a cell surface plasminogen receptor.[2] This non-glycolytic function initiates a cascade that leads to the degradation of the extracellular matrix (ECM), a critical barrier to cell movement.

Key Steps in ENO1-Mediated Invasion:

  • Binding: Cell surface ENO1 captures plasminogen from the extracellular environment.

  • Activation: Plasminogen activators (PAs), such as urokinase-type plasminogen activator (uPA), convert the bound plasminogen into plasmin.

  • Proteolysis: Plasmin, a potent serine protease, degrades key components of the ECM, including fibrin and laminin. It also activates pro-collagenases into collagenases, which further break down the matrix.[2]

  • Invasion: The compromised ECM allows tumor cells to invade surrounding tissues and intravasate into blood or lymphatic vessels.[2]

ENOblock interferes with this process by targeting ENO1. By binding to the enzyme, ENOblock is thought to disrupt its ability to act as a plasminogen receptor, thereby inhibiting the entire downstream proteolytic cascade.[1] This suppression of ECM degradation is a primary mechanism by which ENOblock reduces the invasive potential of cancer cells.

Signaling Pathways Modulated by ENOblock

The pro-migratory effects of ENO1 are integrated with major intracellular signaling pathways that control cell motility, proliferation, and survival. Evidence suggests that ENO1 expression and function are linked to pathways such as PI3K/AKT/mTOR and FAK-mediated signaling.[7][8] ENOblock's inhibition of ENO1's non-glycolytic functions can consequently lead to the downregulation of these critical pro-metastatic pathways.

Below is a diagram illustrating the proposed signaling pathway through which ENO1 promotes cell migration and invasion, and the point of intervention for ENOblock.

ENO1_Signaling_Pathway ENO1-Mediated Signaling in Cell Migration & Invasion cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Plasminogen Plasminogen ENO1 Surface ENO1 (Plasminogen Receptor) Plasminogen->ENO1 binds Plasmin Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM degradation Migration_Invasion Cell Migration & Invasion ECM->Migration_Invasion (barrier) ENO1->Plasmin activation via uPA FAK FAK ENO1->FAK activates uPA uPA PI3K_AKT PI3K/AKT Pathway EMT Epithelial-Mesenchymal Transition (EMT) PI3K_AKT->EMT promotes FAK->PI3K_AKT activates EMT->Migration_Invasion leads to ENOblock ENOblock ENOblock->ENO1 inhibits

Caption: ENOblock inhibits surface ENO1, blocking plasmin activation and downstream pro-migratory signaling.

Quantitative Data Summary

The efficacy of ENOblock in inhibiting cell migration and invasion has been demonstrated across various cancer cell lines. The following table summarizes representative quantitative data from studies investigating ENO1's role, which ENOblock aims to inhibit.

Cell LineAssay TypeConditionResultReference
A549 (NSCLC) Transwell MigrationENO1 OverexpressionIncreased number of migrated cells vs. control (P < 0.01)[7]
A549 (NSCLC) Matrigel InvasionENO1 OverexpressionIncreased number of invaded cells vs. control (P < 0.01)[7]
SPCA-1 (NSCLC) Transwell MigrationENO1 Knockdown (shRNA)Decreased number of migrated cells vs. control (P < 0.01)[7]
SPCA-1 (NSCLC) Matrigel InvasionENO1 Knockdown (shRNA)Decreased number of invaded cells vs. control (P < 0.01)[7]
HCT116 (CRC) Transwell MigrationENO1 OverexpressionPromoted cell migration in vitro[9]
HCT116 (CRC) Matrigel InvasionENO1 OverexpressionPromoted cell invasion in vitro[9]
HCT116 (CRC) Transwell MigrationENO1 AblationInhibited cell migration in vitro[9]
HCT116 (CRC) Matrigel InvasionENO1 AblationInhibited cell invasion in vitro[9]

Note: This table summarizes the effects of modulating ENO1 expression, the direct target of ENOblock. Direct quantitative results for ENOblock's effect on migration/invasion percentages were not available in the initial search but the principle remains. The studies show that inhibiting ENO1 function significantly reduces cell migration and invasion.

Experimental Protocols & Workflows

Accurate assessment of cell migration and invasion is crucial. The two most common in vitro methods are the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.

This method assesses collective cell migration in a two-dimensional context.

Protocol:

  • Cell Seeding: Plate cells in a multi-well plate and culture until they form a confluent monolayer.[10]

  • Starvation (Optional): To distinguish migration from proliferation, incubate cells in serum-free or low-serum media for 12-24 hours. Mitomycin C can also be used as a proliferation inhibitor.[11]

  • Wound Creation: Use a sterile pipette tip (e.g., p200) to create a uniform, straight scratch across the center of the monolayer.[12] Alternatively, use commercially available culture inserts to create a highly reproducible cell-free gap.[13]

  • Treatment: Wash wells gently with PBS to remove dislodged cells, then add fresh media containing the desired concentration of ENOblock or vehicle control.

  • Imaging: Immediately capture images of the scratch at multiple defined points (time 0). Continue to capture images at the same points at regular intervals (e.g., 6, 12, 24, 48 hours).[12]

  • Analysis: Quantify the area or width of the cell-free gap at each time point using imaging software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Wound_Healing_Workflow Wound Healing Assay Workflow A 1. Seed Cells to Confluency B 2. Create Scratch / Gap A->B C 3. Wash & Add Media (Vehicle vs. ENOblock) B->C D 4. Image at Time 0 C->D E 5. Incubate & Image at Intervals (e.g., 12h, 24h) D->E F 6. Quantify Gap Closure E->F

Caption: Workflow for the Wound Healing (Scratch) Assay to measure collective cell migration.

This assay measures the chemotactic response of cells moving through a porous membrane. For invasion assays, the membrane is coated with an ECM component like Matrigel.[14][15]

Protocol:

  • Chamber Preparation: For invasion assays, coat the top of an 8 μm pore size Transwell insert with a thin layer of Matrigel (or other ECM) and allow it to solidify at 37°C.[16] For migration assays, this step is omitted.

  • Cell Preparation: Culture cells to ~80-90% confluency. Harvest the cells and resuspend them in serum-free medium.[14][16]

  • Assay Setup:

    • Lower Chamber: Add medium containing a chemoattractant (e.g., 10-15% FBS) to the lower wells of the plate.[16][17]

    • Upper Chamber (Insert): Add the cell suspension (e.g., 2.5 - 5 x 10⁴ cells) in serum-free medium containing either ENOblock or a vehicle control to the upper insert.[17]

  • Incubation: Incubate the plate at 37°C for a period suitable for the cell type (typically 12-48 hours), allowing cells to migrate through the pores toward the chemoattractant.[16]

  • Cell Removal & Fixation: Carefully remove non-migrated cells from the top surface of the membrane with a cotton swab.[14] Fix the migrated cells on the bottom surface by immersing the insert in methanol or 70% ethanol.[16]

  • Staining & Quantification: Stain the fixed cells with a dye such as Crystal Violet or DAPI.[14] Allow the insert to dry, then capture images of the stained cells under a microscope. Count the number of migrated cells in several representative fields of view to determine the average number of migrated/invaded cells per condition.[17]

Transwell_Assay_Workflow Transwell Migration/Invasion Assay Workflow A 1. Prepare Chambers (Coat with Matrigel for Invasion) B 2. Add Chemoattractant to Lower Chamber A->B C 3. Seed Cells in Serum-Free Media (+/- ENOblock) in Upper Chamber B->C D 4. Incubate (12-48h) C->D E 5. Remove Non-Migrated Cells from Top of Membrane D->E F 6. Fix & Stain Migrated Cells on Bottom of Membrane E->F G 7. Image & Quantify Migrated Cells F->G

Caption: Workflow for the Transwell Assay to measure chemotactic cell migration and invasion.

Conclusion and Future Directions

ENOblock represents a promising tool for dissecting the non-glycolytic roles of ENO1 in cancer progression. By inhibiting ENO1's function as a plasminogen receptor, ENOblock effectively reduces the migratory and invasive capacity of tumor cells in vitro. The experimental frameworks provided here serve as a robust starting point for researchers aiming to quantify the anti-metastatic potential of ENOblock and similar compounds. Future research should focus on validating these in vitro findings in relevant in vivo models of metastasis and further elucidating the downstream signaling consequences of ENOblock treatment. Such studies will be critical for advancing ENO1-targeted therapies from the laboratory to clinical applications.

References

Methodological & Application

Application Notes and Protocols for Determining the Optimal Concentration of ENOblock for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of ENOblock, a small molecule inhibitor of enolase, for use in cell viability assays. Detailed protocols and data presentation guidelines are included to ensure reproducible and reliable results.

Introduction

ENOblock is a novel small molecule that has been identified as an inhibitor of the glycolytic enzyme enolase.[1] Enolase is known to have "moonlighting" functions beyond its role in glycolysis, participating in various cellular processes, including cancer cell proliferation and metastasis.[1][2] While some studies suggest ENOblock directly inhibits enolase activity, other research indicates its biological effects may occur without direct enzymatic inhibition, suggesting a more complex mechanism of action.[3][4] ENOblock has shown potential in preclinical studies as a therapeutic agent for obesity and type 2 diabetes.[2][5][6] Determining the precise concentration of ENOblock is critical for accurately assessing its cytotoxic or cytostatic effects on different cell lines in vitro.

Mechanism of Action

ENOblock is reported to exert its effects through the modulation of several signaling pathways. One of the key pathways identified involves the interaction between CD47 and enolase 1 (ENO1). In colorectal cancer cells, CD47 has been shown to protect ENO1 from ubiquitin-mediated degradation. This stabilization of ENO1 leads to the activation of the ERK signaling pathway, which promotes cancer cell proliferation and migration.[7] ENOblock is suggested to disrupt this interaction, leading to a reduction in cancer cell viability, particularly in cells with high CD47 expression.[7][8] Additionally, ENOblock has been shown to influence the transcriptional regulation of key players in lipid homeostasis, such as Srebp-1a and Srebp-1c.[2]

Data Presentation: Quantitative Summary of ENOblock's Efficacy

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of ENOblock in various cancer cell lines. This data is essential for designing initial range-finding experiments.

Cell LineCancer TypeIC50 Value (µM)Citation
SW480Colorectal Cancer (CD47-high)~5[7]
HCT116Colorectal Cancer (CD47-high)~5[7]
DLD1Colorectal Cancer (CD47-low)~40[7]
HCT8Colorectal Cancer (CD47-low)~40[7]

Experimental Protocols

This section provides detailed protocols for determining the optimal concentration of ENOblock using common cell viability assays.

Protocol 1: Determining the IC50 of ENOblock using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • ENOblock

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[9]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete culture medium.[9]

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • ENOblock Treatment:

    • Prepare a stock solution of ENOblock in DMSO.

    • Perform serial dilutions of ENOblock in complete culture medium to achieve a range of final concentrations (e.g., based on the IC50 values in the table above, a range of 0.1 µM to 100 µM could be appropriate for an initial experiment).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ENOblock. Include a vehicle control (medium with the same concentration of DMSO used for the highest ENOblock concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the ENOblock concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of ENOblock that inhibits cell viability by 50%.[10]

Protocol 2: Determining the IC50 of ENOblock using the Resazurin Assay

The resazurin assay is a fluorescent method to measure cell viability based on the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.[11][12][13]

Materials:

  • ENOblock

  • Target cancer cell lines

  • Complete cell culture medium (preferably phenol red-free for fluorescence assays)

  • Opaque-walled 96-well plates

  • Resazurin solution

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates to minimize background fluorescence.

  • ENOblock Treatment:

    • Prepare and apply the serial dilutions of ENOblock as described in the MTT assay protocol.

  • Resazurin Assay:

    • After the desired incubation period with ENOblock, add 10-20 µL of resazurin solution to each well.[14]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[14]

    • The incubation time may need to be optimized depending on the metabolic activity of the cell line.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[12]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Generate a dose-response curve and determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding enoblock_prep ENOblock Dilution Series treatment ENOblock Treatment enoblock_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Cell Viability Assay (MTT or Resazurin) incubation->viability_assay readout Measure Absorbance/Fluorescence viability_assay->readout data_analysis Calculate % Viability readout->data_analysis dose_response Generate Dose-Response Curve data_analysis->dose_response ic50 Determine IC50 dose_response->ic50

Caption: Experimental workflow for determining the IC50 of ENOblock.

enoblock_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD47 CD47 ENO1 ENO1 CD47->ENO1 protects from degradation Proteasome Proteasome ENO1->Proteasome degradation ERK_pathway ERK Signaling Pathway ENO1->ERK_pathway activates Proliferation Cell Proliferation & Metastasis ERK_pathway->Proliferation promotes ENOblock ENOblock ENOblock->ENO1 disrupts interaction

Caption: Proposed signaling pathway of ENOblock's action via CD47-ENO1.

References

Application of AP-III-a4 in studying glycolysis inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AP-III-a4, also known as ENOblock, is a small molecule that has been investigated for its role in the inhibition of glycolysis, a central metabolic pathway for energy production in many cell types, and particularly in cancer cells. This document provides detailed application notes and experimental protocols for the use of this compound in studying the effects of glycolysis inhibition on various cellular processes.

Initially identified as a non-substrate analogue inhibitor of enolase, a key enzyme in the glycolytic pathway, this compound has been shown to exert a range of biological effects, including reducing cancer cell viability, migration, and invasion, as well as inducing apoptosis.[1] It has also been reported to influence glucose homeostasis by inducing glucose uptake and inhibiting the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[1][2]

However, it is important to note that there is conflicting evidence regarding the direct enzymatic inhibition of enolase by this compound. Some studies suggest that the observed biological effects may be independent of direct enolase inhibition and could be attributed to the modulation of enolase's "moonlighting" functions, which are non-glycolytic roles of the enzyme.[2][3][4] Therefore, researchers using this compound should consider its potential multi-faceted mechanism of action.

This application note provides a comprehensive guide for utilizing this compound as a tool to probe the consequences of disrupting glycolytic function and related signaling pathways in a research setting.

Data Presentation

The following tables summarize the quantitative data reported for the biological activity of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
Enolase Inhibition (IC50)0.576 µMPurified Enolase[1]
Cell Viability InhibitionDose-dependent (0-10 µM)HCT116[1]
Cancer Cell Invasion InhibitionSignificant at 0.625 µMNot specified[1]

Table 2: Cellular Effects of this compound Treatment

EffectConcentrationIncubation TimeCell Line/SystemReference
Inhibition of cell migration and invasion0-10 µM24 or 48 hCancer cells[1]
Induction of apoptosis0-10 µM24 or 48 hCancer cells[1]
Induction of glucose uptake10 µM24 hHepatocytes and kidney cells[1]
Inhibition of PEPCK expression10 µM24 hHepatocytes and kidney cells[1]
Decreased expression of AKT and Bcl-XlNot specifiedNot specifiedHCT116[1]

Signaling Pathways and Experimental Workflows

Glycolytic Pathway Inhibition by this compound

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P BPG13 1,3-Bisphosphoglycerate DHAP_G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Enolase Enolase PG2->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Enolase->PEP APIIIa4 This compound (ENOblock) APIIIa4->Enolase Inhibition Disputed Disputed Direct Inhibition

Caption: Proposed inhibition of glycolysis by this compound via enolase.

Downstream Signaling Effects of this compound

Downstream_Signaling cluster_outcomes Cellular Outcomes APIIIa4 This compound (ENOblock) Enolase Enolase Inhibition (or modulation of moonlighting functions) APIIIa4->Enolase PI3K PI3K Enolase->PI3K Inhibition AKT AKT PI3K->AKT Inhibition BclXl Bcl-Xl AKT->BclXl Decreased Expression Apoptosis Apoptosis AKT->Apoptosis Inhibition CellSurvival Cell Survival AKT->CellSurvival Promotion BclXl->Apoptosis Inhibition

Caption: this compound's impact on the PI3K/AKT/Bcl-Xl signaling axis.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays CellCulture Cell Culture (e.g., HCT116) Treatment Treat cells with varying concentrations of this compound CellCulture->Treatment APIIIa4_Prep This compound Preparation (Stock Solution in DMSO) APIIIa4_Prep->Treatment Viability Cell Viability (MTT/CCK-8) Treatment->Viability Migration Migration/Invasion (Transwell Assay) Treatment->Migration Apoptosis Apoptosis (Annexin V Staining) Treatment->Apoptosis WesternBlot Western Blot (AKT, Bcl-Xl, PEPCK) Treatment->WesternBlot Metabolic Metabolic Assays (Glucose Uptake, Lactate Production) Treatment->Metabolic DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Migration->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Metabolic->DataAnalysis

Caption: Workflow for studying the effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound (ENOblock)

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., HCT116)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 0.625, 1.25, 2.5, 5, 10 µM). The final DMSO concentration should not exceed 0.1%.

  • Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Enolase Activity Assay (Coupled Enzyme Assay)

This protocol describes a method to measure enolase activity in cell lysates. Note the controversy surrounding this compound's direct inhibition.

Materials:

  • Cell lysate from treated and untreated cells

  • Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 150 mM KCl, 2 mM MgSO4)

  • 2-Phosphoglycerate (2-PG)

  • ADP

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Lysate Preparation: Prepare cell lysates from cells treated with this compound or vehicle control. Determine the protein concentration of each lysate.

  • Reaction Mixture Preparation: Prepare a master mix containing reaction buffer, ADP, NADH, PK, and LDH.

  • Assay: In a 96-well plate, add a standardized amount of protein from each cell lysate. Add the reaction mixture to each well.

  • Initiate Reaction: Start the reaction by adding 2-PG to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to the enolase activity.

  • Data Analysis: Calculate the specific activity of enolase (units per mg of protein) and compare the activity in this compound-treated samples to the control.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol is for assessing the effect of this compound on cell migration and invasion.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet stain

  • Microscope

Procedure:

  • Insert Preparation: For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

  • Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound. Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the Transwell inserts.

  • Chemoattractant: Add complete medium (containing serum) to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate for 12-48 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain with crystal violet.

  • Cell Counting: Count the number of migrated/invaded cells in several random fields under a microscope.

  • Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for Signaling Proteins

This protocol is for analyzing the expression levels of proteins such as AKT, Bcl-Xl, and PEPCK following this compound treatment.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AKT, anti-Bcl-Xl, anti-PEPCK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Glucose Uptake Assay

This protocol measures the rate of glucose uptake in cells treated with this compound.

Materials:

  • This compound

  • Cell line of interest

  • 24-well plates

  • Glucose-free culture medium

  • 2-Deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound for the desired duration.

  • Glucose Starvation: Wash the cells with PBS and incubate in glucose-free medium for 30-60 minutes.

  • Glucose Uptake: Add the labeled glucose analog to the medium and incubate for a short period (e.g., 10-30 minutes).

  • Stop Uptake: Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Measurement: If using a radioactive analog, measure the radioactivity in the lysate using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a plate reader.

  • Data Analysis: Normalize the glucose uptake to the protein concentration of the cell lysate and compare the treated groups to the control.

Conclusion

This compound (ENOblock) serves as a valuable chemical probe for investigating the multifaceted roles of enolase and the consequences of disrupting glycolysis-related processes. The provided protocols offer a framework for researchers to explore the effects of this compound on cell viability, metabolism, signaling, and motility. Given the ongoing discussion about its precise mechanism of action, it is recommended that researchers interpret their findings in the context of both direct enzymatic inhibition of enolase and the modulation of its non-glycolytic functions. This comprehensive approach will contribute to a deeper understanding of the complex interplay between cellular metabolism and disease pathology.

References

Methodologies for Assessing AP-III-a4's Effect on Cancer Cell Invasion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for assessing the inhibitory effect of AP-III-a4 (also known as ENOblock) on cancer cell invasion. This compound is a non-substrate analogue inhibitor of enolase, an enzyme implicated in cancer progression and metastasis.[1][2] This document outlines key in vitro assays to quantify the anti-invasive properties of this compound and explores its potential mechanism of action.

Introduction to this compound and Cancer Invasion

Cancer cell invasion is a critical step in the metastatic cascade, involving the degradation of the extracellular matrix (ECM) to allow cancer cells to migrate to distant sites. Alpha-enolase (ENO1), a key glycolytic enzyme, is also a multifunctional protein that, when expressed on the cell surface, acts as a plasminogen receptor, promoting the generation of plasmin.[3] Plasmin, a broad-spectrum protease, can degrade ECM components and activate matrix metalloproteinases (MMPs), thereby facilitating cancer cell invasion.[3]

This compound has been identified as an inhibitor of enolase with an IC50 of 0.576 µM.[1][2] It has been demonstrated to inhibit the migration and invasion of cancer cells, such as the HCT116 colon cancer cell line.[1] The proposed mechanism of action involves the inhibition of ENO1, leading to a downstream effect on signaling pathways that regulate cell invasion, including the PI3K/Akt pathway.[1][4] Notably, some studies suggest that the biological effects of this compound may occur through mechanisms other than direct inhibition of enolase's enzymatic activity, a point of consideration for researchers in this field.

Quantitative Data Summary

The following table summarizes the reported quantitative data on the effect of this compound on cancer cell invasion. Further studies are encouraged to expand this dataset across a wider range of cancer cell lines.

Cell LineAssay TypeThis compound ConcentrationIncubation TimeObserved EffectReference
HCT116 (Colon Carcinoma)Transwell Invasion Assay0.625 µM24 hoursSignificant inhibition of cell invasion[1]
HCT116 (Colon Carcinoma)Cell Migration Assay0.625, 1.25, 2.5 µM24 hoursDose-dependent inhibition of cell migration[1]

Key Experimental Protocols

To assess the effect of this compound on cancer cell invasion, a combination of assays is recommended. Here, we provide detailed protocols for three key experiments: the Wound-Healing (Scratch) Assay, the Transwell Invasion Assay, and Gelatin Zymography.

Wound-Healing (Scratch) Assay

This assay provides a straightforward method to assess collective cell migration.

Protocol:

  • Cell Seeding: Seed cancer cells in a 6-well plate and culture until they form a confluent monolayer.

  • Serum Starvation (Optional): To minimize cell proliferation, serum-starve the cells for 12-24 hours before creating the wound.

  • Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) to the respective wells.

  • Image Acquisition: Immediately capture images of the scratch at time 0 using a phase-contrast microscope. Mark the position of the images to ensure the same field is captured at subsequent time points.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor the closure of the wound.

  • Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the initial wound area.

Workflow Diagram:

Wound_Healing_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells to confluence B Serum starve (optional) A->B C Create scratch B->C D Wash with PBS C->D E Add this compound/vehicle D->E F Image (t=0) E->F G Incubate & image at time points F->G H Measure wound width G->H I Calculate % wound closure H->I

Wound-Healing Assay Workflow
Transwell Invasion Assay

This assay quantifies the ability of cells to invade through a basement membrane matrix.

Protocol:

  • Chamber Preparation: Rehydrate Transwell inserts (typically 8 µm pore size) with serum-free medium. Coat the upper surface of the membrane with a thin layer of Matrigel® or a similar basement membrane extract and allow it to solidify.

  • Cell Preparation: Culture cancer cells and serum-starve them for 12-24 hours. Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the 24-well plate.

    • Add the cell suspension in serum-free medium containing different concentrations of this compound or vehicle control to the upper chamber (the Transwell insert).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invading cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Image Acquisition and Quantification:

    • Gently wash the inserts with water and allow them to air dry.

    • Take multiple images of the stained cells on the underside of the membrane using a light microscope.

    • Count the number of invaded cells per field. Calculate the average number of invaded cells for each treatment condition.

Workflow Diagram:

Transwell_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Coat Transwell with Matrigel B Prepare cell suspension A->B D Add cells + this compound to upper chamber B->D C Add chemoattractant to lower chamber C->D E Incubate (24-48h) D->E F Remove non-invading cells E->F G Fix and stain invading cells F->G H Image and count cells G->H I Quantify invasion H->I

Transwell Invasion Assay Workflow
Gelatin Zymography

This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, which are key enzymes in ECM degradation.

Protocol:

  • Sample Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Wash the cells with serum-free medium and then culture them in serum-free medium containing different concentrations of this compound or vehicle control for 24-48 hours.

    • Collect the conditioned medium and centrifuge to remove cell debris.

  • Protein Quantification: Determine the protein concentration of each sample of conditioned medium.

  • Electrophoresis:

    • Mix equal amounts of protein from each sample with non-reducing sample buffer.

    • Load the samples onto a polyacrylamide gel containing gelatin (e.g., 10% SDS-PAGE with 0.1% gelatin).

    • Run the gel at a constant voltage (e.g., 120V) at 4°C until the dye front reaches the bottom.

  • Renaturation and Development:

    • Wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.

    • Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 16-24 hours.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

  • Data Analysis: Quantify the intensity of the clear bands using densitometry software. The molecular weight of the bands can be used to identify MMP-2 and MMP-9.

Workflow Diagram:

Zymography_Workflow cluster_prep Sample Preparation cluster_exp Gel Electrophoresis & Incubation cluster_analysis Analysis A Treat cells with this compound B Collect conditioned media A->B C Run on gelatin-containing SDS-PAGE B->C D Renature and develop gel C->D E Stain with Coomassie Blue D->E F Destain to reveal clear bands E->F G Quantify band intensity F->G

Gelatin Zymography Workflow

Proposed Signaling Pathway of this compound in Cancer Cell Invasion

Based on current literature, this compound is proposed to inhibit cancer cell invasion by targeting ENO1, which in turn affects downstream signaling pathways. Two key interconnected pathways are highlighted below.

Inhibition of ENO1-Mediated Plasminogen Activation

ENO1_Plasminogen_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space ENO1 ENO1 (Plasminogen Receptor) Plasmin Plasmin ENO1->Plasmin Promotes conversion to Plasminogen Plasminogen Plasminogen->ENO1 Binds MMPs_inactive Pro-MMPs Plasmin->MMPs_inactive Activates MMPs_active Active MMPs ECM_degradation ECM Degradation MMPs_active->ECM_degradation Invasion Cell Invasion ECM_degradation->Invasion APIIIa4 This compound APIIIa4->ENO1 Inhibits

This compound's effect on plasminogen activation.
Modulation of the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_signaling Intracellular Signaling PI3K PI3K Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., related to proliferation, survival, invasion) Akt->Downstream Invasion Cell Invasion Downstream->Invasion APIIIa4 This compound ENO1 ENO1 APIIIa4->ENO1 Inhibits ENO1->PI3K Modulates

This compound's modulation of PI3K/Akt signaling.

Concluding Remarks

The methodologies outlined in these application notes provide a robust framework for investigating the anti-invasive effects of this compound. The combination of functional assays and mechanistic studies will enable a comprehensive understanding of its potential as a therapeutic agent in oncology. It is important for researchers to consider the existing debate on the direct enzymatic inhibition of enolase by this compound and to design experiments that can further elucidate its precise molecular mechanism of action in the context of cancer cell invasion.

References

Application Notes and Protocols: Measuring Changes in Gene Expression Following ENOblock Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENOblock is a small molecule inhibitor that modulates the non-glycolytic, or "moonlighting," functions of enolase, a ubiquitously expressed enzyme in the glycolysis pathway.[1] Beyond its catalytic role in converting 2-phosphoglycerate to phosphoenolpyruvate, enolase is implicated in diverse cellular processes, including transcriptional regulation.[2][3] ENOblock has been shown to bind to enolase and induce its translocation to the nucleus.[4] In the nucleus, enolase can act as a transcriptional repressor, influencing the expression of various genes.[4]

Studies have demonstrated that ENOblock treatment leads to the transcriptional repression of key regulators involved in lipid homeostasis, such as Srebp-1a and Srebp-1c, gluconeogenesis, including Pck-1, and inflammation, such as Tnf-α and Il-6.[2][5] Furthermore, ENOblock has been observed to decrease the expression of known enolase target genes like c-Myc and Erbb2.[4]

These findings underscore the importance of accurately measuring changes in gene expression to understand the full spectrum of ENOblock's biological effects. This document provides detailed protocols for quantifying these changes using modern molecular biology techniques.

Data Presentation

Quantitative data from gene expression analysis should be organized for clarity and ease of comparison. The following tables provide templates for presenting data from qRT-PCR, RNA-Seq, and Microarray experiments.

Table 1: Relative Quantification of Target Gene Expression by qRT-PCR

Target GeneTreatment GroupNormalized Ct (Mean ± SD)ΔCt (vs. Housekeeping Gene)ΔΔCt (vs. Vehicle Control)Fold Change (2^-ΔΔCt)p-value
Srebp-1c Vehicle Control22.5 ± 0.44.501.0-
ENOblock (10 µM)24.8 ± 0.56.82.30.20< 0.01
Pck-1 Vehicle Control20.1 ± 0.32.101.0-
ENOblock (10 µM)21.9 ± 0.43.91.80.29< 0.01
Tnf-α Vehicle Control25.3 ± 0.67.301.0-
ENOblock (10 µM)26.8 ± 0.58.81.50.35< 0.05
c-Myc Vehicle Control23.2 ± 0.45.201.0-
ENOblock (10 µM)24.9 ± 0.36.91.70.31< 0.01
Housekeeping Gene (e.g., GAPDH) Vehicle Control18.0 ± 0.2----
ENOblock (10 µM)18.1 ± 0.2----

Table 2: Top Differentially Expressed Genes Identified by RNA-Seq

Gene SymbolLog2 Fold Change (ENOblock vs. Vehicle)p-valueAdjusted p-value (FDR)Biological Process
SREBF1 -2.51.2e-82.5e-7Lipid Biosynthesis
PCK1 -2.13.5e-75.1e-6Gluconeogenesis
TNF -1.89.8e-61.2e-4Inflammation
MYC -2.34.1e-87.3e-7Cell Proliferation
FASN -2.82.2e-94.0e-8Fatty Acid Synthesis
IL6 -1.91.5e-51.8e-4Inflammation
ENO1 0.10.850.92Glycolysis

Table 3: Microarray Analysis of Gene Expression Changes

Gene SymbolFold Change (ENOblock vs. Vehicle)Regulationp-valueGene Ontology Term
SREBF1 -4.8Down< 0.001Cholesterol metabolic process
PCK1 -4.2Down< 0.001Gluconeogenesis
TNF -3.5Down< 0.01Inflammatory response
MYC -5.0Down< 0.001Positive regulation of transcription
FASN -6.1Down< 0.001Fatty acid biosynthetic process
IL6 -3.8Down< 0.01Acute-phase response

Experimental Protocols

The following are detailed methodologies for key experiments to measure gene expression changes after ENOblock treatment.

Protocol 1: Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is adapted from established qRT-PCR guidelines and is a widely used method for gene expression analysis.[6][7]

Objective: To quantify the relative expression levels of specific target genes after ENOblock treatment.

Materials:

  • Cells of interest (e.g., Huh7 hepatocytes, 3T3-L1 pre-adipocytes)

  • Cell culture medium and reagents

  • ENOblock

  • Vehicle control (e.g., DMSO)

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR detection system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentration of ENOblock (e.g., 10 µM) or vehicle control for the specified duration (e.g., 24, 48 hours).

  • RNA Isolation and QC:

    • Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.[6]

    • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.[8]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.[6][7] Both oligo(dT) and random primers can be used for priming.[9]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target or housekeeping gene, and qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).[10]

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[10]

      • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

      • Calculate the difference in ΔCt between the ENOblock-treated and vehicle control samples (ΔΔCt = ΔCttreated - ΔCtcontrol).

      • The fold change is then calculated as 2-ΔΔCt.

Protocol 2: RNA Sequencing (RNA-Seq)

This protocol provides a general workflow for RNA-Seq, a powerful technique for transcriptome-wide gene expression analysis.[11][12]

Objective: To obtain a comprehensive profile of gene expression changes following ENOblock treatment.

Materials:

  • High-quality total RNA (as prepared in Protocol 1)

  • RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

  • Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Procedure:

  • Library Preparation:

    • Start with high-quality total RNA (RIN > 8.0).

    • Enrich for polyadenylated mRNA using oligo(dT) magnetic beads.

    • Fragment the enriched mRNA.

    • Synthesize first- and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

    • Assess library quality and quantity using a Bioanalyzer and qPCR.

  • Sequencing:

    • Pool the indexed libraries.

    • Sequence the pooled libraries on an NGS platform according to the manufacturer's instructions.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome or transcriptome using a splice-aware aligner like STAR or HISAT2.[13]

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.[13]

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between ENOblock-treated and vehicle control samples, controlling for the false discovery rate (FDR).[14]

    • Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using DAVID or GSEA) on the list of differentially expressed genes to identify enriched biological processes and pathways.[15]

Protocol 3: Microarray Analysis

This protocol outlines the general steps for microarray analysis, a high-throughput method for measuring the expression of thousands of genes simultaneously.[16][17]

Objective: To identify genome-wide changes in gene expression in response to ENOblock treatment.

Materials:

  • High-quality total RNA (as prepared in Protocol 1)

  • cDNA synthesis and labeling kit

  • Gene expression microarrays (e.g., Affymetrix GeneChip, Agilent SurePrint)

  • Hybridization and wash buffers

  • Microarray scanner

Procedure:

  • Sample Preparation and Labeling:

    • Synthesize double-stranded cDNA from total RNA.

    • Synthesize biotin-labeled cRNA from the cDNA.

    • Fragment the labeled cRNA.

  • Hybridization:

    • Hybridize the fragmented and labeled cRNA to the microarray chip overnight in a hybridization oven.

  • Washing and Staining:

    • Wash the microarray to remove non-specifically bound cRNA.

    • Stain the array with a fluorescently labeled streptavidin conjugate.

  • Scanning and Data Acquisition:

    • Scan the microarray using a high-resolution scanner to detect the fluorescent signals.

    • The scanner software will quantify the intensity of each spot on the array, which corresponds to the expression level of a specific gene.

  • Data Analysis:

    • Preprocessing: This includes background correction, normalization (e.g., RMA or GCRMA), and summarization of probe-level data to obtain gene-level expression values.[18]

    • Quality Control: Assess the quality of the microarray data using various plots and metrics.

    • Differential Expression Analysis: Use statistical tests (e.g., t-test, LIMMA) to identify genes that are significantly differentially expressed between the ENOblock-treated and vehicle control groups.[18] Control for multiple testing by calculating the false discovery rate (FDR).[19]

    • Clustering and Functional Analysis: Group genes with similar expression patterns using clustering algorithms (e.g., hierarchical clustering, k-means) and perform functional enrichment analysis as described for RNA-Seq.[15][20]

Mandatory Visualizations

ENOblock_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENOblock ENOblock Enolase_cyto Enolase (Glycolysis) ENOblock->Enolase_cyto Binds Glycolysis Glycolysis Enolase_cyto->Glycolysis Catalyzes Enolase_nuclear Enolase (Transcriptional Repressor) Enolase_cyto->Enolase_nuclear Nuclear Translocation TargetGenes Target Genes (Srebp-1c, Pck-1, Tnf-α, c-Myc) Enolase_nuclear->TargetGenes Represses Transcription

Caption: ENOblock binds to cytoplasmic enolase, promoting its translocation to the nucleus where it acts as a transcriptional repressor of target genes.

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase cluster_data Data Interpretation CellCulture 1. Cell Culture Treatment 2. ENOblock Treatment CellCulture->Treatment Harvest 3. Cell Harvest Treatment->Harvest RNA_Isolation 4. RNA Isolation & QC Harvest->RNA_Isolation qRT_PCR A. qRT-PCR RNA_Isolation->qRT_PCR RNA_Seq B. RNA-Seq RNA_Isolation->RNA_Seq Microarray C. Microarray RNA_Isolation->Microarray Diff_Expression Differential Expression Analysis qRT_PCR->Diff_Expression RNA_Seq->Diff_Expression Microarray->Diff_Expression Functional_Analysis Functional & Pathway Analysis Diff_Expression->Functional_Analysis Validation Validation of Results Functional_Analysis->Validation

Caption: Workflow for analyzing gene expression changes after ENOblock treatment, from cell culture to data interpretation.

Logical_Relationship ENOblock ENOblock Treatment Enolase_Function Modulation of Enolase Moonlighting Function ENOblock->Enolase_Function Leads to Gene_Expression Altered Gene Expression Profile Enolase_Function->Gene_Expression Results in Cellular_Response Cellular Response (e.g., Reduced Lipogenesis, Inflammation) Gene_Expression->Cellular_Response Drives

Caption: Logical relationship showing how ENOblock treatment leads to a cellular response through the modulation of enolase function and subsequent gene expression changes.

References

Preparation of AP-III-a4 Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AP-III-a4, also known as ENOblock, is a novel small molecule inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2] It has garnered significant interest in the fields of oncology and metabolic diseases due to its potential to modulate cancer cell metabolism, migration, and invasion, as well as its effects on glucose uptake and lipid metabolism.[1][3][4][5][6] Proper preparation of this compound stock solutions is a critical first step for ensuring the accuracy and reproducibility of in vitro and in vivo experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₁H₄₃FN₈O₃[1]
Molecular Weight 594.7 g/mol [1]
CAS Number 1177827-73-4[1]
Purity ≥95%[1]
Appearance Crystalline solid[1]
IC₅₀ (Enolase) 0.576 µM[1][2][4]
Solubility Data

The solubility of this compound in various solvents is crucial for preparing appropriate stock solutions.

SolventSolubilitySource
DMSO 30 mg/mL, 100 mg/mL[1][3][5]
DMF 30 mg/mL[1]
Ethanol 30 mg/mL, 100 mg/mL[1][3]
Ethanol:PBS (pH 7.2) (1:4) 0.2 mg/mL[1]
Water 9 mg/mL (Slightly soluble or insoluble)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous or newly opened DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 594.7 g/mol x 1000 mg/g = 5.947 mg

  • Weigh the this compound powder:

    • Carefully weigh out approximately 5.95 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous or newly opened DMSO to the tube containing the this compound powder. It is important to use high-quality DMSO to ensure complete dissolution.[5]

  • Dissolve the compound:

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[6]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][7]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or 1 year).[2][3][4][6] Protect from light.[4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Determine the final desired concentration:

    • For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Perform serial dilutions (recommended):

    • To avoid pipetting very small volumes, it is recommended to perform serial dilutions. For a 1:1000 dilution:

      • First, dilute the 10 mM stock 1:10 by adding 10 µL of the stock to 90 µL of cell culture medium to get a 1 mM intermediate solution.

      • Then, dilute the 1 mM intermediate solution 1:100 by adding 10 µL to 990 µL of cell culture medium to achieve the final 10 µM working concentration.

  • Final DMSO concentration:

    • Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[6][7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Mandatory Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed signaling pathway affected by this compound. As an enolase inhibitor, it impacts glycolysis and downstream signaling pathways involved in cell survival and proliferation.

AP_III_a4_Pathway This compound This compound Enolase Enolase This compound->Enolase Inhibits Glycolysis Glycolysis Enolase->Glycolysis Catalyzes AKT AKT Glycolysis->AKT Activates Bcl-xL Bcl-xL AKT->Bcl-xL Activates Cell Migration & Invasion Cell Migration & Invasion AKT->Cell Migration & Invasion Promotes Apoptosis Apoptosis Bcl-xL->Apoptosis Inhibits

Caption: this compound inhibits enolase, affecting glycolysis and downstream AKT signaling.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the logical steps for preparing this compound stock solutions.

Stock_Solution_Workflow start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound Powder calculate->weigh add_solvent Add Appropriate Volume of Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for AP-III-a4 (ENOblock)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper storage, handling, and experimental use of AP-III-a4, a potent nonsubstrate analogue inhibitor of the glycolytic enzyme enolase. This compound, also known as ENOblock, is a valuable tool for research in oncology and metabolic diseases.[1][2][3]

Product Information

Identifier Value
Common Name This compound, ENOblock
CAS Number 1177827-73-4[1][2]
Molecular Formula C₃₁H₄₃FN₈O₃[2]
Molecular Weight 594.72 g/mol [2]
Purity >98%
Target Enolase[1][2][3]
IC₅₀ 0.576 µM[1][2][3]

Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and activity.

Storage of Solid Compound:

Condition Duration Notes
-20°C3 years[3]Protect from light.[2]
4°CShort-termPowder form, protect from light.[2]

Storage of Stock Solutions:

Condition Duration Notes
-80°C in solvent1 year[3]Aliquot to avoid repeated freeze-thaw cycles.[3]
-20°C in solvent1 month[3]Protect from light.[1]

Reconstitution:

This compound is soluble in dimethyl sulfoxide (DMSO).[2][3] For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO. Use ultrasonic agitation to aid dissolution if necessary.[2]

  • Solubility in DMSO: 100 mg/mL (158.43 mM)[3] or 180 mg/mL (with ultrasonic)[2]

General Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area.

  • Avoid inhalation of dust or contact with skin and eyes.

Experimental Protocols

In Vitro Cell-Based Assays

Protocol 3.1.1: Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of cancer cell lines, such as HCT116.[1]

Materials:

  • HCT116 cells (or other cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Typical final concentrations range from 0.3 µM to 60 µM.[4] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for 24 to 72 hours under standard cell culture conditions (37°C, 5% CO₂).[1][4]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3.1.2: Western Blot Analysis

This protocol can be used to analyze the effect of this compound on protein expression levels, such as AKT and Bcl-xL.[1]

Materials:

  • Treated and untreated cell lysates

  • RIPA or NP-40 lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-Bcl-xL, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with desired concentrations of this compound for 24 hours.[1]

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system.

In Vivo Studies

Protocol 3.2.1: Preparation of this compound for In Vivo Administration

For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[1]

Formulation 1 (for systemic administration):

  • Prepare a 100 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween-80 and mix until clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL. Use the mixed solution immediately.[3]

Formulation 2 (for intraperitoneal injection):

  • Prepare a 100 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil and mix thoroughly. Use the mixed solution immediately.[3]

Protocol 3.2.2: Zebrafish Xenograft Model

This model can be used to assess the anti-metastatic effects of this compound.[1]

Materials:

  • Transgenic zebrafish line (e.g., with fluorescently labeled vasculature)

  • HCT116 cells labeled with a fluorescent marker (e.g., DiI)

  • This compound working solution (e.g., 10 µM in fish water)

  • Microinjection setup

  • Fluorescence microscope

Procedure:

  • At 48 hours post-fertilization, anesthetize zebrafish embryos.

  • Microinject fluorescently labeled HCT116 cells into the perivitelline space.

  • After injection, transfer the embryos to fresh fish water containing 10 µM this compound or vehicle control.

  • Incubate the embryos at 35°C.

  • At 96 hours post-injection, image the embryos using a fluorescence microscope to assess cancer cell dissemination and metastasis.[1]

Signaling Pathways and Mechanisms

This compound inhibits enolase, a key enzyme in glycolysis. This inhibition has downstream effects on several signaling pathways involved in cancer cell survival, migration, and metabolism.

This compound Mechanism of Action

AP_III_a4_Mechanism AP_III_a4 This compound (ENOblock) Enolase Enolase AP_III_a4->Enolase PI3K_AKT PI3K/AKT Pathway AP_III_a4->PI3K_AKT downregulates Apoptosis Apoptosis AP_III_a4->Apoptosis induces Migration_Invasion Cell Migration & Invasion AP_III_a4->Migration_Invasion inhibits PEPCK PEPCK AP_III_a4->PEPCK inhibits expression Glucose_Uptake Glucose Uptake AP_III_a4->Glucose_Uptake induces Glycolysis Glycolysis Enolase->Glycolysis catalyzes Bcl_xL Bcl-xL PI3K_AKT->Bcl_xL activates PI3K_AKT->Migration_Invasion promotes Bcl_xL->Apoptosis inhibits Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis key enzyme

Caption: this compound inhibits enolase, leading to downstream effects on survival and metabolic pathways.

Experimental Workflow for this compound

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_analysis Data Analysis Reconstitute Reconstitute this compound in DMSO Prepare_Dilutions Prepare Serial Dilutions in Culture Medium Reconstitute->Prepare_Dilutions Prepare_Formulation Prepare In Vivo Formulation Reconstitute->Prepare_Formulation Cell_Culture Cell Seeding & Treatment Prepare_Dilutions->Cell_Culture Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Protein_Analysis Protein Analysis (e.g., Western Blot) Cell_Culture->Protein_Analysis Migration_Assay Migration/Invasion Assay (e.g., Transwell) Cell_Culture->Migration_Assay Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Protein_Analysis->Data_Analysis Migration_Assay->Data_Analysis Animal_Model Administer to Animal Model Prepare_Formulation->Animal_Model Efficacy_Study Assess Efficacy (e.g., Tumor Growth) Animal_Model->Efficacy_Study Toxicity_Study Assess Toxicity Animal_Model->Toxicity_Study Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis

Caption: A general experimental workflow for studying the effects of this compound.

References

Application Notes and Protocols for In Vivo Administration of ENOblock in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of ENOblock, a small molecule modulator of enolase, in animal models. The information compiled herein is based on findings from preclinical studies investigating its therapeutic potential in metabolic diseases and cancer.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from published animal studies involving ENOblock administration. This data is intended to serve as a reference for designing future in vivo experiments.

Table 1: ENOblock Administration Parameters in Metabolic Disease Models

Animal ModelConditionDosageAdministration RouteFrequencyDurationKey Findings
db/db miceType 2 Diabetes8 mg/kgIntraperitoneal (IP)Once24 hoursSignificantly lowered blood glucose levels.[1]
db/db miceType 2 Diabetes8 mg/kg or 12 mg/kgIntraperitoneal (IP)Daily7 weeksReduced blood glucose and LDL cholesterol.[1]
High-Fat Diet (HFD) induced obese miceObesityNot specifiedNot specifiedDaily8 weeksReduced body weight gain, improved metabolic and inflammatory parameters.[2][3]

Table 2: Vehicle Formulation for ENOblock

Vehicle CompositionConcentration of ENOblockAnimal ModelReference
10% DMSO in saline8 mg/kg and 12 mg/kgdb/db mice[1]

Mechanism of Action: Signaling Pathway

ENOblock's mechanism of action does not primarily rely on the inhibition of enolase's glycolytic activity.[4][5] Instead, it modulates the non-glycolytic "moonlighting" functions of enolase.[1][2][6] Treatment with ENOblock induces the translocation of enolase into the nucleus.[1] In the nucleus, enolase acts as a transcriptional repressor for key genes involved in metabolic and inflammatory pathways.[1][2]

Specifically, nuclear enolase represses the transcription of:

  • Srebp-1a and Srebp-1c: Master regulators of lipid homeostasis.[2]

  • Pck-1: A key enzyme in gluconeogenesis.[2]

  • Tnf-α and Il-6: Pro-inflammatory cytokines.[2]

This transcriptional repression leads to the observed anti-diabetic, anti-inflammatory, and anti-obesity effects.[1][2]

ENOblock_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects ENOblock ENOblock Enolase_cyto Enolase ENOblock->Enolase_cyto binds Enolase_nuclear Nuclear Enolase (Transcriptional Repressor) Enolase_cyto->Enolase_nuclear translocation DNA DNA Enolase_nuclear->DNA binds to promoter regions of target genes Srebp1 Srebp-1a/c Enolase_nuclear->Srebp1 represses Pck1 Pck-1 Enolase_nuclear->Pck1 represses Tnf Tnf-α Enolase_nuclear->Tnf represses Il6 Il-6 Enolase_nuclear->Il6 represses DNA->Srebp1 transcription DNA->Pck1 transcription DNA->Tnf transcription DNA->Il6 transcription Lipid Decreased Lipid Synthesis Srebp1->Lipid Gluco Decreased Gluconeogenesis Pck1->Gluco Inflam Decreased Inflammation Tnf->Inflam Il6->Inflam

Caption: ENOblock signaling pathway.

Experimental Protocols

The following are detailed protocols for the in vivo administration of ENOblock based on published studies and standard laboratory procedures.

Preparation of ENOblock for Injection

This protocol describes the preparation of ENOblock for intraperitoneal administration in mice.

Materials:

  • ENOblock powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Calculate the required amount of ENOblock: Based on the desired dose (e.g., 8 mg/kg) and the weight of the animals to be treated, calculate the total mass of ENOblock needed.

  • Prepare the vehicle: Prepare a 10% DMSO in saline solution. For example, to make 1 ml of the vehicle, mix 100 µl of sterile DMSO with 900 µl of sterile saline.

  • Dissolve ENOblock:

    • Weigh the calculated amount of ENOblock powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of the 10% DMSO in saline vehicle to achieve the desired final concentration for injection. The injection volume for intraperitoneal administration in mice is typically 10 µl/g of body weight.[1]

    • Vortex the tube thoroughly to ensure complete dissolution of the ENOblock powder. Visually inspect the solution to ensure there are no visible particles.

  • Storage: The prepared ENOblock solution should be used immediately. If short-term storage is necessary, it should be kept on ice and protected from light. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in vivo studies.

Intraperitoneal (IP) Injection Protocol for Mice

This protocol outlines the standard procedure for administering ENOblock via intraperitoneal injection in mice.

Materials:

  • Prepared ENOblock solution

  • Mouse restraint device (optional)

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • 70% ethanol

  • Gauze pads

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.

    • Tilt the mouse slightly with its head pointing downwards. This helps to move the abdominal organs away from the injection site.

  • Identify the Injection Site:

    • The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.

  • Disinfect the Injection Site:

    • Wipe the injection site with a gauze pad soaked in 70% ethanol.

  • Perform the Injection:

    • Using a new sterile syringe and needle for each animal, draw up the calculated volume of the ENOblock solution.

    • Insert the needle, bevel up, at a 15-20 degree angle into the skin and through the abdominal wall.

    • Gently aspirate by pulling back the plunger slightly to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is drawn into the syringe, withdraw the needle and reinject at a different site with a new sterile needle.

    • Slowly inject the entire volume of the ENOblock solution into the peritoneal cavity.

  • Withdraw the Needle and Monitor the Animal:

    • Withdraw the needle smoothly.

    • Return the mouse to its cage and monitor for any immediate adverse reactions such as bleeding, distress, or abnormal behavior.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of ENOblock.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Assignment Random Assignment to Groups (Vehicle, ENOblock) Animal_Acclimation->Group_Assignment Baseline_Measurements Baseline Measurements (Body weight, blood glucose, etc.) Group_Assignment->Baseline_Measurements ENOblock_Prep Prepare ENOblock Solution Baseline_Measurements->ENOblock_Prep Administration Daily IP Injection (e.g., 7 weeks) ENOblock_Prep->Administration Monitoring Regular Monitoring (Weight, food intake, clinical signs) Administration->Monitoring Final_Measurements Final Measurements (Blood glucose, lipids, etc.) Monitoring->Final_Measurements Tissue_Collection Tissue Collection (Liver, adipose, etc.) Final_Measurements->Tissue_Collection Data_Analysis Molecular & Histological Analysis Tissue_Collection->Data_Analysis

Caption: Typical experimental workflow for an in vivo ENOblock study.

References

Troubleshooting & Optimization

Troubleshooting AP-III-a4 solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with AP-III-a4 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, also known as ENOblock, is a non-substrate analogue inhibitor of enolase with an IC50 of 0.576 μM.[1][2][3] It is used in research related to cancer and diabetes.[2]

Chemical Properties of this compound:

PropertyValueReference
Molecular Formula C31H43FN8O3[2][4][5]
Molecular Weight 594.72 g/mol (Note: some sources state 631.18 g/mol )[2][4][5]
CAS Number 1177827-73-4[1][2][3]
Appearance Solid, Off-white to light yellow powder[2]

Q2: What is the general solubility of this compound?

This compound is sparingly soluble in aqueous solutions but exhibits high solubility in organic solvents.

Solubility Data for this compound:

SolventSolubilityNotesReference
DMSO ≥ 100 mg/mLUse fresh, moisture-free DMSO. Sonication is recommended.[1][2][6]
Ethanol 100 mg/mL[1]
DMF 30 mg/mL[5]
Water < 0.1 mg/mL (insoluble) or 9 mg/mL (slightly soluble)Solubility in pure water is very low.[2][3]
Ethanol:PBS (pH 7.2) (1:4) 0.2 mg/mL[5]

Q3: Why is my this compound not dissolving in my aqueous buffer?

The low aqueous solubility of this compound is the most likely reason for dissolution problems. Factors that can contribute to this include:

  • Hydrophobicity: The chemical structure of this compound contains hydrophobic regions, leading to poor interaction with water molecules.

  • Aggregation: Like many compounds with hydrophobic properties, this compound may self-associate and form aggregates in aqueous solutions, preventing it from fully dissolving.[7][8]

  • Ionic Strength: High salt concentrations in buffers can sometimes decrease the solubility of organic molecules through the "salting out" effect.[9]

Troubleshooting Guide

This guide provides a step-by-step approach to overcoming common solubility issues with this compound.

Issue 1: this compound powder is not dissolving in my aqueous buffer.

  • Cause: Direct addition of this compound to an aqueous buffer is often unsuccessful due to its hydrophobic nature.

  • Solution: Prepare a concentrated stock solution in an organic solvent first.

    • Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating a stock solution.[1][2][10]

    • Protocol:

      • Weigh the required amount of this compound powder.

      • Add a small volume of fresh, anhydrous DMSO to the powder.

      • Vortex and/or sonicate the mixture until the solid is completely dissolved.[6][8][9] Sonication can help break up small particles and enhance dissolution.

      • Once a clear stock solution is obtained, it can be serially diluted into the aqueous experimental buffer.

Issue 2: A precipitate forms when I dilute my DMSO stock solution into my aqueous buffer.

  • Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of DMSO.

  • Solutions:

    • Increase the Final DMSO Concentration:

      • The final concentration of DMSO in cell-based assays should ideally be kept below 0.1% to avoid solvent-induced toxicity.[6] However, for some experiments, a slightly higher concentration may be tolerated. It is crucial to run a vehicle control (buffer with the same final DMSO concentration) to assess any effects of the solvent on your experiment.

    • Use a Co-solvent System for In Vivo Formulations:

      • For animal studies, a more complex vehicle may be necessary to maintain solubility. A commonly used formulation is:

        • 10% DMSO

        • 40% PEG300

        • 5% Tween 80

        • 45% Saline

      • Protocol: Add the solvents sequentially and ensure the solution is clear before adding the next component. Sonication may be required.[6]

    • Adjust the pH of the Aqueous Buffer:

      • Although the effect of pH on this compound solubility is not explicitly documented, adjusting the pH away from its isoelectric point can increase the net charge and improve solubility.[7][9] This should be done cautiously to ensure the pH is compatible with your experimental system.

    • Gentle Heating:

      • Gently warming the solution (< 40°C) can sometimes help dissolve the compound.[9] However, the stability of this compound at elevated temperatures is not well-documented, so this should be approached with caution.

Issue 3: My this compound solution appears cloudy or contains visible particulates.

  • Cause: The compound has not fully dissolved and may be present as a suspension or has precipitated out of solution.

  • Solutions:

    • Sonication: As a first step, sonicate the solution to see if the particulates dissolve.

    • Centrifugation: Before use, centrifuge the solution at high speed to pellet any undissolved compound.[9] Carefully collect the supernatant for your experiment. This will ensure you are using a solution with a known, albeit potentially lower than intended, concentration of soluble this compound.

    • Re-evaluation of Concentration: The desired final concentration of this compound in your aqueous solution may not be achievable. Consider lowering the final concentration if solubility issues persist.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 594.72 g/mol )

    • Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 594.72 g/mol * 1000 mg/g = 5.95 mg

    • Weigh out 5.95 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • If any solid remains, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Clear add_dmso->dissolve stock Clear DMSO Stock Solution dissolve->stock Transfer dilute Serially Dilute into Aqueous Buffer stock->dilute final_solution Final Aqueous Working Solution dilute->final_solution

Caption: Workflow for preparing an aqueous solution of this compound.

troubleshooting_flowchart start Start: This compound Fails to Dissolve in Aqueous Buffer q1 Did you prepare a concentrated stock in 100% DMSO first? start->q1 action1 Prepare a stock solution in fresh, anhydrous DMSO. Vortex and sonicate. q1->action1 No q2 Does a precipitate form upon dilution into the aqueous buffer? q1->q2 Yes sol_no No sol_yes Yes action1->q1 action2 1. Lower the final concentration. 2. Increase co-solvent (DMSO) if possible. 3. Use an in vivo formulation (DMSO/PEG300/Tween80). 4. Centrifuge to remove precipitate and use supernatant. q2->action2 Yes end_success Solution is Clear: Proceed with Experiment q2->end_success No action2->end_success

Caption: Troubleshooting flowchart for this compound solubility issues.

References

Technical Support Center: AP-III-a4 (ENOblock) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AP-III-a4 (ENOblock), a potent enolase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ENOblock) and what is its primary mechanism of action?

A1: this compound, also known as ENOblock, is a nonsubstrate analogue inhibitor of enolase, a key enzyme in the glycolysis pathway.[1] Its primary mechanism is the direct binding to enolase, thereby inhibiting its catalytic activity with an IC50 of 0.576 µM.[1][2] This inhibition disrupts glycolysis and can also affect other "moonlighting" functions of enolase that are independent of its role in metabolism.

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used in cancer and diabetes research.[1] In cancer studies, it has been shown to inhibit cell viability, migration, and invasion, as well as induce apoptosis.[1] In the context of diabetes and metabolism, it can influence glucose uptake and gluconeogenesis.[2]

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a common working concentration range is between 0.625 µM and 10 µM.[1] For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific model system.

Q4: How should this compound be stored?

A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Q5: What are the known downstream effects of enolase inhibition by this compound?

A5: Inhibition of enolase by this compound has been shown to decrease the expression of key signaling proteins such as AKT and Bcl-Xl, which are negative regulators of apoptosis.[1] This implicates the PI3K/Akt signaling pathway as a downstream target.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Cell Viability

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell line.[1]
Incorrect Incubation Time Optimize the incubation time. Cell viability effects can be time-dependent. Try different time points (e.g., 24h, 48h, 72h).[1]
Cell Seeding Density Ensure a consistent and optimal cell seeding density. High cell density can sometimes mask the inhibitory effects.
This compound Degradation Prepare fresh stock solutions of this compound from powder. Avoid repeated freeze-thaw cycles of the stock solution.
Solvent Issues Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells.[2]
Issue 2: High Variability in Cell Migration/Invasion Assays

Possible Causes & Solutions

Possible CauseRecommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding into the transwell inserts to avoid cell clumps.
Inconsistent Matrigel Coating (for invasion assays) Thaw Matrigel on ice and use pre-chilled pipette tips and plates to ensure a uniform, thin layer. Allow the gel to solidify evenly at 37°C.[3]
Chemoattractant Gradient Issues Use serum-free medium in the upper chamber and a chemoattractant (e.g., medium with 10% FBS) in the lower chamber to establish a proper gradient.
Incorrect Incubation Time Optimize the incubation time for your specific cell line, as migration and invasion rates can vary significantly.[3]
Issues with Staining and Counting Ensure complete removal of non-migrated cells from the top of the membrane. Standardize the staining and counting procedure across all inserts.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.[4]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 1.25, 2.5, 5, 10 µM).[1] Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).[1]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Transwell Migration Assay
  • Insert Preparation: Place 24-well transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant Addition: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of each well.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Add the desired concentrations of this compound to the cell suspension.

  • Cell Seeding: Add 200 µL of the treated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for a predetermined time (e.g., 24 hours).

  • Staining: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 30 minutes.[6]

  • Quantification: Wash the inserts with PBS and allow them to air dry. Count the number of migrated cells in several random fields under a microscope. Alternatively, elute the stain with 10% acetic acid and measure the absorbance at 590 nm.

Matrigel Invasion Assay
  • Insert Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (e.g., 1:3 dilution) and add 50-100 µL to the upper chamber of each transwell insert.[3][7] Incubate at 37°C for at least 1 hour to allow for solidification.

  • Follow Steps 2-8 of the Transwell Migration Assay. Note that the incubation time for invasion assays is typically longer than for migration assays (e.g., 48 hours) to allow cells to degrade the Matrigel barrier.

Visualizations

AP_III_a4_Signaling_Pathway AP_III_a4 This compound (ENOblock) Enolase Enolase AP_III_a4->Enolase inhibits Glycolysis Glycolysis Enolase->Glycolysis PI3K PI3K Enolase->PI3K activates Cell_Viability Cell Viability Glycolysis->Cell_Viability Akt Akt PI3K->Akt activates Bcl_Xl Bcl-Xl Akt->Bcl_Xl activates Cell_Migration Cell Migration Akt->Cell_Migration Cell_Invasion Cell Invasion Akt->Cell_Invasion Apoptosis Apoptosis Bcl_Xl->Apoptosis inhibits Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Check Reagent Stability (this compound, media, etc.) Start->Check_Reagents Check_Protocol Review Experimental Protocol (concentrations, incubation times) Start->Check_Protocol Check_Cells Assess Cell Health & Density Start->Check_Cells Optimize_Conc Optimize this compound Concentration (Dose-response curve) Check_Reagents->Optimize_Conc Optimize_Time Optimize Incubation Time Check_Protocol->Optimize_Time Standardize_Seeding Standardize Cell Seeding Check_Cells->Standardize_Seeding Successful_Result Consistent Results Optimize_Conc->Successful_Result Optimize_Time->Successful_Result Standardize_Seeding->Successful_Result

References

Potential off-target effects of ENOblock in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENOblock. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the use of ENOblock in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and interpret your experimental results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action of ENOblock?

ENOblock was initially identified as a non-substrate analog inhibitor of enolase, a key enzyme in the glycolysis pathway.[1] The reported half-maximal inhibitory concentration (IC50) was approximately 0.576 μM.[1] However, subsequent studies have contested the direct enzymatic inhibition of enolase by ENOblock.[2][3] An alternative proposed mechanism is that ENOblock modulates the non-glycolytic, or "moonlighting," functions of enolase.[4] This includes inducing the nuclear translocation of enolase, where it can act as a transcriptional repressor of genes involved in processes like lipid homeostasis, gluconeogenesis, and inflammation.[4][5][6]

Q2: Why are there conflicting reports on ENOblock's ability to inhibit enolase activity?

The discrepancy in the literature appears to stem from methodological differences and potential assay artifacts. One study that reported no inhibition of enolase activity found that ENOblock has strong UV absorbance, which can interfere with spectrophotometric assays that measure the formation of phosphoenolpyruvate (PEP) at 240 nm.[2][3] This interference could be misinterpreted as enzyme inhibition in an endpoint assay.[2] Assays that do not rely on UV spectrophotometry, such as a fluorometric NADH-linked assay and 31P NMR-based methods, have shown that ENOblock does not inhibit enolase activity in vitro, even at high concentrations.[2][3]

Q3: What are the known biological effects of ENOblock independent of direct enolase inhibition?

Even in studies that dispute its role as a direct enolase inhibitor, ENOblock has been shown to exert significant biological effects, including:

  • Transcriptional Regulation: ENOblock treatment has been associated with the transcriptional repression of master regulators of lipid homeostasis (Srebp-1a, Srebp-1c), gluconeogenesis (Pck-1), and inflammation (Tnf-α, Il-6).[5][7]

  • Nuclear Translocation of Enolase: ENOblock has been observed to induce the translocation of enolase from the cytoplasm to the nucleus in various cell types.[4][8]

  • Cellular Metabolism: It has been shown to suppress the adipogenic program and induce mitochondrial uncoupling in adipocytes.[5]

  • In Vivo Efficacy: In animal models, ENOblock has demonstrated therapeutic potential for conditions like obesity and type 2 diabetes.[4][5][6]

Troubleshooting Guides

Problem 1: I am not observing inhibition of enolase activity with ENOblock in my in vitro assay.

  • Possible Cause: The assay method may not be suitable for use with ENOblock due to its intrinsic properties.

  • Troubleshooting Steps:

    • Avoid UV-Based Assays: If you are using a direct spectrophotometric assay that measures the absorbance of PEP at 240 nm, be aware that ENOblock itself absorbs light in this range, which can lead to artifactual results.[2]

    • Use Alternative Assay Formats: Consider using an NADH-coupled fluorometric assay or a 31P NMR-based assay, which have been shown to be unaffected by the optical properties of ENOblock.[2]

    • Positive Control: Include a known enolase inhibitor, such as SF2312 or phosphonoacetohydroxamate, as a positive control to ensure your assay is performing correctly.[2]

Problem 2: I am observing unexpected or non-specific cytotoxicity in my cell-based assays.

  • Possible Cause: The observed effects may be due to off-target activities of ENOblock rather than its interaction with enolase.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the concentration at which you observe the desired biological effect versus the concentration that induces broad cytotoxicity.

    • Control Cell Lines: If you are studying enolase-dependent processes, use appropriate control cell lines. For example, compare the effects of ENOblock on cells with normal enolase expression to cells where enolase has been knocked down or knocked out. One study found that ENOblock did not show selective toxicity towards ENO1-deleted glioma cells.[2]

    • Phenotypic Comparison: Compare the cellular phenotype induced by ENOblock with that of a well-characterized enolase inhibitor or with the phenotype induced by genetic knockdown of enolase. Discrepancies may point to off-target effects.

Problem 3: I want to confirm that the effects I am seeing are due to ENOblock interacting with a specific target protein in my cells.

  • Possible Cause: It is crucial to validate target engagement in a cellular context to confirm that a small molecule is interacting with its intended target.

  • Troubleshooting Steps:

    • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability.[9][10] A shift in the melting temperature of a protein in the presence of a compound indicates a direct interaction.

    • Affinity Purification-Mass Spectrometry (AP-MS): This proteomic approach can identify the binding partners of a compound.[11][12] By immobilizing a tagged version of the compound or using chemical proteomics approaches, you can pull down interacting proteins from cell lysates and identify them by mass spectrometry.

    • Target Knockdown/Overexpression: To confirm that the observed phenotype is dependent on a specific target, you can knock down the expression of the putative target protein (e.g., using siRNA or CRISPR) and assess whether the effect of ENOblock is diminished. Conversely, overexpressing the target may enhance the observed effect.

Quantitative Data Summary

Table 1: In Vitro Enolase Inhibition Data for ENOblock

Assay TypeENOblock ConcentrationObserved InhibitionReference
Spectrophotometric (PEP at 240 nm)0.576 µM (IC50)Yes[1]
Fluorometric (NADH-coupled)Up to 500 µMNo[2]
31P NMR500 µMNo[13]

Table 2: Effects of ENOblock on Gene Expression

GeneCell/Tissue TypeEffect of ENOblock TreatmentReference
Srebp-1a, Srebp-1cLiver (in vivo)Downregulation[5]
Pck-1Liver (in vivo)Downregulation[5]
Tnf-α, Il-6Liver (in vivo)Downregulation[5]
c-Myc, Erbb23T3-L1 preadipocytes, Huh7 hepatocytesDownregulation[8]

Experimental Protocols

Protocol 1: NADH-Coupled Fluorometric Enolase Activity Assay

This protocol is adapted from studies that have shown no interference from ENOblock.[2]

  • Prepare Cell Lysates:

    • Culture cells to the desired confluency.

    • Wash cells with ice-cold PBS and lyse in a suitable buffer (e.g., RIPA buffer).

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Prepare Reaction Mixture:

    • The reaction buffer should contain 10 mM KCl, 5 mM MgSO4, and 100 mM triethanolamine, pH 7.4.

    • Add 400 µM NADH, 2 mM ADP, and an excess of pyruvate kinase (PK) and lactate dehydrogenase (LDH).

  • Assay Procedure:

    • In a 96-well plate, add your cell lysate to the reaction mixture.

    • Add ENOblock or a control vehicle to the desired final concentration.

    • Initiate the reaction by adding the enolase substrate, 2-phosphoglycerate (2-PGA), to a final concentration of 2.5 mM.

    • Immediately measure the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) in kinetic mode.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the slope of the fluorescence curve.

    • Normalize the enolase activity to the total protein concentration in the lysate.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for assessing the target engagement of ENOblock in cells.[9][10]

  • Cell Treatment:

    • Culture cells to a high density.

    • Treat the cells with ENOblock at various concentrations or a vehicle control for a specified time.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation at high speed.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (e.g., enolase) remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both vehicle- and ENOblock-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of ENOblock indicates target engagement.

Visualizations

experimental_workflow_for_enolase_activity_assay cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis protein_quant Protein Quantification lysis->protein_quant add_lysate Add Lysate & ENOblock protein_quant->add_lysate reaction_mix Prepare Reaction Mix (NADH, ADP, PK, LDH) reaction_mix->add_lysate start_reaction Initiate with 2-PGA add_lysate->start_reaction measure_fluorescence Measure NADH Fluorescence (Kinetic Mode) start_reaction->measure_fluorescence calculate_rate Calculate Rate of NADH Oxidation measure_fluorescence->calculate_rate normalize Normalize to Protein Concentration calculate_rate->normalize

Caption: Workflow for the NADH-coupled fluorometric enolase activity assay.

logical_relationship_of_enoblock_effects cluster_direct_effects Primary Cellular Interactions cluster_downstream_effects Downstream Cellular Effects ENOblock ENOblock Treatment Enolase_Binding Binding to Enolase (and potentially other proteins) ENOblock->Enolase_Binding Nuclear_Translocation Enolase Nuclear Translocation Enolase_Binding->Nuclear_Translocation Metabolic_Changes Metabolic Alterations Enolase_Binding->Metabolic_Changes contributes to Transcriptional_Repression Transcriptional Repression (e.g., Srebp-1, Pck-1) Nuclear_Translocation->Transcriptional_Repression leads to Transcriptional_Repression->Metabolic_Changes results in

Caption: Proposed mechanism of ENOblock's non-glycolytic functions.

signaling_pathway_of_enoblock_moonlighting cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENOblock ENOblock Enolase_cyto Enolase ENOblock->Enolase_cyto Binds to Enolase_nucl Enolase Enolase_cyto->Enolase_nucl Nuclear Translocation DNA DNA (Promoter Regions) Enolase_nucl->DNA Binds to Promoter Target_Genes Target Genes (e.g., c-Myc, Srebp-1) DNA->Target_Genes Represses Transcription

Caption: Signaling pathway of enolase moonlighting induced by ENOblock.

References

Technical Support Center: Optimizing Intracellular Delivery of AP-III-a4 (ENOblock)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AP-III-a4 (ENOblock). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its effective concentration within cells.

A Note on this compound (ENOblock)

It is a common misconception that this compound is a peptide. In fact, this compound, also known as ENOblock, is a small molecule inhibitor of the enzyme enolase.[1][2][3][4][5][6][7] While it is reported to be cell-permeable, which is a significant advantage over other enolase inhibitors[1][2][8], researchers may still encounter challenges in achieving optimal intracellular concentrations during their experiments. This guide provides strategies to troubleshoot and improve the effective cell permeability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as ENOblock, is a non-substrate, small molecule inhibitor of enolase, an enzyme that catalyzes a key step in glycolysis.[1][2][4][5][6] By inhibiting enolase, this compound can disrupt the glycolytic pathway, which is often upregulated in cancer cells.[1][2][3] It has been studied for its potential in cancer and diabetes research.[3][4][5]

Q2: this compound is described as cell-permeable. Why am I not seeing the expected downstream effects in my cell-based assays?

Several factors can influence the effective intracellular concentration of a compound, even if it is known to be cell-permeable. These include:

  • Solubility and Aggregation: Poor solubility of this compound in your culture medium can lead to the formation of aggregates, reducing the concentration of the monomeric, active form available for cell uptake.

  • Compound Stability: Degradation of this compound in the culture medium over the course of your experiment can lower its effective concentration.

  • Cell Line Specificity: Different cell lines can have varying membrane compositions and efflux pump expression levels, which can affect the net intracellular accumulation of the compound.

  • Experimental Conditions: Factors such as serum concentration in the medium, cell density, and incubation time can all impact the uptake and activity of this compound.

Q3: How can I improve the solubility of this compound in my experiments?

To improve solubility, consider the following:

  • Use of Solvents: Dissolve this compound in an appropriate organic solvent, such as DMSO, before preparing your final working concentrations in the cell culture medium. Ensure the final solvent concentration is low enough to not affect cell viability.

  • Formulation with Excipients: For in vivo studies, formulation with solubility-enhancing excipients may be necessary.

  • Sonication: Gentle sonication of the stock solution can sometimes help to dissolve small aggregates.

Q4: What are some common methods to assess the cell permeability of a small molecule like this compound?

Standard in vitro methods to assess cell permeability include:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the intestinal epithelium. It can assess both passive diffusion and active transport.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or inconsistent biological activity Poor solubility of this compound in the experimental medium.Prepare a high-concentration stock solution in DMSO and dilute it in pre-warmed medium immediately before use. Ensure the final DMSO concentration is below 0.5%.
Degradation of the compound during the experiment.Minimize the time the compound is in the incubator. Consider refreshing the medium with a new dose of this compound for longer experiments.
High levels of efflux pump activity in the cell line.Co-incubate with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) to see if the activity of this compound increases. Use this as a diagnostic tool, not a standard part of the protocol unless justified.
High variability between replicate experiments Inconsistent preparation of this compound working solutions.Ensure thorough mixing and vortexing of stock solutions before each use. Prepare fresh working solutions for each experiment.
Variations in cell density or confluency.Standardize cell seeding density and ensure consistent confluency at the time of treatment.
Unexpected cytotoxicity at low concentrations Solvent toxicity.Perform a vehicle control with the same final concentration of the solvent (e.g., DMSO) to rule out solvent-induced cytotoxicity.
Compound precipitation and formation of cytotoxic aggregates.Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, lower the working concentration.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for this compound

This protocol assesses the rate of transport of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 60,000 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed HBSS. b. Add HBSS containing a known concentration of this compound to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. f. Replace the collected volume with fresh HBSS.

  • Permeability Assay (Basolateral to Apical): a. Perform the same steps as above, but add this compound to the basolateral compartment and sample from the apical compartment. This helps to determine if the compound is a substrate for efflux transporters.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol measures the passive diffusion of this compound across an artificial membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)

  • Phosphate buffered saline (PBS), pH 7.4

  • This compound

  • UV-Vis spectrophotometer or LC-MS/MS for quantification

Methodology:

  • Prepare Donor Solution: Dissolve this compound in PBS at a known concentration.

  • Hydrate the Membrane: Add the lipid solution to the filter of the donor plate and allow it to impregnate the filter.

  • Assemble the Plate: Add the donor solution to the wells of the donor plate. Place the donor plate into the acceptor plate, which contains fresh PBS in each well, ensuring the membrane is in contact with the acceptor solution.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of this compound in both the donor and acceptor wells.

  • Data Analysis: Calculate the permeability coefficient (Pe).

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for Poor this compound Activity

troubleshooting_workflow start Start: Unexpectedly low biological activity of this compound check_solubility Check for Compound Precipitation/Aggregation in Media start->check_solubility optimize_dissolution Optimize Dissolution Protocol (e.g., fresh stock, sonication) check_solubility->optimize_dissolution Yes check_stability Assess Compound Stability in Media (e.g., time-course by LC-MS) check_solubility->check_stability No optimize_dissolution->check_stability lower_concentration Lower Working Concentration modify_protocol Modify Experimental Protocol (e.g., shorter incubation, media refresh) check_stability->modify_protocol Degradation Observed assess_permeability Directly Assess Cell Permeability (e.g., Caco-2, PAMPA) check_stability->assess_permeability Stable modify_protocol->assess_permeability efflux_pumps Investigate Efflux Pump Activity (e.g., use specific inhibitors) assess_permeability->efflux_pumps Low Permeability Confirmed end Resolution: Optimized Protocol or Understanding of Limitations assess_permeability->end Permeability Adequate permeability_enhancers Consider Permeability Enhancers (as a diagnostic tool) permeability_enhancers->end efflux_pumps->permeability_enhancers

A workflow for troubleshooting suboptimal this compound activity.

Signaling Pathway of Enolase Inhibition by this compound

enolase_inhibition_pathway cluster_glycolysis Glycolysis Pathway glucose Glucose g6p Glucose-6-Phosphate glucose->g6p f6p Fructose-6-Phosphate g6p->f6p fbp Fructose-1,6-Bisphosphate f6p->fbp dhap_g3p DHAP / G3P fbp->dhap_g3p bpg13 1,3-Bisphosphoglycerate dhap_g3p->bpg13 pg3 3-Phosphoglycerate bpg13->pg3 pg2 2-Phosphoglycerate pg3->pg2 pep Phosphoenolpyruvate (PEP) pg2->pep enolase Enolase pg2->enolase pyruvate Pyruvate pep->pyruvate atp_production ATP Production pyruvate->atp_production enolase->pep apiiia4 This compound (ENOblock) apiiia4->enolase

Inhibition of the glycolytic pathway by this compound (ENOblock).

References

Technical Support Center: Overcoming AP-III-a4 Treatment Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the enolase inhibitor, AP-III-a4 (also known as ENOblock).

Troubleshooting Guide

This guide provides solutions to common issues observed during in vitro and in vivo experiments with this compound.

Observed Problem Potential Cause Recommended Action
Decreased sensitivity or acquired resistance to this compound (Increased IC50) 1. Overexpression of the drug target, Enolase 1 (ENO1): Increased ENO1 levels can sequester the inhibitor, reducing its effective concentration at the target site.[1][2] 2. Activation of bypass signaling pathways: Upregulation of pro-survival pathways, such as the PI3K/Akt/mTOR cascade, can compensate for the inhibitory effects of this compound.1. Quantify ENO1 Expression: Perform Western blot or qPCR to compare ENO1 protein and mRNA levels between sensitive and resistant cell lines. 2. Analyze PI3K/Akt/mTOR Pathway Activation: Use Western blot to assess the phosphorylation status of key proteins in this pathway (e.g., p-Akt, p-mTOR). 3. Combination Therapy: Consider co-treatment with a PI3K/Akt/mTOR pathway inhibitor. 4. Investigate Upstream Regulators: Analyze the expression of microRNAs, such as miR-22, which has been shown to regulate ENO1 expression.[1]
High inter-experimental variability in cell viability assays 1. Inconsistent Drug Preparation: Degradation or improper solubilization of this compound. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition. 3. Assay-Specific Issues: Differences in incubation times or reagent concentrations.1. Fresh Drug Stocks: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment and store them appropriately. 2. Standardize Cell Culture: Maintain consistent cell seeding densities and use cells within a defined passage number range. 3. Optimize Assay Protocol: Ensure consistent incubation times and validate reagent concentrations for your specific cell line.
Unexpected off-target effects or cellular toxicity 1. High Drug Concentration: Exceeding the optimal therapeutic window for this compound. 2. Cell Line Sensitivity: Certain cell lines may be more susceptible to off-target effects.1. Dose-Response Curve: Perform a detailed dose-response analysis to determine the optimal concentration range with maximal target inhibition and minimal toxicity. 2. Control Experiments: Include appropriate vehicle controls in all experiments. 3. Alternative Cell Lines: Test the effects of this compound on a panel of different cancer cell lines to identify models with the best therapeutic window.
Difficulty in replicating in vivo anti-tumor efficacy 1. Poor Bioavailability or Pharmacokinetics: Inadequate drug exposure at the tumor site. 2. Tumor Microenvironment: The in vivo microenvironment can influence drug response and resistance.1. Pharmacokinetic Studies: If possible, conduct studies to determine the concentration of this compound in plasma and tumor tissue over time. 2. Optimize Dosing Regimen: Adjust the dose and frequency of administration to improve drug exposure. 3. Combination with Immunotherapy: Consider combining this compound with immune checkpoint inhibitors, as ENO1 inhibition has been shown to enhance T-cell mediated tumor cell killing.

Frequently Asked Questions (FAQs)

Q1: What is the primary hypothesized mechanism of acquired resistance to this compound?

A1: The primary hypothesized mechanism is the overexpression of the drug's target, Enolase 1 (ENO1).[1][2] Increased levels of ENO1 protein can bind to and sequester this compound, thereby reducing the effective concentration of the drug available to inhibit glycolysis, a key metabolic pathway for cancer cell proliferation. Studies on other chemotherapeutic agents have demonstrated a strong correlation between elevated ENO1 expression and drug resistance in various cancers, including gastric and breast cancer.[1][2]

Q2: How can I determine if my cancer cell line has developed resistance to this compound?

A2: Resistance can be quantified by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the treated cells compared to the parental, sensitive cells. An increase of several fold in the IC50 value is a common indicator of acquired resistance.

Q3: What signaling pathways should I investigate if I suspect resistance to this compound?

A3: The PI3K/Akt/mTOR pathway is a critical survival pathway often upregulated in cancer to overcome the effects of therapeutic agents. Since this compound has been shown to decrease the expression of Akt, a key component of this pathway, constitutive activation or upregulation of this pathway could be a compensatory mechanism leading to resistance. Therefore, it is recommended to examine the phosphorylation status of key proteins in this pathway, such as Akt, mTOR, and S6 kinase.

Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?

A4: While specific studies on overcoming this compound resistance are limited, preclinical data suggests that combining this compound with other anti-cancer agents could be a promising strategy. For instance, combining this compound with an anti-PD-L1 antibody has been shown to enhance T-cell-mediated cancer cell lysis. Additionally, co-treatment with radiation therapy has demonstrated synergistic anti-tumor effects.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be expected when comparing this compound sensitive and resistant cancer cell lines.

Parameter Sensitive Cell Line (e.g., HCT116) Hypothetical Resistant Cell Line (HCT116-AR) Method of Measurement
This compound IC50 ~0.5 - 1.0 µM>10 µM (Hypothetical 10 to 20-fold increase)Cell Viability Assay (e.g., MTT, CellTiter-Glo)
Relative ENO1 mRNA Expression 1.0 (Baseline)>5.0-fold increase (Hypothetical)Quantitative Real-Time PCR (qPCR)
Relative ENO1 Protein Expression 1.0 (Baseline)>5.0-fold increase (Hypothetical)Western Blot
Phospho-Akt (Ser473) / Total Akt Ratio Low (Baseline)High (Hypothetical increase)Western Blot

Experimental Protocols

Protocol for Generating this compound Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line (e.g., HCT116, A549)

  • Complete cell culture medium

  • This compound (ENOblock)

  • DMSO (vehicle control)

  • Cell culture flasks/plates

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.

  • Initial Treatment: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor Cell Viability: Continuously monitor the cells. Initially, a significant portion of the cells will die.

  • Allow Recovery: Allow the surviving cells to proliferate until they reach approximately 80% confluency. This may take several passages.

  • Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).

  • Repeat Cycles: Repeat steps 3-5 for several months. The goal is to gradually select for a population of cells that can proliferate in the presence of high concentrations of this compound.

  • Characterize Resistant Cells: Periodically, and at the end of the selection process, determine the new IC50 of this compound for the resistant cell population. A significant increase in the IC50 compared to the parental line indicates the development of resistance.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of the selection process.

Protocol for Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol outlines the steps for assessing the activation state of the PI3K/Akt/mTOR signaling pathway in sensitive versus resistant cancer cells.

Materials:

  • Sensitive and this compound resistant cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ENO1, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the sensitive and resistant cells using ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 7).

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare the expression and phosphorylation levels of the target proteins between sensitive and resistant cells.

Visualizations

AP_III_a4_Action_and_Resistance cluster_Cell Cancer Cell cluster_Resistance Resistance Mechanisms This compound This compound ENO1 ENO1 This compound->ENO1 Inhibits PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Inhibits Glycolysis Glycolysis ENO1->Glycolysis Promotes Cell Proliferation Cell Proliferation Glycolysis->Cell Proliferation Survival Survival PI3K/Akt Pathway->Survival Promotes Survival->Cell Proliferation ENO1 Overexpression ENO1 Overexpression ENO1 Overexpression->ENO1 Increases target PI3K/Akt Upregulation PI3K/Akt Upregulation PI3K/Akt Upregulation->PI3K/Akt Pathway Bypass

Caption: this compound action and hypothesized resistance mechanisms in cancer cells.

Experimental_Workflow start Start with Sensitive Cancer Cell Line treat Continuous Treatment with Escalating Doses of this compound start->treat select Selection of Resistant Cell Population treat->select characterize Characterization of Resistant Phenotype select->characterize ic50 Determine IC50 Shift characterize->ic50 molecular Molecular Analysis characterize->molecular combination Test Combination Therapies characterize->combination eno1_exp Analyze ENO1 Expression (qPCR, Western Blot) molecular->eno1_exp pi3k_path Analyze PI3K/Akt Pathway (Western Blot) molecular->pi3k_path

Caption: Experimental workflow for generating and characterizing this compound resistant cells.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation AP_III_a4 This compound AP_III_a4->Akt Inhibits (downregulates)

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.

References

Technical Support Center: Validating AP-III-a4 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AP-III-a4 (also known as ENOblock). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and validation of experimental results obtained with this enolase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cell viability results with this compound are inconsistent. What could be the reason?

Inconsistent cell viability results can arise from several factors. Here's a troubleshooting guide to help you identify the potential cause:

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound. We recommend establishing a dose-response curve for your specific cell line to determine the optimal concentration range. For instance, in HCT116 cells, this compound has been shown to inhibit cell viability in a dose-dependent manner in the 0-10 μM range.[1]

  • Compound Stability and Storage: this compound should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months), protected from light.[1] Ensure the compound is properly dissolved and that the solvent used (e.g., DMSO) is of high quality and used at a final concentration that does not affect cell viability on its own.

  • Experimental Conditions: Factors such as cell density at the time of treatment, incubation time, and media composition can all influence results. Standardize these parameters across all experiments to ensure reproducibility.

  • Hypoxia vs. Normoxia: The cytotoxic effects of this compound can be more pronounced under hypoxic conditions.[1] Ensure your cell culture conditions are consistent regarding oxygen levels.

Q2: How can I be sure that the effects I'm seeing are due to enolase inhibition and not off-target effects?

This is a critical question in drug validation. Here are several control experiments to confirm the on-target activity of this compound:

  • Direct Enolase Activity Assay: The most direct method is to measure the enzymatic activity of enolase in cell lysates or with purified enolase in the presence and absence of this compound. A significant decrease in enolase activity upon treatment would strongly suggest on-target action.

  • Rescue Experiments: If you observe a phenotype upon this compound treatment, try to rescue it by overexpressing enolase (ENO1). If the phenotype is reversed or diminished, it indicates that the effect is mediated through enolase inhibition.

  • Use of a Structurally Unrelated Enolase Inhibitor: Employing another known enolase inhibitor with a different chemical structure can help confirm that the observed biological effects are due to the inhibition of enolase and not a unique off-target effect of this compound's chemical scaffold.

  • Knockdown/Knockout of ENO1: Compare the phenotype of this compound treatment in wild-type cells versus cells where ENO1 has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). If the effect of this compound is diminished in the absence of ENO1, it points to an on-target mechanism.

Q3: What are the appropriate positive and negative controls for a cell migration assay using this compound?

Proper controls are essential for interpreting cell migration data. Here are our recommendations for a scratch/wound healing assay:

  • Negative Controls:

    • Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effect of the solvent on cell migration.

    • Untreated Control: Cells cultured in media without any treatment serve as a baseline for normal cell migration.

  • Positive Controls:

    • Growth Factors: For many cell types, growth factors like Epidermal Growth Factor (EGF) or basic Fibroblast Growth Factor (bFGF) are potent stimulators of migration and can be used as positive controls.[2][3]

    • Serum: Fetal Bovine Serum (FBS) contains a cocktail of growth factors and can be used to stimulate migration.[2]

    • Known Migration Inhibitor: A well-characterized inhibitor of cell migration can be used to ensure the assay is sensitive to inhibition. For example, colchicine and paclitaxel have been shown to inhibit wound closure.[4]

Q4: I am not observing the expected decrease in AKT phosphorylation after this compound treatment. What should I check?

This compound has been shown to decrease the expression of AKT.[1] If you are not observing this effect, consider the following:

  • Time Course and Concentration: The effect on AKT phosphorylation might be time and concentration-dependent. Perform a time-course experiment (e.g., 6, 12, 24 hours) and a dose-response experiment to identify the optimal conditions for observing the effect.

  • Positive and Negative Controls for Western Blotting:

    • Positive Control: Use a cell lysate known to have high levels of phosphorylated AKT (p-AKT). This can be achieved by stimulating serum-starved cells with a growth factor like insulin or PDGF.[5]

    • Negative Control: To confirm the specificity of your p-AKT antibody, you can treat cells with a known PI3K inhibitor, such as Wortmannin or LY294002, which should reduce p-AKT levels.[5] Additionally, treating a cell lysate with a phosphatase will remove the phosphate group and should abolish the signal from a phospho-specific antibody.[6]

  • Antibody Quality: Ensure your primary antibody against phosphorylated AKT is specific and validated for Western blotting.

  • Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes. Also, compare the levels of phosphorylated AKT to the total AKT protein levels.

Quantitative Data Summary

The following tables provide a summary of expected quantitative results from key experiments with this compound. These values should serve as a benchmark for your own experiments, though some variation is expected depending on the specific cell line and experimental conditions.

Table 1: In Vitro Efficacy of this compound

ParameterTarget/Cell LineReported ValueCitation
IC50 (Enzymatic Activity) Enolase0.576 µM[1]
Cell Viability Inhibition HCT116Dose-dependent (0-10 µM)[1]
Cell Invasion Inhibition HCT116Significant at 0.625 µM[1]

Table 2: Expected Outcomes of Functional Assays with this compound

AssayCell LineTreatment ConcentrationExpected OutcomeCitation
Cell Migration (Wound Healing) HCT1160-10 µM (24-48h)Dose-dependent inhibition of wound closure.[1]
Glucose Uptake Hepatocytes (e.g., Huh7)10 µM (24h)Induction of glucose uptake.[1]
AKT Expression HCT116Not specifiedDecrease in AKT expression.[1]
Bcl-Xl Expression HCT116Not specifiedDecrease in Bcl-Xl expression.[1]

Experimental Protocols

1. In Vitro Enolase Activity Assay

This protocol is adapted from commercially available kits and published methods to determine the inhibitory effect of this compound on enolase activity.

  • Materials:

    • Purified enolase or cell lysate

    • This compound

    • Enolase assay buffer

    • Substrate mix (containing 2-phosphoglycerate)

    • 96-well plate

    • Spectrophotometer or fluorometer

  • Procedure:

    • Prepare a reaction mix containing the enolase assay buffer and the enolase enzyme (either purified or from cell lysate).

    • Add different concentrations of this compound or vehicle control to the wells of a 96-well plate.

    • Add the enolase reaction mix to the wells.

    • Initiate the reaction by adding the enolase substrate mix.

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength over time.

    • Calculate the rate of the reaction for each concentration of this compound and determine the IC50 value.

2. Cell Migration - Wound Healing (Scratch) Assay

This protocol outlines a common method to assess the effect of this compound on cancer cell migration.

  • Materials:

    • Cancer cell line of interest (e.g., HCT116)

    • This compound

    • 6-well or 12-well plates

    • Sterile p200 pipette tip or a dedicated scratch tool

    • Microscope with a camera

    • Image analysis software (e.g., ImageJ)

  • Procedure:

    • Seed cells in a multi-well plate and grow them to form a confluent monolayer.

    • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh media containing different concentrations of this compound, a vehicle control, and a positive control (e.g., EGF).

    • Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

    • Quantify the area of the wound at each time point using image analysis software.

    • Calculate the percentage of wound closure for each condition and compare the effect of this compound to the controls.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound inhibits enolase (ENO1), a key enzyme in the glycolysis pathway. Beyond its metabolic role, ENO1 has been implicated in various signaling pathways that promote cancer cell survival and proliferation. Inhibition of ENO1 by this compound leads to the downregulation of the PI3K/Akt signaling pathway, a central regulator of cell growth, survival, and metabolism.[7][8][9] This subsequently affects the expression of downstream targets such as the anti-apoptotic protein Bcl-Xl.

AP_III_a4_Signaling_Pathway AP_III_a4 This compound ENO1 Enolase (ENO1) AP_III_a4->ENO1 Glycolysis Glycolysis ENO1->Glycolysis PI3K PI3K ENO1->PI3K AKT AKT PI3K->AKT Bcl_Xl Bcl-Xl AKT->Bcl_Xl Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Cell_Survival Cell Survival Bcl_Xl->Cell_Survival

Caption: this compound inhibits enolase, leading to downregulation of the PI3K/AKT pathway.

Experimental Workflow for Validating this compound Effects

The following workflow outlines the key steps to validate the efficacy and mechanism of action of this compound in your experimental setup.

Experimental_Workflow Start Start: Hypothesis on this compound Effect Dose_Response 1. Dose-Response Curve (Cell Viability Assay) Start->Dose_Response Functional_Assays 2. Functional Assays (Migration, Invasion, Apoptosis) Dose_Response->Functional_Assays Mechanism_Validation 3. Mechanism Validation (Enolase Activity, Western Blot) Functional_Assays->Mechanism_Validation On_Target_Validation 4. On-Target Validation (ENO1 Knockdown/Rescue) Mechanism_Validation->On_Target_Validation Data_Analysis 5. Data Analysis & Interpretation On_Target_Validation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Troubleshooting_Logic rect_node rect_node Inconsistent_Results Inconsistent Results? Check_Reagents Check Reagent Stability & Storage Inconsistent_Results->Check_Reagents Yes Check_Protocol Standardize Protocol (Cell Density, Time, etc.) Check_Reagents->Check_Protocol Reagents OK Validate_Controls Validate Controls (Positive & Negative) Check_Protocol->Validate_Controls Protocol OK Check_Equipment Calibrate Equipment Validate_Controls->Check_Equipment Controls OK Consult_Literature Consult Literature for Cell-Specific Effects Check_Equipment->Consult_Literature Equipment OK Problem_Solved Problem Solved Consult_Literature->Problem_Solved Resolved

References

Strategies for enhancing the stability of AP-III-a4 in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of AP-III-a4 (also known as ENOblock) in solution. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

A1: this compound (ENOblock) is a small molecule, non-substrate analogue inhibitor of enolase, an enzyme involved in glycolysis.[1][2][3][4][5] It is utilized in research for its potential anti-cancer and anti-diabetic properties.[3][4] Specifically, it has been shown to induce cell death in cancer cells under hypoxic conditions and inhibit cancer cell migration and invasion.[4]

Q2: What are the primary stability concerns for this compound in solution?

A2: The primary stability concerns for small molecules like this compound in solution include susceptibility to hydrolysis, oxidation, and photodegradation. Factors such as pH, temperature, light exposure, and the choice of solvent can significantly impact its stability and shelf-life.[6][7]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored at -80°C.[1][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.[1][4] For short-term storage (up to one month), -20°C is also acceptable, with protection from light.[4]

Q4: How can I assess the stability of my this compound solution?

A4: The stability of an this compound solution can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method to quantify the parent compound and detect degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of degradation products.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer. This compound has low aqueous solubility.[1] The concentration in the final aqueous solution may be too high.Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested.[1]
Loss of biological activity over time. Chemical degradation of this compound due to improper storage or handling.Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of dilute aqueous solutions. Protect solutions from light and extreme temperatures.
Appearance of new peaks in HPLC analysis. This indicates the formation of degradation products.Optimize solution parameters such as pH and consider the use of antioxidants if oxidation is suspected. Analyze the degradation products using LC-MS to understand the degradation pathway.
Inconsistent experimental results. This could be due to variable stability of this compound under different experimental conditions.Standardize the preparation and handling of this compound solutions. Perform a stability study under your specific experimental conditions to determine the compound's half-life.

Quantitative Data on this compound Stability

The following tables summarize hypothetical stability data for this compound under various conditions to illustrate potential degradation patterns.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pH% this compound Remaining after 24 hours
3.085%
5.092%
7.498%
9.078%

Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer

Temperature% this compound Remaining after 24 hours
4°C99%
25°C98%
37°C95%
50°C82%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[2]

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming and sonication may be used to aid dissolution.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -80°C.[1][4]

Protocol 2: HPLC Method for this compound Stability Assessment

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10-90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90-10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 268 nm.[5]

  • Sample Preparation: Dilute the this compound solution to be tested in the initial mobile phase.

  • Analysis: Inject the sample and integrate the peak area for this compound and any degradation products. The percentage of remaining this compound can be calculated relative to a freshly prepared standard.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Product Hydrolysis_Product This compound->Hydrolysis_Product High/Low pH Oxidation_Product Oxidation_Product This compound->Oxidation_Product Oxygen Photodegradation_Product Photodegradation_Product This compound->Photodegradation_Product UV Light

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prepare_Stock Prepare Stock Solution Incubate_Samples Incubate Under Stress Conditions Prepare_Stock->Incubate_Samples Collect_Aliquots Collect Aliquots at Time Points Incubate_Samples->Collect_Aliquots HPLC_Analysis HPLC-UV Analysis Collect_Aliquots->HPLC_Analysis LCMS_Analysis LC-MS Analysis HPLC_Analysis->LCMS_Analysis Quantify_Degradation Quantify Degradation HPLC_Analysis->Quantify_Degradation Identify_Products Identify Degradants LCMS_Analysis->Identify_Products Determine_Kinetics Determine Degradation Kinetics Quantify_Degradation->Determine_Kinetics troubleshooting_flow Start Inconsistent Results? Precipitation Precipitation Observed? Start->Precipitation Activity_Loss Loss of Activity? Precipitation->Activity_Loss No Solution_1 Lower Concentration or Use Co-solvents Precipitation->Solution_1 Yes New_Peaks New HPLC Peaks? Activity_Loss->New_Peaks No Solution_2 Prepare Fresh Solutions, Store Properly Activity_Loss->Solution_2 Yes Solution_3 Optimize pH, Use Antioxidants New_Peaks->Solution_3 Yes End Problem Resolved New_Peaks->End No Solution_1->End Solution_2->End Solution_3->End

References

Addressing the controversy of AP-III-a4's direct enolase inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with AP-III-a4 (ENOblock), particularly concerning the reported controversy surrounding its direct inhibition of the glycolytic enzyme enolase.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ENOblock) and what is its reported mechanism of action?

This compound, also known as ENOblock, is a small molecule that was initially identified as a non-substrate analog inhibitor of enolase, a key enzyme in the glycolysis pathway.[1][2][3] It was reported to directly bind to enolase and inhibit its enzymatic activity, leading to cytotoxic effects in cancer cells, especially under hypoxic conditions.[1][3] The reported IC50 value for enolase inhibition is approximately 0.576 µM.[1][2] Beyond its effects on cancer cells, this compound has also been studied for its potential in diabetes research, as it was shown to induce glucose uptake and inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[1]

Q2: What is the controversy surrounding this compound's direct enolase inhibition?

Subsequent research has challenged the initial findings that this compound directly inhibits enolase activity.[4][5] A study published in PLOS ONE presented evidence from multiple in vitro assays, including a novel 31P NMR-based method, suggesting that this compound does not inhibit the enzymatic activity of enolase.[4][5] This study also highlighted that this compound's strong UV absorbance can interfere with standard spectrophotometric assays that measure the formation of phosphoenolpyruvate (PEP), potentially leading to misleading results.[4][5] Therefore, the observed biological effects of this compound may be attributable to off-target effects rather than direct enolase inhibition.[4]

Q3: How can I independently verify the direct inhibition of enolase by this compound in my experiments?

To address this controversy in your own research, it is crucial to employ multiple, robust experimental approaches that are less susceptible to compound interference. We recommend the following:

  • Use an orthogonal enzyme activity assay: Instead of relying solely on PEP formation-based spectrophotometric assays, consider using a coupled-enzyme assay that measures the consumption of a downstream substrate, or a direct measurement method like 31P NMR.

  • Perform target engagement studies: Techniques like the Cellular Thermal Shift Assay (CETSA) can provide evidence of direct binding of this compound to enolase in a cellular context.

  • Characterize binding affinity: Biophysical methods such as Surface Plasmon Resonance (SPR) can be used to quantify the binding kinetics and affinity between this compound and purified enolase.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values for enolase inhibition. Interference of this compound with the assay readout (e.g., UV absorbance).1. Use an alternative enolase activity assay that is not based on direct PEP detection at 240 nm.[4] 2. Run appropriate controls, including this compound alone in the assay buffer, to correct for any background signal.
Cellular effects observed, but no confirmation of direct enolase inhibition. This compound may be acting through off-target mechanisms.[4]1. Perform a Cellular Thermal Shift Assay (CETSA) to assess target engagement in intact cells.[6][7][8] 2. Use proteomics or transcriptomics to identify potential off-target pathways affected by this compound.
Difficulty replicating published anti-cancer effects. Cell line-specific dependencies or differences in experimental conditions.1. Confirm the expression and dependence of your cell line on the specific enolase isoform (ENO1 or ENO2).[9] 2. Carefully control for oxygen levels in your experiments, as this compound's effects have been reported to be more pronounced under hypoxic conditions.[3]

Quantitative Data Summary

Parameter This compound (ENOblock) Other Enolase Inhibitors Reference
Reported Enolase IC50 0.576 µMSF2312: 37.9 nM (ENO1), 42.5 nM (ENO2) POMHEX: Low nanomolar[1][2][10]
Binding Affinity (Kd) Not consistently reportedPhosphonoacetohydroxamate: pM affinity[10]

Experimental Protocols

Enolase Activity Assay (Coupled Enzyme Method)

This protocol is adapted from commercially available kits and is designed to minimize interference from compounds that absorb UV light.[11][12][13]

Principle: Enolase converts 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP). The subsequent reactions involving pyruvate kinase and lactate dehydrogenase lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant human enolase

  • This compound

  • 2-phosphoglycerate (2-PG)

  • ADP

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgSO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, ADP, NADH, PK, and LDH.

  • Add recombinant enolase to the wells of a 96-well plate.

  • Add varying concentrations of this compound or vehicle control to the wells and incubate for a pre-determined time.

  • Initiate the reaction by adding 2-PG to all wells.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Calculate the rate of NADH consumption for each condition. The rate is proportional to enolase activity.

  • Plot the enolase activity against the concentration of this compound to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a method to assess the direct binding of this compound to enolase in intact cells.[6][7][8][14][15]

Principle: Ligand binding stabilizes a target protein, leading to a higher melting temperature. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Anti-enolase antibody

Procedure:

  • Treat cultured cells with either this compound or DMSO for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-enolase antibody.

  • Quantify the band intensities to generate a melting curve for enolase in the presence and absence of this compound. A shift in the melting curve indicates target engagement.

Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the binding kinetics and affinity of this compound to purified enolase.[16][17][18][19][20]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (this compound) binds to an immobilized ligand (enolase). This allows for real-time, label-free measurement of binding events.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Purified recombinant enolase

  • This compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the purified enolase onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of this compound in running buffer.

  • Inject the different concentrations of this compound over the sensor chip surface and monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface to remove the bound this compound.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

experimental_workflow cluster_hypothesis Hypothesis cluster_verification Experimental Verification cluster_outcome Potential Outcomes H This compound directly inhibits enolase A Enolase Activity Assay H->A Biochemical Activity B Cellular Thermal Shift Assay (CETSA) H->B Cellular Target Engagement C Surface Plasmon Resonance (SPR) H->C Biophysical Interaction O1 Direct Inhibition Confirmed A->O1 O2 No Direct Inhibition (Off-target effects likely) A->O2 B->O1 B->O2 C->O1 C->O2

Caption: Workflow for investigating this compound's enolase inhibition.

signaling_pathway cluster_glycolysis Glycolysis cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects G Glucose PG2 2-Phosphoglycerate G->PG2 ... PEP Phosphoenolpyruvate PG2->PEP Enolase P Pyruvate PEP->P Pyruvate Kinase ATP Reduced ATP Production PEP->ATP E Enolase AP This compound AP->E Inhibition? Cancer Inhibition of Cancer Cell Proliferation ATP->Cancer

Caption: Proposed mechanism of this compound in the glycolytic pathway.

troubleshooting_logic Start Inconsistent Enolase Inhibition Data? CheckAssay Is the assay PEP-based UV spec? Start->CheckAssay CheckControls Are compound interference controls included? CheckAssay->CheckControls Yes RunCETSA Perform CETSA for target engagement CheckAssay->RunCETSA No UseOrthogonal Use Orthogonal Assay (e.g., coupled enzyme) CheckControls->UseOrthogonal No CheckControls->RunCETSA Yes UseOrthogonal->RunCETSA InvestigateOffTarget Investigate Off-Target Effects RunCETSA->InvestigateOffTarget No Engagement

Caption: Troubleshooting logic for inconsistent this compound results.

References

Validation & Comparative

Enolase Inhibitors: A Comparative Analysis of AP-III-a4 and SF2312

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent enolase inhibitors: the synthetic compound AP-III-a4 (ENOblock) and the natural product SF2312. This analysis is based on available experimental data to facilitate informed decisions in research and development involving the inhibition of the glycolytic enzyme enolase.

Enolase is a critical metalloenzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis.[1][2] Its role in cellular metabolism has made it an attractive target for therapeutic intervention, particularly in oncology and metabolic diseases. This guide delves into the characteristics, potency, and reported mechanisms of this compound and SF2312.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and SF2312 based on published data.

FeatureThis compound (ENOblock)SF2312
Type Synthetic, nonsubstrate analogueNatural phosphonate antibiotic
IC50 (Enolase) 0.576 µM (576 nM)[3][4][5]Human ENO1: 37.9 nM[6][7] Human ENO2: 42.5 nM[6][7]
Origin Small molecule screening[8]Isolated from the fungus Micromonospora[9][10][11]
Mechanism of Action Reported to directly bind to enolase and inhibit its activity.[3][8] However, some studies suggest an indirect mechanism as it did not directly block enolase activity in vitro.[4] It has been shown to down-regulate AKT and Bcl-xL expression.[3][5]Acts as a highly potent, low nM transition state analogue inhibitor of enolase.[10][12] Its activity is particularly pronounced under anaerobic conditions.[9][10][11]
Cellular Effects Inhibits cancer cell viability, migration, and invasion.[3] Induces apoptosis in cancer cells.[3] Induces glucose uptake and inhibits phosphoenolpyruvate carboxykinase (PEPCK) expression.[3][5]Exhibits selective toxicity towards ENO1-deleted glioma cells.[6][10] Inhibits glycolysis and depletes ATP, leading to selective killing of ENO1-null cancers.[12][13]
In Vivo Activity Inhibited cancer cell metastasis in a zebrafish xenograft model.[4][5] Reduced hyperglycemia and hyperlipidemia in a mouse model of type 2 diabetes.[4] Showed therapeutic efficacy in a head and neck squamous cell carcinoma (HNSCC) xenograft mouse model.[14]Not explicitly detailed in the provided search results, but its potent in vitro activity against ENO1-deleted cells suggests potential for in vivo studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of enolase inhibitors.

Enolase Activity Assay

This assay measures the enzymatic activity of enolase by monitoring the formation of phosphoenolpyruvate (PEP).

  • Preparation of Reagents :

    • Assay Buffer: 50 mM imidazole-HCl (pH 6.8), 2.0 mM MgSO₄, and 400 mM KCl.[5][15]

    • Enzyme: Purified enolase (3–9 units).[5][15]

    • Substrate: 1 µmol of 2-phospho-D-glycerate.[5]

    • Inhibitors: this compound or SF2312 at various concentrations.

  • Assay Procedure :

    • Incubate purified enolase in the assay buffer at 37°C in the presence or absence of the inhibitor for a predetermined time.[5][15]

    • Initiate the reaction by adding the substrate, 2-phospho-D-glycerate.[5]

    • After 10 minutes of reaction time, measure the absorbance at 240 nm using a spectrophotometer.[5] The increase in absorbance corresponds to the formation of PEP.

    • Calculate the percentage of inhibition relative to the control (no inhibitor).

Cell Viability Assay

This assay determines the effect of the inhibitors on the proliferation and survival of cells.

  • Cell Culture :

    • Seed cells (e.g., HCT116 colon cancer cells) in a 96-well plate at a desired density (e.g., 3 x 10⁵ cells/well) and allow them to adhere overnight.[5]

  • Treatment :

    • Treat the cells with varying concentrations of this compound or SF2312 (e.g., 0-10 µM for this compound) for a specified duration (e.g., 24 or 48 hours).[3]

  • Quantification :

    • Assess cell viability using a standard method such as the MTT assay, which measures the metabolic activity of living cells, or by direct cell counting using a trypan blue exclusion assay.

Cancer Cell Migration and Invasion Assays

These assays evaluate the impact of the inhibitors on the metastatic potential of cancer cells.

  • Migration Assay (Wound Healing Assay) :

    • Grow a confluent monolayer of cancer cells in a culture dish.

    • Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

    • Treat the cells with the inhibitor.

    • Monitor the closure of the wound over time compared to an untreated control.

  • Invasion Assay (Boyden Chamber Assay) :

    • Use a chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

    • Place cancer cells in the upper chamber in a serum-free medium containing the inhibitor.

    • The lower chamber contains a chemoattractant (e.g., serum-containing medium).

    • After incubation, quantify the number of cells that have invaded through the membrane to the lower chamber.

Visualizations

The following diagrams illustrate key concepts related to enolase inhibition and experimental design.

Enolase_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_inhibitors Inhibitors cluster_downstream Downstream Effects 2-Phosphoglycerate 2-Phosphoglycerate Enolase Enolase 2-Phosphoglycerate->Enolase Phosphoenolpyruvate Phosphoenolpyruvate Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Enolase->Phosphoenolpyruvate Decreased_Glycolysis Decreased_Glycolysis Enolase->Decreased_Glycolysis This compound This compound This compound->Enolase Inhibition SF2312 SF2312 SF2312->Enolase Inhibition Decreased_ATP Decreased_ATP Decreased_Glycolysis->Decreased_ATP Inhibition_of_Cancer_Cell_Proliferation Inhibition_of_Cancer_Cell_Proliferation Decreased_ATP->Inhibition_of_Cancer_Cell_Proliferation Induction_of_Apoptosis Induction_of_Apoptosis Inhibition_of_Cancer_Cell_Proliferation->Induction_of_Apoptosis

Caption: Signaling pathway of enolase inhibition by this compound and SF2312.

Experimental_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitors Start->Prepare_Reagents Incubate Incubate Enolase with/without Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add Substrate (2-Phosphoglycerate) Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 240 nm Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate % Inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a typical enolase activity assay.

Concluding Remarks

Both this compound and SF2312 are valuable tools for studying the function of enolase and for exploring its potential as a therapeutic target. SF2312 stands out for its remarkable potency, with IC50 values in the low nanomolar range, making it one of the most potent naturally occurring inhibitors of glycolysis reported.[9][10] Its selectivity for ENO1-deleted cancer cells presents a promising strategy for targeted cancer therapy.[6][10]

This compound, while less potent than SF2312, has been extensively used to probe the non-glycolytic functions of enolase and has demonstrated efficacy in preclinical models of cancer and type 2 diabetes.[3][4][8][14] The conflicting reports on its direct mechanism of action warrant further investigation to fully elucidate its cellular targets and pathways.[3][4][8]

The choice between these inhibitors will depend on the specific research question and experimental context. For studies requiring high potency and a well-defined mechanism of direct enolase inhibition, SF2312 may be the preferred choice. For investigating the broader biological roles of enolase, including its non-glycolytic functions, this compound remains a relevant and useful tool. Further comparative studies are needed to directly evaluate their efficacy and safety profiles in various disease models.

References

Comparing the efficacy of ENOblock with other known glycolysis inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of ENOblock with other prominent glycolysis inhibitors. The information is curated for an audience with a professional background in scientific research and drug development, offering objective comparisons based on available experimental data.

Executive Summary

The landscape of metabolic inhibitors is rapidly evolving, with a particular focus on targeting glycolysis in various diseases, including cancer and metabolic disorders. While traditional glycolysis inhibitors act by directly targeting enzymes within the glycolytic pathway, newer agents like ENOblock present a paradigm shift by modulating the non-glycolytic, or "moonlighting," functions of these enzymes. This guide will delve into the mechanisms of action, reported efficacy, and experimental protocols for evaluating ENOblock and other well-established glycolysis inhibitors such as 2-Deoxy-D-glucose (2-DG), 3-Bromopyruvate (3-BP), Dichloroacetate (DCA), and Lonidamine. A key takeaway is the distinct mechanistic profile of ENOblock, which, unlike its counterparts, primarily influences gene expression through the nuclear translocation of enolase, rather than direct enzymatic inhibition of glycolysis.

Data Presentation: A Comparative Analysis of Glycolysis Inhibitors

The following table summarizes the key characteristics and reported efficacy of ENOblock and other selected glycolysis inhibitors. It is crucial to note that the IC50 values presented are highly dependent on the cell line and experimental conditions, and direct comparisons should be made with caution in the absence of head-to-head studies.

InhibitorTarget(s)Mechanism of ActionReported IC50 RangePrimary Disease FocusKey Findings & Caveats
ENOblock Enolase (non-glycolytic functions)Binds to enolase, inducing its nuclear translocation where it acts as a transcriptional repressor of genes involved in lipid homeostasis, gluconeogenesis, and inflammation.[1][2]~10 µM (in adipocytes)Type 2 Diabetes, ObesityDoes not directly inhibit the enzymatic activity of enolase.[3][4] Efficacy data is primarily in the context of metabolic diseases, not cancer.
2-Deoxy-D-glucose (2-DG) HexokinaseCompetitive inhibitor of glucose, is phosphorylated to 2-DG-6-phosphate which cannot be further metabolized, leading to feedback inhibition of hexokinase.[5][6]0.22 - 53.25 mM (in various cancer cell lines)[7]CancerBroad-spectrum activity, but high concentrations are often required. Can induce autophagy as a resistance mechanism.[7]
3-Bromopyruvate (3-BP) Hexokinase II, GAPDHAlkylating agent that inhibits multiple glycolytic enzymes, leading to rapid ATP depletion.[8][9][10]< 30 µM - 111.3 µM (in various cancer cell lines)[10]CancerPotent inhibitor with broad anticancer activity.[8][11] Its high reactivity can lead to off-target effects.
Dichloroacetate (DCA) Pyruvate Dehydrogenase Kinase (PDK)Inhibits PDK, leading to the activation of pyruvate dehydrogenase (PDH) and a shift from glycolysis to oxidative phosphorylation.[12][13][14][15]5 - 25 mM (in multiple myeloma cell lines)Cancer, Lactic AcidosisReverses the Warburg effect.[13][15] Efficacy can be cell-line dependent.
Lonidamine Hexokinase II, Mitochondrial Pyruvate Carrier (MPC)Inhibits mitochondrially-bound hexokinase and MPC, disrupting both glycolysis and mitochondrial respiration.[16][17][18][19]50 - 400 µM (in glioblastoma cells)[20]CancerCan sensitize tumors to chemotherapy and radiotherapy.[16][19]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are intended to serve as a guide for researchers looking to evaluate and compare the efficacy of glycolysis inhibitors.

Enolase Activity Assay

This assay measures the enzymatic activity of enolase by quantifying the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).

  • Principle: The production of PEP is coupled to the oxidation of NADH through the enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is proportional to the enolase activity.

  • Materials:

    • Cell or tissue lysate

    • Assay Buffer: 100 mM Triethanolamine (pH 7.4), 10 mM KCl, 5 mM MgSO₄

    • 2 mM ADP

    • 400 µM NADH

    • Excess Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)

    • Substrate: 2-Phosphoglycerate (2-PGA)

    • 96-well UV-transparent plate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare cell or tissue lysates in a suitable lysis buffer. Determine the protein concentration of the lysates.

    • In a 96-well plate, add a standardized amount of protein lysate to each well.

    • Prepare a master mix containing Assay Buffer, ADP, NADH, PK, and LDH.

    • Add the master mix to each well containing the lysate.

    • To initiate the reaction, add 2-PGA to each well.

    • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.

    • The rate of decrease in absorbance at 340 nm is proportional to the enolase activity. Calculate the specific activity relative to the protein concentration.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, which is a key indicator of the rate of glycolysis.

  • Principle: Lactate dehydrogenase (LDH) catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used to reduce a probe into a highly fluorescent product. The fluorescence intensity is directly proportional to the lactate concentration.

  • Materials:

    • Cell culture supernatant

    • Lactate Assay Kit (commercially available kits are recommended for consistency)

    • 96-well black plate with a clear bottom

    • Fluorometric plate reader

  • Procedure:

    • Culture cells in a 96-well plate and treat with the desired inhibitors for a specified period.

    • Collect the cell culture supernatant.

    • Prepare a lactate standard curve according to the kit manufacturer's instructions.

    • In a new 96-well plate, add the collected supernatant and the lactate standards to separate wells.

    • Prepare the reaction mixture containing lactate dehydrogenase, NAD+, and the fluorescent probe as per the kit protocol.

    • Add the reaction mixture to all wells.

    • Incubate the plate at room temperature for the time specified in the protocol, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate the lactate concentration in the samples by interpolating from the standard curve. Normalize the results to the cell number or protein concentration.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cells cultured in a 96-well plate

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • Spectrophotometer capable of reading absorbance at 570 nm

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the glycolysis inhibitors for the desired duration (e.g., 24, 48, 72 hours).

    • After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

    • During the incubation, the purple formazan crystals will form.

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each inhibitor.

Mandatory Visualizations

Glycolysis Pathway and Inhibitor Targets

The following diagram illustrates the core glycolysis pathway and highlights the points of inhibition for ENOblock and the other discussed inhibitors.

Glycolysis_Inhibitors Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate LDH Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria PDH TwoDG 2-DG TwoDG->Glucose ThreeBP_HK 3-BP ThreeBP_HK->Glucose Lonidamine_HK Lonidamine Lonidamine_HK->Glucose ThreeBP_GAPDH 3-BP ThreeBP_GAPDH->GAP ENOblock_Node ENOblock ENOblock_Node->PG2 Modulates non-glycolytic functions DCA_Node DCA DCA_Node->Pyruvate Inhibits PDK, activates PDH Lonidamine_MPC Lonidamine Lonidamine_MPC->Pyruvate Inhibits MPC

Caption: Glycolysis pathway with points of inhibition.

Experimental Workflow for Comparing Glycolysis Inhibitors

The following diagram outlines a logical workflow for the comparative evaluation of glycolysis inhibitors.

Experimental_Workflow Start Start: Select Cell Line(s) and Inhibitors DoseResponse Dose-Response & IC50 Determination (e.g., MTT Assay) Start->DoseResponse Mechanism Mechanistic Assays at IC50 Concentrations DoseResponse->Mechanism EnzymeActivity Target Enzyme Activity Assay (e.g., Enolase, Hexokinase) Mechanism->EnzymeActivity Lactate Lactate Production Assay Mechanism->Lactate Viability Cell Viability / Apoptosis Assay (e.g., Annexin V/PI) Mechanism->Viability DataAnalysis Data Analysis and Comparison EnzymeActivity->DataAnalysis Lactate->DataAnalysis Viability->DataAnalysis Conclusion Conclusion and Future Directions DataAnalysis->Conclusion

Caption: Experimental workflow for inhibitor comparison.

References

A Head-to-Head Comparison of Enolase Inhibitors: AP-III-a4 and Phosphonoacetohydroxamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of the glycolytic enzyme enolase: AP-III-a4 (also known as ENOblock) and phosphonoacetohydroxamate. While both molecules target enolase, they exhibit significant differences in their potency, mechanism of action, and reported biological effects. This document aims to objectively present the available experimental data to aid researchers in selecting the appropriate tool compound for their studies.

Data Presentation: A Tale of Two Inhibitors

The primary distinction between this compound and phosphonoacetohydroxamate lies in their inhibitory potency against enolase. Phosphonoacetohydroxamate is a significantly more potent inhibitor, with an affinity in the picomolar range, whereas this compound has a reported IC50 in the sub-micromolar range.[1][2][3][4][5] This substantial difference in potency is a critical consideration for in vitro enzymatic assays.

It is important to note that one study has questioned the direct inhibitory effect of this compound on enolase's enzymatic activity, suggesting its biological effects may arise from other mechanisms and that it can interfere with certain spectrophotometric assays.[6]

InhibitorTypeReported PotencyKey Characteristics
This compound (ENOblock) Non-substrate analogueIC50: 0.576 µM[4][5]Binds directly to enolase, but not at the active site.[7] Reported to be suitable for in vivo biological assays.[7] Also suggested to modulate the non-glycolytic "moonlighting" functions of enolase.[8][9][10]
Phosphonoacetohydroxamate Transition-state analoguepM affinity[1][2][5]Structurally mimics the catalytic intermediate of the enolase reaction.[1][2] Frequently used in enzymology and crystallographic studies to probe the enzyme's active site.[11]

Experimental Protocols: Measuring Enolase Inhibition

A common method to determine the inhibitory potential of compounds against enolase is the NADH-linked spectrophotometric assay. This continuous assay couples the production of phosphoenolpyruvate (PEP) by enolase to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Principle of the Assay:

  • Enolase Reaction: Enolase converts 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP).

  • Coupling Reaction 1 (Pyruvate Kinase): In the presence of excess ADP, pyruvate kinase (PK) converts PEP to pyruvate.

  • Coupling Reaction 2 (Lactate Dehydrogenase): In the presence of excess NADH, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+.

The rate of NADH decrease is proportional to the enolase activity.

Materials:

  • Purified enolase

  • 2-Phosphoglycerate (2-PG)

  • Adenosine diphosphate (ADP)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

  • Inhibitor (this compound or phosphonoacetohydroxamate) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, ADP, NADH, PK, and LDH in each well of the microplate.

  • Add the desired concentration of the inhibitor (this compound or phosphonoacetohydroxamate) or vehicle control to the wells.

  • To initiate the reaction, add a solution of 2-PG to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

  • Calculate the initial rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which phosphonoacetohydroxamate and this compound are proposed to exert their effects.

cluster_glycolysis Glycolysis Pathway 2-Phosphoglycerate 2-Phosphoglycerate Enolase Enolase 2-Phosphoglycerate->Enolase Substrate Phosphoenolpyruvate Phosphoenolpyruvate Enolase->Phosphoenolpyruvate Product Phosphonoacetohydroxamate Phosphonoacetohydroxamate Phosphonoacetohydroxamate->Enolase Inhibits (Transition-state analogue)

Caption: Mechanism of Phosphonoacetohydroxamate Inhibition.

cluster_cell Cellular Effects of this compound (ENOblock) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Enolase_cyto Enolase This compound->Enolase_cyto Binds Enolase_nu Enolase Enolase_cyto->Enolase_nu Nuclear Translocation (Induced by this compound) Gene_Expression Gene Expression (Srebp-1, Pck-1, Tnf-α, Il-6) Enolase_nu->Gene_Expression Represses

Caption: Proposed "Moonlighting" Mechanism of this compound.

References

A Comparative Analysis of ENOblock and Metformin in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic and experimental profiles of two metabolic-targeting cancer therapeutics.

In the landscape of cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy. Two compounds that have garnered attention in this area are ENOblock and metformin. While both are investigated for their anti-cancer properties, they differ significantly in their proposed mechanisms of action, the breadth of supporting scientific evidence, and their current stages of development. This guide provides a detailed comparative study of ENOblock and metformin, presenting available experimental data, outlining key experimental protocols, and visualizing their respective signaling pathways to aid researchers in navigating the complexities of these potential anti-cancer agents.

Executive Summary

Metformin, a well-established anti-diabetic drug, has a robust and growing body of evidence supporting its repurposing for cancer treatment. Its mechanisms, primarily centered around the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway, are well-documented. In contrast, ENOblock, initially reported as a specific inhibitor of the glycolytic enzyme enolase, is a compound shrouded in scientific controversy. Subsequent studies have challenged its role as a direct enolase inhibitor, suggesting its biological effects may stem from modulating the non-glycolytic "moonlighting" functions of enolase, such as gene regulation. This guide will delve into the evidence for both molecules, providing a clear, data-driven comparison to inform future research and development.

Quantitative Data Comparison

The following tables summarize the available quantitative data for ENOblock and metformin, primarily focusing on their half-maximal inhibitory concentrations (IC50) in various cancer cell lines. It is important to note the significant disparity in the volume of available data, with metformin being extensively studied across a multitude of cancer types.

Table 1: IC50 Values of ENOblock in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
Glioma Cells (D423 ENO1-deleted)Glioblastoma>25 (non-selective)[1]
Glioma Cells (D423 ENO1-rescued)Glioblastoma>25[1]
Glioma Cells (LN319 ENO1 WT)Glioblastoma>25[1]

Note: The available data on ENOblock's IC50 is limited, and one key study demonstrated non-selective toxicity in glioma cell lines regardless of ENO1 status, with concentrations greater than 25 μM eradicating the cells.[1]

Table 2: IC50 Values of Metformin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Incubation Time (h)Citation
HCT116Colorectal Cancer824[2]
HCT116Colorectal Cancer3.248[2]
HCT116Colorectal Cancer2.972[2]
SW620Colorectal Cancer~1.4Not Specified[2]
U2OSOsteosarcoma9.13 ± 0.372[3]
MG63Osteosarcoma8.72 ± 0.472[3]
143BOsteosarcoma7.29 ± 0.772[3]
MCF-7Breast Cancer>100Not Specified[1]
MDA-MB-453Breast Cancer51.3Not Specified[1]
MDA-MB-231Breast Cancer51.4Not Specified[1]
Lymphoma Cell LinesLymphoma8.5 - 20.8Not Specified[4]

Note: Metformin's IC50 values are typically in the millimolar (mM) range in vitro, which is higher than concentrations generally found in the plasma of diabetic patients. This has led to discussions about its direct versus indirect anti-cancer effects in vivo.

Mechanisms of Action and Signaling Pathways

Metformin: A Well-Characterized Metabolic Disruptor

Metformin's anti-cancer effects are attributed to both direct and indirect mechanisms.

  • Direct Effects (AMPK-dependent and independent): Metformin enters cancer cells and inhibits mitochondrial respiratory chain complex I. This leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[5] Activated AMPK then phosphorylates and activates the tuberous sclerosis complex (TSC1/2), which inhibits the mammalian target of rapamycin complex 1 (mTORC1).[6] The inhibition of mTORC1, a key regulator of cell growth and proliferation, leads to decreased protein synthesis and cell cycle arrest.[4][7] Metformin can also inhibit mTORC1 in an AMPK-independent manner.[8][9]

  • Indirect Effects: By improving insulin sensitivity and lowering systemic insulin and insulin-like growth factor 1 (IGF-1) levels, metformin can reduce the pro-proliferative and pro-survival signaling cascades often hyperactivated in cancer cells.[6][10]

Metformin_Signaling_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Systemic_Effects Systemic Effects Metformin->Systemic_Effects AMP_ATP_ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_ratio Inhibition AMPK AMPK AMP_ATP_ratio->AMPK Activation TSC1_2 TSC1/2 AMPK->TSC1_2 Activation mTORC1 mTORC1 TSC1_2->mTORC1 Inhibition Protein_Synthesis ↓ Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth ↓ Cell Growth & Proliferation mTORC1->Cell_Growth Insulin_IGF1 ↓ Insulin/IGF-1 Insulin_IGF1->Cell_Growth Systemic_Effects->Insulin_IGF1

Caption: Metformin's signaling pathway in cancer cells.
ENOblock: A Controversial Agent with an Unclear Mechanism

The mechanism of action of ENOblock is a subject of significant debate in the scientific community.

  • The Initial Hypothesis (Disputed): Direct Enolase Inhibition: ENOblock was first identified as a small molecule that could directly bind to and inhibit the glycolytic enzyme enolase, thereby blocking glycolysis and leading to cancer cell death, particularly under hypoxic conditions.[11]

  • The Counter-Evidence: Subsequent, rigorous studies have challenged this initial finding. These studies, using multiple in vitro assays, have demonstrated that ENOblock does not inhibit the enzymatic activity of enolase.[1][3][12][13] Furthermore, it did not show selective toxicity to cancer cells with a deletion of the ENO1 gene, which would be expected if it were a true enolase inhibitor.[1]

  • The Alternative Hypothesis: Modulation of Enolase's "Moonlighting" Functions: A proposed alternative mechanism is that ENOblock modulates the non-glycolytic functions of enolase.[14] One such function is its role in gene regulation. It has been suggested that ENOblock induces the translocation of enolase into the nucleus, where it can act as a transcriptional repressor of genes like c-Myc.[15] This could lead to the observed anti-proliferative and anti-metastatic effects. However, robust experimental evidence and detailed protocols to support this mechanism in cancer cells are still limited.

ENOblock_Signaling_Pathway cluster_disputed Disputed Mechanism cluster_proposed Proposed Alternative Mechanism ENOblock_d ENOblock Enolase_d Enolase (Glycolytic Enzyme) ENOblock_d->Enolase_d Inhibition (Disputed) Glycolysis_d ↓ Glycolysis Enolase_d->Glycolysis_d Cell_Death_d Cancer Cell Death Glycolysis_d->Cell_Death_d ENOblock_p ENOblock Enolase_p Enolase (Cytoplasmic) ENOblock_p->Enolase_p Interaction Nuclear_Enolase Enolase (Nuclear) Enolase_p->Nuclear_Enolase Nuclear Translocation Gene_Expression ↓ c-Myc Expression Nuclear_Enolase->Gene_Expression Transcriptional Repression Cell_Proliferation ↓ Cell Proliferation & Metastasis Gene_Expression->Cell_Proliferation

Caption: The disputed and proposed signaling pathways of ENOblock.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are outlines of key methodologies for studying the effects of metformin and ENOblock.

Metformin: Key Experimental Protocols

1. Cell Viability and Proliferation Assay (MTT/CCK-8 Assay)

  • Objective: To determine the cytotoxic and anti-proliferative effects of metformin on cancer cells.

  • Methodology:

    • Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with a range of metformin concentrations (e.g., 0, 5, 10, 20, 50 mM) for 24, 48, and 72 hours.

    • Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[16][17]

2. Western Blot Analysis for AMPK and mTOR Pathway Activation

  • Objective: To assess the effect of metformin on the phosphorylation status of key proteins in the AMPK/mTOR signaling pathway.

  • Methodology:

    • Treat cancer cells with metformin at various concentrations and time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-AMPK (Thr172), AMPK, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), and p70S6K. Use a loading control like β-actin or GAPDH.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.[7][18][19][20]

3. Glycolysis Stress Test (Seahorse XF Analyzer)

  • Objective: To measure the effect of metformin on the glycolytic function of cancer cells.

  • Methodology:

    • Seed cancer cells in a Seahorse XF96 cell culture microplate.

    • Treat the cells with metformin for the desired duration.

    • Perform the Seahorse XF Glycolysis Stress Test according to the manufacturer's protocol, which involves the sequential injection of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxy-D-glucose (a glycolysis inhibitor).

    • Measure the extracellular acidification rate (ECAR) to determine key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.[16][21][22]

Experimental_Workflow cluster_assays Experimental Assays start Start: Cancer Cell Culture treatment Treatment with Metformin or ENOblock start->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability western Western Blot (Signaling Pathway Analysis) treatment->western glycolysis Glycolysis Stress Test (Seahorse) treatment->glycolysis data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis glycolysis->data_analysis

Caption: General experimental workflow for studying metformin and ENOblock.
ENOblock: Key Experimental Protocols

Given the controversy surrounding ENOblock's mechanism, a multifaceted experimental approach is necessary.

1. Enolase Activity Assay (Coupled Spectrophotometric Assay)

  • Objective: To determine if ENOblock directly inhibits enolase enzymatic activity.

  • Methodology:

    • Use purified recombinant enolase or cell lysates containing enolase.

    • In a reaction mixture containing 2-phosphoglycerate (the substrate for enolase), pyruvate kinase, and lactate dehydrogenase, add varying concentrations of ENOblock.

    • Initiate the reaction and monitor the decrease in NADH absorbance at 340 nm, which is coupled to the formation of phosphoenolpyruvate (the product of enolase).

    • A lack of change in the rate of NADH oxidation in the presence of ENOblock would indicate no inhibition of enolase activity.[1]

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To determine if ENOblock directly binds to enolase in cells.

  • Methodology:

    • Treat intact cancer cells with ENOblock or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble enolase at each temperature by Western blotting.

    • A shift in the melting curve of enolase in the presence of ENOblock would suggest direct binding.

3. Immunofluorescence and Nuclear/Cytoplasmic Fractionation for Enolase Localization

  • Objective: To investigate the effect of ENOblock on the subcellular localization of enolase.

  • Methodology:

    • Treat cancer cells with ENOblock.

    • For immunofluorescence, fix, permeabilize, and stain the cells with an anti-enolase antibody and a nuclear counterstain (e.g., DAPI). Visualize the localization of enolase using fluorescence microscopy.

    • For fractionation, use a commercial kit to separate the nuclear and cytoplasmic fractions of the cell lysates.

    • Analyze the levels of enolase in each fraction by Western blotting to quantify any changes in nuclear translocation.[15]

Conclusion and Future Directions

This comparative guide highlights the stark contrast between the well-established anti-cancer properties and mechanisms of metformin and the controversial and less understood nature of ENOblock.

Metformin stands as a promising candidate for drug repurposing in oncology, with a wealth of preclinical and clinical data. Future research should focus on identifying predictive biomarkers for metformin response, optimizing combination therapies, and conducting large-scale clinical trials to definitively establish its efficacy in various cancer types.[10][23][24][25]

ENOblock , on the other hand, requires fundamental research to clarify its true mechanism of action. The initial hypothesis of enolase inhibition appears to be unsubstantiated, and the alternative hypothesis of modulating enolase's moonlighting functions needs rigorous investigation.[1][3] Future studies on ENOblock should prioritize target deconvolution to identify its direct molecular targets, followed by detailed mechanistic studies to understand how these interactions lead to its observed biological effects. Until a clear and validated mechanism of action is established, its progression as a viable anti-cancer therapeutic remains uncertain.

For researchers in the field, this guide underscores the importance of critical evaluation of scientific literature and the necessity of robust, reproducible experimental validation. While the allure of novel therapeutic targets is strong, a solid foundation of mechanistic understanding is paramount for the successful development of new anti-cancer drugs.

References

A Critical Assessment of AP-III-a4's Specificity for Enolase Isoforms: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AP-III-a4 (also known as ENOblock) and its contested role as an inhibitor of enolase isoforms. Initially heralded as a novel, non-substrate analogue inhibitor of the glycolytic enzyme enolase, subsequent studies have presented conflicting evidence, creating a critical need for objective evaluation. This document summarizes the available data, presents detailed experimental protocols for assessing enolase inhibition, and compares this compound with confirmed enolase inhibitors to offer a clear perspective for researchers in the field.

The Controversy Surrounding this compound (ENOblock)

This compound was first identified in a screen for cytotoxic agents effective under hypoxic conditions and was reported to be a direct inhibitor of enolase activity with an IC50 of 0.576 µM.[1] This finding suggested its potential as a tool to study the diverse roles of enolase in cellular metabolism and other 'moonlighting' functions. However, a subsequent in-depth study challenged this primary mechanism of action. This later research demonstrated through multiple independent assays that this compound does not inhibit the enzymatic activity of enolase and that its biological effects are likely attributable to other, yet-to-be-identified mechanisms.[2][3] It was also noted that this compound's strong UV absorbance can interfere with standard spectrophotometric assays, potentially explaining the initial misleading results.[2][4]

More recent studies have suggested that this compound may modulate the non-glycolytic, or 'moonlighting', functions of enolase by inducing its translocation to the nucleus, where it can act as a transcriptional repressor.[5][6] This has been linked to potential anti-diabetic and anti-obesity effects.[5][7]

Comparative Analysis of Enolase Inhibitors

To provide a clear benchmark for evaluating enolase inhibition, this guide compares the reported data for this compound with that of two confirmed enolase inhibitors: SF2312, a potent pan-enolase inhibitor, and HEX, an inhibitor with a demonstrated preference for the ENO2 isoform.

CompoundTarget(s)Reported IC50/Ki ValuesIsoform SpecificityReference
This compound (ENOblock) Purportedly Enolase (Contested)IC50: 0.576 µM (Initial Claim)Not determined. Later studies show no inhibition of ENO1 or ENO2.[1][2]
SF2312 Enolase (Confirmed)IC50: 37.9 nM (ENO1), 42.5 nM (ENO2)Pan-inhibitor with high potency against both ENO1 and ENO2.[8][9]
HEX Enolase (Confirmed)Ki: 232 nM (ENO1), 64 nM (ENO2)Approximately 4-fold more selective for ENO2 over ENO1.[10]

Visualizing the Conflicting Mechanisms and Experimental Workflow

To better understand the differing perspectives on this compound's function and the methods used to assess it, the following diagrams are provided.

Figure 1: Originally Proposed Mechanism of this compound AP_III_a4 This compound (ENOblock) Enolase Enolase (e.g., ENO1, ENO2, ENO3) AP_III_a4->Enolase Direct Binding & Inhibition Glycolysis Glycolytic Pathway Enolase->Glycolysis Catalyzes Penultimate Step Biological_Effects Biological Effects (e.g., Cytotoxicity under Hypoxia) Glycolysis->Biological_Effects Figure 2: Alternative Proposed Mechanism of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enolase_cyto Enolase Enolase_nucl Enolase (as MBP-1) Enolase_cyto->Enolase_nucl Induces Nuclear Translocation cMyc c-Myc Gene Enolase_nucl->cMyc Acts as Transcriptional Repressor Biological_Effects Anti-diabetic & Anti-obesity Effects cMyc->Biological_Effects AP_III_a4 This compound (ENOblock) AP_III_a4->Enolase_cyto Binds to Enolase Figure 3: Experimental Workflow for Assessing Enolase Inhibition start Start: Purified Enolase Isoforms (ENO1, ENO2, ENO3) assay1 NADH-linked Coupled Assay start->assay1 assay2 Direct PEP Detection (Spectrophotometric) start->assay2 assay3 31P NMR-based Assay start->assay3 data Measure Enolase Activity with & without Inhibitor assay1->data assay2->data assay3->data analysis Calculate IC50 / Ki Values data->analysis conclusion Determine Potency and Isoform Specificity analysis->conclusion

References

Cross-Validation of AP-III-a4's Mechanism of Action: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule AP-III-a4 (also known as ENOblock) with genetic validation approaches to substantiate its mechanism of action as an enolase inhibitor. The following sections detail the molecular interactions of this compound, outline experimental protocols for genetic validation, and present comparative data to support its therapeutic potential in cancer and metabolic diseases.

This compound: A Non-Substrate Analogue Enolase Inhibitor

This compound is a novel small molecule that has been identified as a potent, non-substrate analogue inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2][3][4] Enolase catalyzes the conversion of 2-phospho-D-glycerate (2-PGA) to phosphoenolpyruvate (PEP), a crucial step in both glycolysis and gluconeogenesis.[3] By directly binding to and inhibiting enolase activity, this compound has demonstrated significant effects on cancer cell metabolism, proliferation, and metastasis.[1][2]

Observed Effects of this compound:

  • Inhibition of Enolase Activity: this compound directly binds to enolase and inhibits its enzymatic activity with an IC50 of 0.576 μM.[1][2]

  • Anti-Cancer Activity: It induces apoptosis, inhibits migration and invasion of cancer cells, and reduces cancer cell dissemination.[1][2] These effects are associated with the downregulation of pro-survival proteins such as AKT and Bcl-xL.[1]

  • Metabolic Reprogramming: this compound induces glucose uptake and inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[1][2]

Genetic Approaches for Target Validation

To rigorously validate that the observed effects of this compound are indeed mediated through the inhibition of enolase, genetic approaches are the gold standard. These methods directly manipulate the expression of the target protein, allowing for a direct comparison of the resulting phenotype with the effects of the small molecule inhibitor.

Experimental Protocols

Here, we provide detailed methodologies for key genetic experiments to validate the mechanism of this compound.

2.1.1. CRISPR-Cas9 Mediated Knockout of Enolase-1 (ENO1)

This protocol describes the generation of a stable ENO1 knockout cancer cell line to assess the phenotypic consequences of complete enolase-1 ablation.

  • Cell Line Selection: Select a cancer cell line that expresses high levels of ENO1 and is sensitive to this compound treatment (e.g., HCT116 colon cancer cells).

  • gRNA Design and Cloning: Design and clone two to three independent guide RNAs (gRNAs) targeting distinct exons of the ENO1 gene into a Cas9 expression vector (e.g., lentiCRISPRv2). A non-targeting gRNA should be used as a negative control.

  • Lentiviral Production and Transduction: Produce lentiviral particles for each gRNA construct and transduce the target cancer cell line.

  • Selection and Clonal Isolation: Select transduced cells with puromycin and perform single-cell cloning to isolate individual knockout clones.

  • Validation of Knockout: Confirm the absence of ENO1 protein expression by Western blot and Sanger sequencing of the targeted genomic locus to identify frameshift mutations.

  • Phenotypic Analysis: Characterize the ENO1 knockout clones for changes in cell viability, proliferation, migration, invasion, and glucose metabolism, and compare these to the effects of this compound on the parental cell line.

2.1.2. siRNA-Mediated Knockdown of Enolase-1 (ENO1)

This protocol outlines the transient knockdown of ENO1 expression to evaluate the short-term effects of reduced enolase-1 levels.

  • siRNA Design and Synthesis: Synthesize at least two independent siRNAs targeting the ENO1 mRNA, as well as a non-targeting control siRNA.

  • Transfection: Transfect the target cancer cell line with the siRNAs using a suitable lipid-based transfection reagent.

  • Validation of Knockdown: Harvest cells 48-72 hours post-transfection and validate the reduction of ENO1 mRNA and protein levels by qRT-PCR and Western blot, respectively.

  • Phenotypic Assays: At 48-72 hours post-transfection, perform functional assays to measure cell viability, apoptosis, migration, and glucose uptake.

  • Comparison with this compound Treatment: Concurrently treat the parental cell line with this compound and compare the phenotypic outcomes with those observed in the ENO1 knockdown cells.

Comparative Data Presentation

The following tables summarize the expected quantitative data from the proposed genetic validation experiments and compare them with the known effects of this compound.

Table 1: Comparison of Effects on Cancer Cell Viability and Apoptosis

Condition Cell Viability (% of Control) Apoptosis Rate (% of Total Cells)
Wild-Type + Vehicle 100%5%
Wild-Type + this compound (10 µM) ~40%~35%
ENO1 Knockout ~45%~30%
Non-Targeting siRNA 100%6%
ENO1 siRNA ~55%~25%

Table 2: Comparison of Effects on Cancer Cell Migration and Invasion

Condition Migration (% of Control) Invasion (% of Control)
Wild-Type + Vehicle 100%100%
Wild-Type + this compound (1 µM) ~30%~25%
ENO1 Knockout ~35%~30%
Non-Targeting siRNA 100%100%
ENO1 siRNA ~45%~40%

Table 3: Comparison of Effects on Glucose Metabolism

Condition Glucose Uptake (Fold Change) PEPCK Expression (Fold Change)
Wild-Type + Vehicle 1.01.0
Wild-Type + this compound (10 µM) ~2.5~0.3
ENO1 Knockout ~2.2~0.4
Non-Targeting siRNA 1.01.0
ENO1 siRNA ~1.8~0.5

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its genetic validation.

AP_III_a4_Mechanism AP_III_a4 This compound Enolase Enolase (ENO1) AP_III_a4->Enolase inhibits PEPCK PEPCK AP_III_a4->PEPCK inhibits expression AKT AKT AP_III_a4->AKT downregulates Apoptosis Apoptosis AP_III_a4->Apoptosis induces Migration Cell Migration & Invasion AP_III_a4->Migration inhibits PEP Phosphoenolpyruvate Enolase->PEP PGA 2-Phosphoglycerate PGA->Enolase Glycolysis Glycolysis PEP->Glycolysis Gluconeogenesis Gluconeogenesis PEP->Gluconeogenesis PEPCK->Gluconeogenesis Bcl_xL Bcl-xL AKT->Bcl_xL Bcl_xL->Apoptosis

Caption: Proposed signaling pathway of this compound.

Genetic_Validation_Workflow cluster_crispr CRISPR-Cas9 Knockout cluster_sirna siRNA Knockdown CRISPR_Design gRNA Design CRISPR_Lenti Lentivirus Production CRISPR_Design->CRISPR_Lenti CRISPR_Transduce Transduction CRISPR_Lenti->CRISPR_Transduce CRISPR_Select Selection & Clonal Isolation CRISPR_Transduce->CRISPR_Select CRISPR_Validate Validation (WB, Sequencing) CRISPR_Select->CRISPR_Validate Phenotypic_Analysis Phenotypic Analysis (Viability, Apoptosis, Migration, Metabolism) CRISPR_Validate->Phenotypic_Analysis siRNA_Design siRNA Design siRNA_Transfect Transfection siRNA_Design->siRNA_Transfect siRNA_Validate Validation (qRT-PCR, WB) siRNA_Transfect->siRNA_Validate siRNA_Validate->Phenotypic_Analysis Comparison Compare Phenotypes: This compound vs. Genetic Perturbation Phenotypic_Analysis->Comparison

Caption: Experimental workflow for genetic validation.

Alternative Enolase Inhibitors and Other Glycolytic Pathway Modulators

While this compound is a promising enolase inhibitor, other molecules targeting enolase or different steps of the glycolytic pathway are also under investigation.

Table 4: Comparison with Alternative Glycolytic Inhibitors

Compound Target Mechanism of Action Reported Effects
This compound (ENOblock) EnolaseNon-substrate analogue inhibitorAnti-cancer, metabolic reprogramming[1][2]
SF2312 EnolaseSubstrate analogue inhibitorAnti-bacterial, anti-cancer
2-Deoxy-D-glucose (2-DG) HexokinaseCompetitive inhibitorGlycolysis inhibition, anti-cancer, radiosensitizer
3-Bromopyruvate (3-BP) Hexokinase, GAPDHAlkylating agentPotent glycolysis inhibitor, anti-cancer

Conclusion

The cross-validation of this compound's mechanism using genetic approaches such as CRISPR-Cas9 knockout and siRNA knockdown of its target, enolase, is a critical step in its development as a therapeutic agent. The convergence of phenotypic outcomes between pharmacological inhibition with this compound and genetic ablation of enolase would provide strong evidence for its on-target activity. This guide provides a framework for conducting such validation studies and for comparing the efficacy of this compound with other modulators of cellular metabolism. The data presented herein, though predictive, are based on the known functions of enolase and the reported effects of this compound, offering a solid foundation for future research in this area.

References

Independent Verification of AP-III-a4's IC50 Value: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published half-maximal inhibitory concentration (IC50) value of AP-III-a4 (also known as ENOblock) against the glycolytic enzyme enolase. We delve into independent research that challenges its direct inhibitory mechanism and present data on alternative, direct-acting enolase inhibitors.

Unpacking the IC50 of this compound: A Tale of Conflicting Evidence

This compound is widely cited as a nonsubstrate analogue enolase inhibitor with a published IC50 value of 0.576 µM [1]. This value has been referenced by multiple chemical suppliers. However, a pivotal independent study by Satani et al. (2016) presented compelling evidence that this compound does not directly inhibit enolase activity in vitro. Their research, utilizing three different assay methods, including a 31P NMR-based approach, suggested that the previously reported inhibitory effects might be due to an indirect mechanism or interference with spectrophotometric assays[2][3]. The study highlighted that ENOblock's strong UV absorbance can interfere with the direct detection of phosphoenolpyruvate, the product of the enolase reaction[2][3].

Further supporting an indirect mode of action, a 2023 study on head and neck squamous cell carcinoma (HNSCC) cells demonstrated that this compound treatment led to a dose-dependent suppression of ENO2 expression, rather than direct enzymatic inhibition[4]. This growing body of evidence strongly suggests that while this compound may exert biological effects related to the glycolysis pathway, it likely does not function as a direct inhibitor of enolase's catalytic activity.

Comparative Analysis of Enolase Inhibitors

To provide a clearer perspective, the table below compares the published IC50 value of this compound with those of two well-characterized, direct-acting enolase inhibitors: SF2312 and Phosphonoacetohydroxamate (PhAH). These alternatives are potent inhibitors that have been validated through direct enzymatic assays.

CompoundTarget(s)Published IC50Mechanism of ActionReference(s)
This compound (ENOblock) Enolase (disputed)0.576 µM (576 nM)Indirect; suppresses ENO2 expression[1][4]
SF2312 Human ENO1, Human ENO237.9 nM, 42.5 nMDirect, Potent Inhibitor[5][6][7]
Phosphonoacetohydroxamate (PhAH) Human ENO1, Human ENO253.2 nM, 62.3 nMDirect, Potent Inhibitor[8]

Experimental Protocols: Determining Enolase Inhibition

A standard method to determine the IC50 of a direct enolase inhibitor involves a coupled-enzyme assay. This assay measures the decrease in NADH concentration, which is proportional to enolase activity.

Principle:

Enolase converts 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP). In the presence of pyruvate kinase (PK) and lactate dehydrogenase (LDH), PEP is converted to pyruvate and then to lactate, with the concomitant oxidation of NADH to NAD+. The rate of NADH disappearance, monitored by the decrease in absorbance at 340 nm, is directly proportional to the enolase activity.

Materials:

  • Recombinant human enolase (ENO1 or ENO2)

  • 2-Phosphoglycerate (2-PGA) substrate

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

  • Test compounds (e.g., this compound, SF2312, PhAH) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare stock solutions of all enzymes, substrates, and test compounds.

  • Assay Mixture: In each well of a 96-well plate, prepare an assay mixture containing assay buffer, NADH, ATP, PK, and LDH.

  • Add Inhibitor: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known enolase inhibitor).

  • Add Enolase: Add the enolase enzyme to each well to initiate the reaction.

  • Initiate Reaction: Add the substrate, 2-PGA, to all wells to start the enolase-catalyzed reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time at a constant temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enolase activity.

Visualizing the Workflow and Signaling

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzymes, Substrates, Buffers) plate Dispense Assay Mix (NADH, ATP, PK, LDH) to 96-well Plate reagents->plate inhibitor Serial Dilution of Test Compound add_inhibitor Add Test Compound and Controls inhibitor->add_inhibitor plate->add_inhibitor add_enolase Add Enolase add_inhibitor->add_enolase add_substrate Add 2-PGA (Initiate Reaction) add_enolase->add_substrate measurement Kinetic Measurement (Absorbance at 340 nm) add_substrate->measurement calculation Calculate Initial Reaction Velocities measurement->calculation plot Plot % Inhibition vs. [Inhibitor] calculation->plot ic50 Determine IC50 via Sigmoidal Curve Fit plot->ic50

Caption: Experimental workflow for determining the IC50 value of an enolase inhibitor.

signaling_pathway cluster_glycolysis Glycolysis cluster_inhibitors Inhibitors PGA 2-Phosphoglycerate (2-PGA) Enolase Enolase (ENO1/ENO2) PGA->Enolase Substrate PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate via PK Lactate Lactate Pyruvate->Lactate via LDH APIIIA4 This compound (ENOblock) ENO2_Expression ENO2 Gene Expression APIIIA4->ENO2_Expression Suppression DirectInhibitors SF2312 / PhAH DirectInhibitors->Enolase Direct Inhibition Enolase->PEP Product ENO2_Expression->Enolase

Caption: Contrasting mechanisms of direct and indirect enolase inhibitors.

References

Unraveling the In Vivo Efficacy of Enolase Inhibitors: A Comparative Analysis of AP-III-a4 and Other Emerging Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the in vivo performance of the enolase inhibitor AP-III-a4 (ENOblock) against other notable inhibitors such as POMHEX and SU212 reveals distinct efficacy profiles and mechanisms of action in preclinical cancer models. This guide synthesizes available data to offer researchers, scientists, and drug development professionals a clear comparison of these promising therapeutic agents.

In the landscape of cancer therapeutics, the inhibition of enolase, a key glycolytic enzyme, has emerged as a promising strategy to target the metabolic vulnerabilities of tumor cells. This report provides a detailed comparison of the in vivo efficacy of this compound (also known as ENOblock) with other enolase inhibitors, including POMHEX and the recently highlighted SU212.

Comparative In Vivo Efficacy of Enolase Inhibitors

The in vivo efficacy of enolase inhibitors varies significantly across different compounds, tumor models, and dosing regimens. While direct head-to-head studies are limited, a compilation of available preclinical data provides valuable insights into their relative performance.

InhibitorCancer ModelDosing RegimenKey Efficacy ResultsToxicity/Tolerability
This compound (ENOblock) Zebrafish (Metastasis Model)10 μMInhibition of cancer cell metastasis[1]Well-tolerated in mice[1]
POMHEX Intracranial ENO1-deleted Glioma (Mouse)10 mg/kg/day (intravenous)Eradication of intracranial tumorsIntravenous injections tolerated chronically
SU212 Triple-Negative Breast Cancer (Humanized Mouse)Not specified in available resultsSuppression of tumor growth and metastasis[2][3]Not specified in available results
HEX Naegleria fowleri infection (Rodent)3 mg/kg for 10 days (nasal instillation)Increased longevity of infected rodentsNot specified in available results

This compound (ENOblock) has demonstrated the ability to inhibit cancer cell metastasis in a zebrafish model[1]. While it is reported to be well-tolerated in mice, specific quantitative data on tumor growth inhibition in mammalian xenograft models is not as extensively detailed in the available literature as for other inhibitors. One study has also questioned its direct enzymatic inhibition of enolase, suggesting its biological effects may arise from other mechanisms[4][5].

POMHEX , a pro-drug of HEX, has shown remarkable efficacy in preclinical models of ENO1-deleted glioma. It is capable of eradicating intracranial tumors in mice and has been reported to be well-tolerated in non-human primates. This ENO2-specific inhibitor highlights the potential of a targeted approach for cancers with specific genetic deletions.

SU212 has recently gained attention for its efficacy in a humanized mouse model of triple-negative breast cancer. By inducing the degradation of enolase 1 (ENO1), SU212 effectively suppresses tumor growth and metastasis[2][3]. This novel mechanism of action distinguishes it from inhibitors that solely block the enzyme's catalytic activity.

HEX has been investigated in a non-cancer context, showing efficacy in a rodent model of Naegleria fowleri infection, demonstrating the broader therapeutic potential of enolase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the experimental protocols employed in key in vivo studies of the discussed enolase inhibitors.

General Xenograft Tumor Model Protocol

A common methodology for assessing in vivo efficacy involves the use of xenograft models in immunocompromised mice.

  • Cell Culture: Human cancer cell lines (e.g., HCT116 for colon cancer, MDA-MB-231 for triple-negative breast cancer) are cultured under standard conditions.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells. For studies involving the immune system, humanized mouse models are utilized.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, animals are randomized into control and treatment groups. The enolase inhibitor or vehicle is administered according to the specified dosing regimen (e.g., intraperitoneal, intravenous, oral gavage).

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Survival studies may also be conducted.

  • Toxicity Assessment: Animal weight and general health are monitored throughout the study to assess treatment-related toxicity.

Specific protocols for this compound and SU212 in vivo studies were not detailed in the provided search results.

Signaling Pathways and Mechanisms of Action

Enolase inhibitors exert their anti-cancer effects through various signaling pathways, primarily by disrupting glycolysis and inducing cellular stress. However, emerging evidence suggests more complex mechanisms are at play.

Enolase Inhibition and the PI3K/Akt Pathway

Inhibition of enolase can lead to the downregulation of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. By impeding glycolysis, enolase inhibitors can reduce the energy supply necessary for maintaining the high metabolic rate of cancer cells, which can in turn affect the activity of key signaling nodes like Akt.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Cell Survival, Proliferation, Growth Akt->Downstream Promotes Enolase Enolase Glycolysis Glycolysis Energy Cellular Energy (ATP) Enolase->Energy Contributes to ENO_Inhibitor Enolase Inhibitor (e.g., this compound) ENO_Inhibitor->Enolase Inhibits Energy->PI3K Supports

Caption: PI3K/Akt signaling pathway and the impact of enolase inhibition.

ENO1, MBP-1, and c-Myc Regulation

A fascinating aspect of enolase 1 (ENO1) is its dual function. An alternative translation product of the ENO1 gene, known as Myc promoter-binding protein 1 (MBP-1), acts as a transcriptional repressor of the proto-oncogene c-Myc. While full-length ENO1 is primarily cytoplasmic and functions in glycolysis, MBP-1 is localized to the nucleus where it can downregulate c-Myc expression. This suggests that inhibitors affecting ENO1 could indirectly modulate c-Myc activity, a key driver of cancer cell proliferation. The mechanism of SU212, which induces ENO1 degradation, may leverage this pathway to achieve its anti-tumor effects.

ENO1_cMyc_Pathway ENO1_gene ENO1 Gene ENO1_mRNA ENO1 mRNA ENO1_gene->ENO1_mRNA Transcription ENO1_protein ENO1 Protein (Cytoplasmic) ENO1_mRNA->ENO1_protein Translation MBP1 MBP-1 (Nuclear) ENO1_mRNA->MBP1 Alternative Translation Glycolysis Glycolysis ENO1_protein->Glycolysis Catalyzes cMyc_promoter c-Myc Promoter MBP1->cMyc_promoter Binds to & Represses cMyc_transcription c-Myc Transcription cMyc_promoter->cMyc_transcription Cell_Proliferation Cell Proliferation cMyc_transcription->Cell_Proliferation Drives SU212 SU212 SU212->ENO1_protein Induces Degradation

Caption: Dual function of ENO1 and its regulation of c-Myc.

Conclusion

The landscape of enolase inhibitors is rapidly evolving, with several compounds demonstrating significant in vivo anti-tumor activity. While POMHEX stands out for its potent and specific efficacy in ENO1-deleted cancers, the novel mechanisms of action of inhibitors like SU212 present exciting new avenues for therapeutic intervention. This compound (ENOblock) has shown promise in metastasis models, though further quantitative in vivo studies are needed to fully delineate its efficacy profile. The continued exploration of these and other enolase inhibitors, with a focus on detailed preclinical evaluation and elucidation of their precise molecular mechanisms, will be crucial for translating these promising findings into effective cancer therapies.

References

Benchmarking the Therapeutic Window of Glycolysis-Targeting Agents in Cancer Therapy: A Comparative Analysis of ENOblock, Enolase Inhibitors, and Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy and selectivity of emerging and established cancer therapeutics targeting cellular metabolism.

The heightened reliance of cancer cells on glycolysis, a phenomenon known as the Warburg effect, has positioned this metabolic pathway as a prime target for novel anti-cancer therapies. This guide provides a comparative analysis of the therapeutic window of several agents that interfere with glycolysis, with a focus on the controversial molecule ENOblock, true enolase inhibitors SF2312 and POMHEX, and the standard-of-care chemotherapy for glioblastoma, temozolomide.

Executive Summary

This guide reveals critical differences in the mechanism and selectivity of various glycolysis-targeting agents. While initially investigated as a direct enolase inhibitor, current evidence strongly suggests that ENOblock exerts its cytotoxic effects through mechanisms other than direct inhibition of the enolase enzyme[1][2][3]. In contrast, SF2312 and its more potent derivative POMHEX are bona fide enolase inhibitors that demonstrate a significant therapeutic window by selectively targeting cancer cells with specific genetic vulnerabilities (ENO1 deletion)[4][5]. This comparative analysis underscores the importance of precise molecular targeting to achieve a favorable therapeutic index in cancer treatment.

Data Presentation: Comparative Cytotoxicity (IC50)

The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the concentration range where it can effectively treat disease without causing unacceptable toxicity to normal tissues. The following table summarizes the half-maximal inhibitory concentration (IC50) values for ENOblock, SF2312, POMHEX, and temozolomide in various cancer and normal cell lines. A higher selectivity index (IC50 in normal cells / IC50 in cancer cells) indicates a wider and more favorable therapeutic window.

DrugCell LineCell TypeIC50 (µM)Selectivity IndexReference
ENOblock Glioma CellsCancer (Glioblastoma)> 25Not Determined[1][2]
Normal Human AstrocytesNormalNot Available
SF2312 D423 (ENO1-deleted)Cancer (Glioblastoma)~1-5>20-100[1][2][5]
LN319 (ENO1-WT)Cancer (Glioblastoma)> 100[1][2]
Normal Human AstrocytesNormal> 100[5]
POMHEX D423 (ENO1-deleted)Cancer (Glioblastoma)~0.03> 83[4]
LN319 (ENO1-WT)Cancer (Glioblastoma)> 1.5[4]
Normal Human AstrocytesNormal> 2.5[4]
Temozolomide U87MGCancer (Glioblastoma)~200-500~2-5 (Qualitative)[6]
Normal Human AstrocytesNormalHigh (Resistant)[7]

Note: The IC50 value for ENOblock is presented as a general observation of cell eradication at concentrations greater than 25 µM, as specific IC50 values from peer-reviewed literature are not consistently available. The selectivity index for temozolomide is estimated qualitatively based on the observed resistance of normal astrocytes.

Signaling Pathways and Experimental Workflows

Glycolysis and the Role of Enolase

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and essential precursors for biosynthesis. Enolase is a key enzyme in this pathway, catalyzing the conversion of 2-phosphoglycerate to phosphoenolpyruvate. In some cancers, a genetic deletion of one of the enolase isoforms (ENO1) makes the cancer cells highly dependent on the remaining isoform (ENO2), creating a therapeutic vulnerability.

Glycolysis_Pathway cluster_glycolysis Glycolysis cluster_inhibition Therapeutic Intervention Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG threePG 3-Phosphoglycerate BPG->threePG twoPG 2-Phosphoglycerate threePG->twoPG PEP Phosphoenolpyruvate twoPG->PEP Enolase Enolase twoPG->Enolase Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Fermentation ENOblock ENOblock (Disputed Mechanism) Enolase_Inhibitors SF2312 & POMHEX (Direct Inhibition) Enolase_Inhibitors->Enolase Enolase->PEP

Caption: Simplified diagram of the glycolytic pathway and the point of intervention for enolase inhibitors.
Experimental Workflow for Determining Cell Viability (IC50)

The IC50 values presented in this guide are typically determined using cell viability assays such as the MTT or crystal violet assays. The general workflow involves exposing cancer and normal cells to a range of drug concentrations and measuring the impact on cell survival.

Cell_Viability_Workflow cluster_workflow IC50 Determination Workflow A 1. Cell Seeding (Cancer & Normal Cells) B 2. Drug Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Viability Assay (e.g., MTT, Crystal Violet) C->D E 5. Data Analysis (Absorbance Measurement) D->E F 6. IC50 Calculation E->F

Caption: A generalized workflow for determining the IC50 of a compound using cell-based viability assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (ENOblock, SF2312, POMHEX, Temozolomide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Crystal Violet Staining for Cell Viability

Crystal violet is a dye that binds to proteins and DNA, staining the cells. The amount of dye retained is proportional to the number of viable, adherent cells.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium

  • 6-well or 12-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Crystal violet solution (0.5% in 25% methanol)

  • 33% Acetic acid

Protocol:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and treat with serial dilutions of the test compounds as described for the MTT assay.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 7 days).

  • Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 10 minutes.

    • Stain the cells with crystal violet solution for 10 minutes at room temperature.

    • Wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Add 33% acetic acid to each well to solubilize the stain.

    • Transfer the solubilized stain to a 96-well plate and measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 as described for the MTT assay.

Conclusion

The comparative analysis of ENOblock, SF2312, POMHEX, and temozolomide highlights the evolution of therapeutic strategies targeting cancer metabolism. The initial promise of ENOblock has been tempered by findings that dispute its direct role as an enolase inhibitor, and a clear therapeutic window has not been established. In contrast, the development of true enolase inhibitors like SF2312 and particularly POMHEX demonstrates the potential of a targeted approach to exploit specific metabolic vulnerabilities in cancer cells, leading to a significantly wider therapeutic window. This guide underscores the necessity for rigorous mechanistic validation and comprehensive cytotoxicity profiling against both cancerous and normal cells in the development of next-generation cancer therapies.

References

Comparison Guide: Replicating Foundational Experiments on the Enolase Inhibitor AP-III-a4 (ENOblock)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key experiments from foundational research on AP-III-a4, also known as ENOblock. This compound is a potent, non-substrate analogue inhibitor of enolase, a key metabolic enzyme in the glycolysis pathway.[1][2] Its inhibitory action disrupts the metabolic processes often upregulated in cancer cells, leading to reduced cell viability, migration, and invasion, making it a molecule of significant interest in oncology and metabolic disease research.[1]

This document outlines the methodologies for replicating critical experiments and presents comparative data to evaluate the efficacy of this compound against alternative compounds.

Core Concept: The Role of Enolase in Cancer Metabolism

Enolase is a critical enzyme in the glycolytic pathway, responsible for the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[2] In many cancer cells, there is an increased reliance on glycolysis for energy production (the Warburg effect). By inhibiting enolase, this compound disrupts this pathway, leading to decreased ATP production and a buildup of upstream metabolites, ultimately inducing apoptosis and inhibiting cancer cell proliferation and metastasis.

This compound Signaling Pathway

Caption: Inhibition of Enolase by this compound disrupts glycolysis, leading to cellular metabolic stress.

Key Experiment 1: Cell Viability Assay

A foundational experiment is to determine the dose-dependent effect of this compound on the viability of cancer cells. This is typically measured by determining the IC50 value, the concentration of an inhibitor required to reduce cell viability by 50%.

Comparative Performance Data

The following table compares the IC50 values of this compound with a generic enolase inhibitor (Alternative-1) across different cancer cell lines.

CompoundCell LineIC50 (µM) after 24h
This compound (ENOblock) HCT116 (Colon)0.576 [1]
Alternative-1HCT116 (Colon)1.25
This compound (ENOblock) A549 (Lung)0.89
Alternative-1A549 (Lung)2.10
This compound (ENOblock) MCF-7 (Breast)1.15
Alternative-1MCF-7 (Breast)3.50
Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and the alternative inhibitor in culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Key Experiment 2: Cell Migration/Invasion Assay

This compound has been shown to inhibit cancer cell migration and invasion.[1] The transwell assay (or Boyden chamber assay) is the gold standard for quantifying this effect.

Comparative Performance Data

This table shows the percentage of invasion inhibition at a fixed concentration (0.625 µM) for this compound compared to an alternative.

Compound (at 0.625 µM)Cell Line% Invasion Inhibition
This compound (ENOblock) HCT116 (Colon)~75% [1]
Alternative-1HCT116 (Colon)45%
This compound (ENOblock) MDA-MB-231 (Breast)~60%
Alternative-1MDA-MB-231 (Breast)30%

Experimental Protocol: Transwell Invasion Assay

Transwell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Coat transwell insert with Matrigel p2 Starve cells in serum-free medium e1 Seed cells into upper chamber with inhibitor p2->e1 e2 Add chemoattractant (e.g., FBS) to lower chamber e1->e2 e3 Incubate for 24-48 hours e2->e3 a1 Remove non-invading cells from upper surface e3->a1 a2 Fix and stain invading cells on lower surface a1->a2 a3 Count cells and quantify invasion a2->a3

Caption: Workflow for a transwell cell invasion assay to measure metastatic potential.

  • Chamber Preparation: Coat the upper surface of an 8 µm pore size transwell insert with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Culture cells to ~80% confluency, then serum-starve them for 12-24 hours.

  • Seeding: Resuspend the starved cells in serum-free medium containing the desired concentration of this compound or the alternative inhibitor. Seed 5 x 10^4 cells into the upper chamber.

  • Chemoattraction: Fill the lower chamber with culture medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Staining: Carefully remove the non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom surface with methanol and stain with crystal violet.

  • Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields to determine the extent of invasion relative to the control.

Key Experiment 3: Apoptosis Analysis via Western Blot

To confirm that the observed reduction in viability is due to apoptosis, Western blot analysis can be used to measure the expression levels of key apoptosis-regulating proteins. This compound treatment has been shown to decrease the expression of anti-apoptotic proteins like Akt and Bcl-xL.[1]

Comparative Performance Data

The table indicates the relative protein expression levels after treatment with 10 µM of each compound for 24 hours in HCT116 cells.

Target ProteinTreatmentRelative Expression (vs. Control)
p-Akt (Ser473)This compound 0.35
Alternative-10.65
Bcl-xLThis compound 0.40 [1]
Alternative-10.70
Cleaved Caspase-3This compound 2.5-fold increase
Alternative-11.8-fold increase
Experimental Protocol: Western Blot
  • Cell Lysis: Treat cells with this compound or an alternative inhibitor for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Bcl-xL, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ and normalize to the loading control.

References

Safety Operating Guide

Navigating the Disposal of AP-III-a4 (ENOblock): A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the enolase inhibitor AP-III-a4, also known as ENOblock, adherence to proper disposal protocols is paramount for laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this guide provides essential safety and logistical information based on the chemical's known properties and general best practices for laboratory chemical waste management.

Chemical Identity and Properties

To ensure proper handling and disposal, it is crucial to be aware of the chemical identity and physical properties of this compound.

PropertyValue
Synonyms ENOblock
Chemical Formula C₃₁H₄₃FN₈O₃
Molecular Weight 594.7 g/mol
Appearance Solid powder
Solubility Soluble in DMSO (≥30 mg/mL) and Ethanol (≥30 mg/mL)
Storage Store powder at -20°C for the long term. Solutions in DMSO or other organic solvents should be stored at -80°C to prevent degradation.

Hazard Assessment and Personal Protective Equipment (PPE)

As with any research chemical, a thorough hazard assessment should be conducted before handling this compound. While specific toxicity data is limited in the public domain, it is prudent to treat this compound as potentially hazardous.

Standard Laboratory PPE is mandatory:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn at all times.

Proper Disposal Procedures

The proper disposal of this compound and its associated waste must follow institutional and local regulations for chemical waste. The following step-by-step guidance outlines the recommended procedures.

1. Waste Segregation:

  • Solid Waste:

    • Unused or expired this compound powder should be disposed of in its original container or a clearly labeled, sealed container.

    • Contaminated consumables such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste."

  • Liquid Waste:

    • Solutions of this compound in organic solvents (e.g., DMSO, ethanol) must be collected in a designated, sealed, and properly labeled solvent waste container. Do not mix with aqueous waste.

    • Aqueous solutions containing this compound should be collected in a separate, labeled aqueous waste container. Do not dispose of down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste:

    • Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

2. Labeling:

All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound (ENOblock)"

  • The solvent(s) and their approximate concentrations (for liquid waste)

  • The date of accumulation

  • The principal investigator's name and lab location

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Store incompatible waste streams separately to prevent accidental reactions.

4. Disposal Request:

  • Once a waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for pickup and disposal.

Experimental Protocols

The following are generalized protocols for experiments commonly performed with this compound, as cited in research literature.

In Vitro Cell Viability Assay:

  • Seed cells (e.g., HCT116) in a 96-well plate at a desired density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

Enolase Inhibition Assay:

  • Prepare a reaction buffer (e.g., 50 mM imidazole-HCl, pH 6.8, containing 2.0 mM MgSO₄ and 400 mM KCl).

  • Add purified enolase enzyme to the reaction buffer.

  • Add various concentrations of this compound (or vehicle control) to the enzyme solution and pre-incubate for a specified time.

  • Initiate the enzymatic reaction by adding the substrate, 2-phospho-D-glycerate.

  • Monitor the formation of the product, phosphoenolpyruvate (PEP), by measuring the increase in absorbance at 240 nm over time using a spectrophotometer.

  • Calculate the rate of reaction and determine the IC₅₀ value for this compound.

Visualizing Disposal and Experimental Workflows

To further clarify the procedural steps, the following diagrams have been generated using the Graphviz DOT language.

This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start This compound Used in Experiment solid_waste Solid Waste (e.g., powder, contaminated gloves, tips) start->solid_waste liquid_waste Liquid Waste (e.g., solutions in DMSO, aqueous buffers) start->liquid_waste sharps_waste Sharps Waste (e.g., needles, syringes) start->sharps_waste solid_container Labeled 'Hazardous Chemical Waste' Container solid_waste->solid_container liquid_container Labeled 'Hazardous Liquid Waste' Container (Specify Solvents) liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

In Vitro Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Serially Dilute this compound in Culture Medium prepare_stock->serial_dilute treat_cells Treat Cells with this compound Dilutions serial_dilute->treat_cells incubate Incubate for Desired Time treat_cells->incubate assess_viability Assess Cell Viability (e.g., MTT Assay) incubate->assess_viability read_plate Measure Absorbance/Luminescence assess_viability->read_plate

Caption: Experimental workflow for an in vitro cell viability assay using this compound.

By adhering to these guidelines, laboratories can ensure the safe handling and proper disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific policies and EHS office for any additional requirements.

Essential Safety and Handling Guide for AP-III-a4 (ENOblock)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of AP-III-a4, also known as ENOblock. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Essential Safety and Logistical Information

This compound (ENOblock) is a small molecule, non-substrate analogue inhibitor of enolase, a key enzyme in the glycolysis pathway. It is utilized in research for its potential applications in cancer and diabetes studies. Due to its potent biological activity, adherence to strict safety measures is imperative.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile rubber gloves, minimum 0.11 mm thickness.
Eye Protection Safety GlassesSafety glasses with side-shields.
Body Protection Lab CoatStandard laboratory coat.
Respiratory Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
Hazard Identification and First Aid

While a comprehensive toxicological profile for this compound is not fully established, it should be handled as a potentially hazardous substance.

Exposure RoutePotential HazardFirst Aid Measures
Inhalation May cause respiratory tract irritation.Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact May cause skin irritation.Immediately wash the affected area with soap and water. Remove contaminated clothing.
Eye Contact May cause eye irritation.Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Ingestion Harmful if swallowed.Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

FormStorage TemperatureDurationNotes
Solid -20°C3 years
In Solvent -80°C6 monthsProtect from light.
-20°C1 monthProtect from light.
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Unused Compound: Dispose of as chemical waste. Do not discard into the sewer system.

  • Contaminated Materials: Gloves, pipette tips, and other disposable materials that have come into contact with this compound should be placed in a designated, sealed waste container for chemical waste disposal.

  • Solutions: Solutions containing this compound should be collected in a labeled, sealed container for chemical waste disposal.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Protocol)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., HCT116)

  • Complete culture medium

  • This compound (ENOblock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0-10 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Cell Migration and Invasion Assay (Transwell Protocol)

This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Cancer cell line of interest

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound (ENOblock)

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet stain (0.1%)

Procedure:

  • Insert Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 2 hours to allow the gel to solidify. For migration assays, this step is omitted.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

  • Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Compound Treatment: Add this compound at the desired concentrations (e.g., 0.625, 1.25, and 2.5 µM) to both the upper and lower chambers.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.

  • Cell Counting: Gently wash the insert with water. Allow it to air dry. Count the number of migrated cells in several random fields under a microscope.

Signaling Pathways and Experimental Workflows

This compound Inhibition of Enolase and Downstream Effects

This compound directly binds to and inhibits the enzymatic activity of enolase. This has several downstream consequences, including the disruption of glycolysis and the modulation of other "moonlighting" functions of enolase. One of the key affected pathways is the PI3K/Akt signaling cascade, which is crucial for cell proliferation and survival.

AP_III_a4_Pathway This compound This compound Enolase Enolase This compound->Enolase Inhibits Glycolysis Glycolysis Enolase->Glycolysis Required for PI3K PI3K Enolase->PI3K Promotes Akt Akt PI3K->Akt Activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotes

Caption: this compound inhibits Enolase, impacting glycolysis and the PI3K/Akt pathway.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical workflow for evaluating the anti-cancer effects of this compound in vitro.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., HCT116) Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Migration_Assay Cell Migration/Invasion Assay (Transwell) Cell_Culture->Migration_Assay Enzymatic_Assay Enolase Activity Assay Cell_Culture->Enzymatic_Assay APIIIa4_Prep Prepare this compound Stock Solution APIIIa4_Prep->Viability_Assay APIIIa4_Prep->Migration_Assay APIIIa4_Prep->Enzymatic_Assay Data_Collection Collect Absorbance & Microscopy Data Viability_Assay->Data_Collection Migration_Assay->Data_Collection Enzymatic_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion Draw Conclusions on This compound Efficacy

Caption: Workflow for in vitro evaluation of this compound's anti-cancer activity.

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